molecular formula C9H9NO2 B8717214 3-(4-Hydroxyphenyl)acrylamide

3-(4-Hydroxyphenyl)acrylamide

Cat. No.: B8717214
M. Wt: 163.17 g/mol
InChI Key: DSMLJOHWFORNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxyphenyl)acrylamide, also known as (E)-p-Coumaramide, is a phenolic acrylamide derivative with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound serves as a versatile chemical building block and scaffold in several advanced research areas, particularly in the development of novel organic materials and the synthesis of more complex bioactive molecules. A primary research application for acrylamide derivatives of this class is in the field of materials science as corrosion inhibitors. Studies on structurally similar compounds, such as 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide, have demonstrated excellent efficacy in protecting metals like copper in acidic environments, functioning as mixed-type inhibitors that adsorb onto the metal surface following the Langmuir isotherm model . Furthermore, related hydroxyphenyl acrylamide structures are subjects of investigation in nonlinear optics (NLO) due to their significant hyperpolarizability, making them candidates for applications in telecommunication and optical information processing . From a biochemical perspective, the compound's structure, featuring a phenolic ring conjugated to an acrylamide group, is of interest. Complex derivatives, such as N-coumaroyldopamine which incorporates a similar 3-(4-hydroxyphenyl)acrylamide moiety, have shown potent biological activities including tyrosinase inhibition through competitive binding at the enzyme's copper-active site . This suggests potential research applications for related compounds in enzymology and metabolic pathway studies. This product is provided for research purposes and is not intended for diagnostic or therapeutic uses , nor for human or veterinary consumption. Researchers are advised to store the product in a sealed, dry container at 2-8°C, protected from light to ensure stability .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-(4-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C9H9NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H,(H2,10,12)

InChI Key

DSMLJOHWFORNLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)O

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability and Polymerization Dynamics of 3-(4-Hydroxyphenyl)acrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Hydroxyphenyl)acrylamide, commonly referred to as p-coumaramide or p-hydroxycinnamamide, is a critical hydroxycinnamic acid amide (HCAA) monomer. It serves as an essential building block in plant defense mechanisms, natural product synthesis, and advanced pharmacological drug development. This whitepaper provides an in-depth analysis of the monomer's thermodynamic stability, structural isomerism, and polymerization kinetics. Designed for researchers and formulation scientists, this guide synthesizes fundamental physical chemistry with field-proven experimental protocols to ensure rigorous handling, isolation, and application of this highly reactive monomer.

Structural Thermodynamics & Isomeric Stability

The thermodynamic stability of 3-(4-Hydroxyphenyl)acrylamide is fundamentally dictated by its conjugated system, which links a phenolic ring to an acrylamide moiety. This extended conjugation provides resonance stabilization but also introduces stereochemical complexities.

Trans (E) vs. Cis (Z) Configurational Energy

The monomer predominantly exists in the trans (E) configuration in nature. The trans isomer is thermodynamically favored because it positions the bulky carboxamide group and the phenolic ring on opposite sides of the alkene double bond[1]. This spatial arrangement minimizes steric hindrance. Conversely, the cis (Z) configuration forces these bulky substituents into close proximity, resulting in significant steric strain and a higher ground-state energy[1].

Under standard ambient conditions, the thermodynamic gap between the E and Z isomers is large enough that spontaneous isomerization is negligible. However, under UV irradiation, the monomer undergoes photoisomerization, reaching a photostationary state where the cis isomer can accumulate[2]. This instability must be accounted for during the storage and handling of the monomer, as the cis form exhibits altered solubility and reactivity profiles.

Intramolecular Interactions

The geometric structure is further stabilized by a network of intramolecular weak interactions, including van der Waals forces and hydrogen bonding facilitated by the amide nitrogen and the phenolic hydroxyl group[3]. These interactions contribute to the compound's high thermal resistance, with extended derivatives exhibiting predicted boiling points as high as 586.5 °C[1].

Isomerization A trans-3-(4-Hydroxyphenyl)acrylamide (Thermodynamically Favored) B cis-Isomer (Sterically Strained) A->B UV Irradiation (Photoisomerization) C Radical Intermediate (Phenolic Oxidation) A->C ROS / Thermal Stress B->A Thermal Relaxation D Polymerized Network (Cross-linked) C->D Propagation (Unprotected OH)

Caption: Pathway of 3-(4-Hydroxyphenyl)acrylamide isomerization and polymerization.

Polymerization Kinetics and Chemical Degradation

The dual functionality of 3-(4-Hydroxyphenyl)acrylamide—possessing both a phenolic hydroxyl group and an


-unsaturated amide—makes it highly susceptible to polymerization.
Radical-Induced Polymerization

In biological systems, the ability of cinnamic acid derivatives to stop radical chain reactions via resonance stabilization is a key protective mechanism[4]. However, in vitro, this same mechanism leads to the formation of phenoxy radicals. If the phenolic hydroxyl group is left unprotected during synthetic modifications (such as conversion to a halide), these radicals rapidly attack the conjugated double bond, initiating a spontaneous, uncontrolled polymerization cascade[5].

Causality in Synthesis: This is the precise reason why synthetic protocols demand the protection of the hydroxyl group (e.g., via acetylation using acetic anhydride) prior to any activation of the carboxylic/amide terminus[6]. Without this thermodynamic barrier, the activation energy for polymerization is easily breached at room temperature.

Thermodynamic & Physicochemical Data Summary

To facilitate rapid reference for formulation and isolation, the following table summarizes the key thermodynamic and physical parameters of the monomer and its closely related derivatives.

ParameterValue / CharacteristicMechanistic Implication
Preferred Configuration Trans (E)Reduced steric hindrance; lower ground-state enthalpy[1].
Aqueous Solubility Practically InsolubleDriven by the extended hydrophobic aromatic system[1].
Adsorption Enthalpy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
+7.553 kJ/molAdsorption to macroporous resins is endothermic and chemisorptive.
Adsorption Entropy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
+29.90 J/mol·KSpontaneous binding is entropy-driven due to solvent displacement.
Thermal Stability (Boiling Point) ~586.5 °C (Extended derivatives)Strong intermolecular hydrogen bonding via the amide linkage[1].

Field-Proven Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By tracking mass balance and specific thermodynamic endpoints, researchers can definitively confirm the stability of the monomer.

Protocol 1: Thermodynamic Isolation via Macroporous Resin

Because the monomer is prone to degradation under harsh solvent conditions, macroporous resin chromatography offers a thermodynamically favorable, spontaneous (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) separation method.

Step-by-Step Workflow:

  • Resin Preparation: Hydrate SP700 or XDA-1 macroporous resin in 80% ethanol for 24 hours, followed by a thorough wash with deionized water until the effluent is clear.

  • Sample Loading: Dissolve the crude monomer extract in a 5% ethanol/water mixture. Adjust the pH to 4.0 to ensure the phenolic hydroxyl remains protonated (minimizing oxidation).

  • Adsorption Phase: Pass the solution through the resin bed at a flow rate of 2 Bed Volumes (BV)/hour. Self-Validation: Monitor the effluent at 280 nm; a breakthrough curve will confirm the saturation point (monolayer capacity ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     833.3 mg/g).
    
  • Desorption Phase: Elute the bound monomer using a 60:40 (v/v) ethanol-water gradient at 60 °C. The elevated temperature leverages the endothermic nature of the interaction (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     kJ/mol) to maximize recovery.
    
Protocol 2: Accelerated Thermal and Photo-Stability Profiling

To quantify the thermodynamic stability and the E/Z isomerization rate, an accelerated stress protocol coupled with HPLC is required.

Step-by-Step Workflow:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the monomer in HPLC-grade methanol.

  • Stress Induction:

    • Thermal: Incubate aliquots in sealed amber vials at 40 °C, 60 °C, and 80 °C for 48 hours.

    • Photolytic: Expose a separate set of clear vials to 254 nm UV light for 8 hours.

  • HPLC Quantification: Inject 10

    
    L of each stressed sample into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase of 0.1% formic acid in water and acetonitrile (gradient elution).
    
  • Data Analysis: Calculate the E/Z ratio by integrating the area under the curve (AUC) for the two distinct isomer peaks. Self-Validation: A decrease in total AUC across both peaks indicates that the monomer has surpassed its thermodynamic threshold and entered the irreversible polymerization pathway.

Workflow S1 1. Monomer Isolation (Macroporous Resin) S2 2. Thermal & UV Stress (Variable Conditions) S1->S2 S3 3. HPLC-UV/MS Analysis (E/Z Ratio Tracking) S2->S3 S4 4. Thermodynamic Analysis (ΔH°, ΔS°, Mass Balance) S3->S4

Caption: Experimental workflow for thermodynamic profiling and stability assessment.

Conclusion

The thermodynamic stability of 3-(4-Hydroxyphenyl)acrylamide is a delicate balance governed by its stereochemistry and the reactivity of its functional groups. While the trans configuration offers significant structural stability, the molecule remains highly vulnerable to radical-induced polymerization if the phenolic hydroxyl group is left unprotected. By employing thermodynamically optimized isolation techniques and rigorous HPLC tracking, researchers can effectively harness this monomer for advanced chemical synthesis and drug development without falling victim to spontaneous degradation.

References

  • Process research of macroporous resin chromotography for separation of N-( p-coumaroyl)serotonin and N-feruloylserotonin from Chinese safflower seed extracts. ResearchGate.
  • Buy Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- | 20375-37-5. Smolecule.
  • Rational design of caffeic acid amides as novel antioxidants in lipid systems: Experimental and theoretical studies. PMC - NIH.
  • Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 leukemia murine cells. Journal of Applied Pharmaceutical Science.
  • Configurational stability of amides. ResearchGate.
  • One-pot esterification and amidation of phenolic acids. ResearchGate.

Sources

Biosynthesis of p-Coumaramide and Related Phenolamides: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Coumaramide and its substituted derivatives (collectively known as phenolamides or hydroxycinnamic acid amides) are critical secondary metabolites in the plant kingdom. Functioning as robust defense molecules and structural components of the plant cell wall, these compounds have also garnered significant attention in drug development. For instance, specific p-coumaroyl amides, such as N-p-coumaroyltyramine, exhibit potent


-glucosidase inhibitory activity, making them compelling targets for anti-diabetic pharmacophores[1].

This whitepaper delineates the precise biosynthetic routing of p-coumaramide derivatives through the phenylpropanoid pathway. By deconstructing the thermodynamic and kinetic principles governing the enzymatic cascade—from L-phenylalanine deamination to BAHD acyltransferase-mediated amidation—this guide provides a foundational framework for metabolic engineers and biochemists.

The Phenylpropanoid Core: Establishing the Carbon Skeleton

The biosynthesis of all p-coumaroyl amides begins with the primary metabolite L-phenylalanine. The conversion to p-coumaric acid requires two highly conserved enzymatic steps that establish the reactive phenylpropanoid skeleton[2].

  • Deamination via PAL (Phenylalanine ammonia-lyase): PAL catalyzes the non-oxidative elimination of ammonia from L-phenylalanine to yield trans-cinnamic acid. Causality: The removal of the amine group establishes the

    
    -unsaturated double bond, creating a conjugated 
    
    
    
    -electron system that stabilizes the molecule and primes the aromatic ring for subsequent functionalization.
  • Hydroxylation via C4H (Cinnamate 4-hydroxylase): A cytochrome P450 monooxygenase, C4H, hydroxylates the para-position of the aromatic ring to form p-coumaric acid. Causality: The addition of the electron-donating hydroxyl group significantly increases the electron density of the aromatic ring, which is essential for the downstream radical-mediated coupling reactions often seen in lignin and phenolamide polymerization.

Thermodynamic Activation and Amidation

Free p-coumaric acid possesses a highly stable, unreactive carboxylate group under physiological conditions. To form an amide bond, the molecule must be thermodynamically activated.

Thioesterification by 4-Coumarate:CoA Ligase (4CL)

4CL catalyzes the ATP-dependent conversion of p-coumaric acid into p-coumaroyl-CoA[3].

  • Mechanistic Causality: The reaction proceeds via an adenylate intermediate. ATP is consumed to form p-coumaroyl-AMP, releasing pyrophosphate. The sulfhydryl group of Coenzyme A then executes a nucleophilic attack on the acyl-AMP intermediate. The resulting thioester bond is a high-energy linkage (

    
     kJ/mol), which effectively lowers the activation energy required for the subsequent amidation step.
    
Amidation via BAHD Acyltransferases

The final step—conjugation of the p-coumaroyl moiety with an amine acceptor (e.g., ammonia, tyramine, or agmatine)—is catalyzed by specific acyltransferases, predominantly from the BAHD superfamily (e.g., Tyramine N-hydroxycinnamoyltransferase, THT)[4],[5].

  • Mechanistic Causality: BAHD acyltransferases utilize a highly conserved HXXXD catalytic motif. The histidine residue acts as a general base, deprotonating the incoming amine substrate. This deprotonation drastically increases the nucleophilicity of the amine, allowing it to attack the carbonyl carbon of p-coumaroyl-CoA. The tetrahedral intermediate collapses, releasing free Coenzyme A and yielding the final p-coumaramide derivative.

Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL (Deamination) Cou p-Coumaric Acid Cin->Cou C4H (Hydroxylation) CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL + ATP + CoA (Thioesterification) CouAmide p-Coumaramide / p-Coumaroyltyramine CouCoA->CouAmide Acyltransferase (e.g., THT) + Amine Acceptor

Core biosynthetic pathway of p-coumaramide derivatives via phenylpropanoid metabolism.

Quantitative Enzyme Kinetics

Understanding the kinetic parameters of the involved enzymes is vital for metabolic engineering. The table below summarizes the substrate affinities (


) and turnover rates (

) for key enzymes in the pathway, demonstrating a high evolutionary optimization for p-coumaric acid and its derivatives.
EnzymeSource OrganismSubstrate

(

M)

(

)
Reference
Sm4CL1 Selaginella moellendorffiip-Coumaric acid11.894.09[3]
Sm4CL2 Selaginella moellendorffiip-Coumaric acid19.6742.91[3]
THT Capsicum annuumTyramine40.00N/A[5]
THT Capsicum annuumDopamine779.00N/A[5]

Note: The significantly lower


 of THT for tyramine compared to dopamine highlights the enzyme's strict structural requirement for the amine acceptor, dictated by the active site's steric constraints[5].

Experimental Methodology: Self-Validating In Vitro Assay for Acyltransferase Activity

To accurately quantify the biosynthesis of p-coumaroyl amides, researchers must employ a rigorous, self-validating in vitro assay. The following protocol describes the kinetic evaluation of Tyramine N-hydroxycinnamoyltransferase (THT).

Reagents and Setup
  • Buffer: 100 mM Tris-HCl (pH 7.5). Causality: pH 7.5 ensures the catalytic histidine in the BAHD motif remains unprotonated, maintaining its function as a general base.

  • Substrates: 100

    
    M p-Coumaroyl-CoA, 1 mM Tyramine.
    
  • Internal Standard: 50

    
    M trans-Cinnamic acid. Causality: Added prior to extraction to mathematically correct for any sample loss during protein precipitation and solvent handling, ensuring absolute quantification.
    
Step-by-Step Protocol
  • Reaction Initiation: Combine 50

    
    L of Tris-HCl buffer, 10 
    
    
    
    L of p-coumaroyl-CoA, and 10
    
    
    L of tyramine in a microcentrifuge tube. Initiate the reaction by adding 20
    
    
    L of purified recombinant THT enzyme (1
    
    
    g/
    
    
    L).
  • Incubation: Incubate at 30°C for exactly 30 minutes in a thermomixer (600 rpm).

  • Termination: Add 20

    
    L of 20% (w/v) Trichloroacetic acid (TCA) in methanol. Causality: TCA rapidly protonates the enzyme, disrupting hydrogen bonds and instantly denaturing the protein, thereby freezing the kinetic state at exactly 30 minutes.
    
  • Clarification: Centrifuge at 14,000

    
     g for 10 minutes at 4°C to pellet the denatured protein.
    
  • HPLC Analysis: Inject 20

    
    L of the supernatant into an HPLC system equipped with a C18 reverse-phase column. Elute using a linear gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) and monitor absorbance at 310 nm.
    
System Self-Validation
  • Negative Control (Boiled Enzyme): A parallel reaction using THT boiled at 95°C for 10 minutes must be run. This validates that any p-coumaroyltyramine detected is strictly the result of enzymatic catalysis, ruling out spontaneous chemical amidation.

  • No-Acyl-Donor Control: A reaction omitting p-coumaroyl-CoA ensures no background metabolites co-elute with the target product peak on the HPLC chromatogram.

Workflow Prep 1. Enzyme & Substrate Prep (Recombinant THT, p-Coumaroyl-CoA) Reaction 2. In Vitro Incubation (30°C, pH 7.5, 30 min) Prep->Reaction Stop 3. Reaction Termination (Add 20% TCA / Methanol) Reaction->Stop Analysis 4. HPLC-UV/MS Analysis (C18 Column, 310 nm) Stop->Analysis

Self-validating in vitro workflow for acyltransferase enzyme kinetics and HPLC analysis.

References

  • [4] p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. MDPI. Available at:

  • [2] De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea. PMC - NIH. Available at:

  • [1] Isolation and Activity of N-p-Coumaroyltyramine, an α-Glucosidase Inhibitor in Welsh Onion (Allium fistulosum). Oxford Academic. Available at:

  • [5] Functional Analysis of the Amine Substrate Specificity Domain of Pepper Tyramine and Serotonin N-Hydroxycinnamoyltransferases. PMC - NIH. Available at:

  • [3] Cloning and Functional Characterization of Two 4-Coumarate: CoA Ligase Genes from Selaginella moellendorffii. PMC - NIH. Available at:

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(4-Hydroxyphenyl)acrylamide in Organic Solvents versus Water

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3-(4-Hydroxyphenyl)acrylamide, a molecule of significant interest in polymer chemistry and drug development.[1] While quantitative solubility data in a wide range of organic solvents remains an area of active investigation, this document synthesizes the foundational principles governing its solubility. We will explore the molecular characteristics influencing its behavior in various media, from polar protic and aprotic solvents to non-polar environments, with a comparative discussion on its aqueous solubility. This guide also presents a standardized experimental protocol for determining solubility, discusses the critical role of pH, and examines the implications of the solubility profile on the compound's application in pharmaceutical sciences.

Introduction: Understanding the Molecule

3-(4-Hydroxyphenyl)acrylamide, also known as N-(4-hydroxyphenyl)propenamide or p-acrylamidophenol, is an organic compound featuring a vinyl-substituted primary amide and a para-substituted phenolic ring.[1] This bifunctional nature, with a polymerizable acrylamide group and a reactive phenolic hydroxyl group, makes it a versatile monomer for the synthesis of functional polymers and hydrogels with potential applications in drug delivery and tissue engineering.[1][2] The compound's potential biological activities, including antioxidant and anti-inflammatory properties, further underscore its importance in medicinal chemistry.[2]

A thorough understanding of the solubility of 3-(4-Hydroxyphenyl)acrylamide is paramount for its effective utilization. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and significantly impacts its bioavailability in drug delivery systems. This guide aims to provide researchers, scientists, and drug development professionals with the fundamental knowledge to predict, measure, and manipulate the solubility of this important molecule.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[2] The molecular structure of 3-(4-Hydroxyphenyl)acrylamide offers key insights into its expected solubility profile.

Key Molecular Features Influencing Solubility:

  • Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like water and alcohols.[1]

  • Amide Group (-CONH-): The amide group is also polar and can participate in hydrogen bonding, contributing to its affinity for polar solvents.

  • Aromatic Phenyl Ring: The phenyl ring is non-polar and hydrophobic, which can limit solubility in highly polar solvents like water and enhance it in solvents with some aromatic character.

  • Acrylamide Moiety (CH2=CH-CO-): The vinyl group is relatively non-polar, while the carbonyl group has a dipole moment, adding to the overall mixed polarity of the molecule.

Based on these features, 3-(4-Hydroxyphenyl)acrylamide is anticipated to be soluble in polar organic solvents and have limited solubility in water.[2]

Qualitative and Predicted Solubility Profile

While specific quantitative experimental data for 3-(4-Hydroxyphenyl)acrylamide is not extensively available in the literature, its solubility can be qualitatively described and predicted based on its structural similarity to related compounds like p-coumaric acid and general principles of organic chemistry.

Table 1: Predicted and Observed Qualitative Solubility of 3-(4-Hydroxyphenyl)acrylamide

Solvent ClassRepresentative SolventsPredicted/Observed SolubilityRationale
Polar Protic WaterLimited/Slightly Soluble[1][2]The presence of the hydrophobic phenyl ring counteracts the solubilizing effect of the polar hydroxyl and amide groups.
Methanol, EthanolSoluble[1][2]The alkyl chains of the alcohols can interact with the non-polar parts of the molecule, while the hydroxyl groups form hydrogen bonds.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[2]DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, enabling it to solvate both polar and non-polar moieties.
AcetoneSoluble[2]Acetone's carbonyl group can act as a hydrogen bond acceptor.
AcetonitrileLikely SolubleIts polarity is suitable for dissolving compounds with both polar and non-polar characteristics.
Non-Polar Hexane, TolueneLikely Insoluble/Poorly SolubleThe significant polarity of the hydroxyl and amide groups prevents effective solvation by non-polar solvents.

For a quantitative perspective, we can consider the solubility of its parent compound, p-coumaric acid . While not identical, the substitution of the carboxylic acid group with an amide group will alter the solubility, but the trends across different solvent polarities are expected to be similar.

Table 2: Experimentally Determined Solubility of p-Coumaric Acid (a Structural Analog)

SolventSolubility (mg/mL)
Ethanol~10
DMSO~15
Dimethylformamide (DMF)~20
DMF:PBS (pH 7.2) (1:6)~0.1

This data is for p-coumaric acid and serves as a reference point. Actual solubility of 3-(4-Hydroxyphenyl)acrylamide will differ and should be experimentally determined.

The Critical Influence of pH on Aqueous Solubility

The phenolic hydroxyl group of 3-(4-Hydroxyphenyl)acrylamide is weakly acidic. This means that in aqueous solutions, its solubility is highly dependent on the pH of the medium.

The Role of pKa

The pKa is the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms.

  • Below the pKa: The compound is predominantly in its neutral, less polar form, leading to lower aqueous solubility.

  • Above the pKa: The phenolic hydroxyl group deprotonates to form the phenoxide anion. This ionized form is significantly more polar and, therefore, more soluble in water.

pH_Solubility cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Neutral_Molecule 3-(4-Hydroxyphenyl)acrylamide (Less Soluble) Ionic_Form Deprotonated Phenoxide (More Soluble) Neutral_Molecule->Ionic_Form Increase pH Ionic_Form->Neutral_Molecule Decrease pH Shake_Flask_Workflow Start Start Add_Excess Add excess solute to solvent Start->Add_Excess Equilibrate Equilibrate (24-72h) at constant temperature Add_Excess->Equilibrate Separate Centrifuge and Filter Equilibrate->Separate Analyze Quantify by HPLC Separate->Analyze Report Report Solubility Data Analyze->Report

Sources

The Role of 3-(4-Hydroxyphenyl)acrylamide as a Precursor in Tyrosine Kinase Inhibitors: A Substrate-Competitive Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and signal transduction therapy, Tyrosine Kinase Inhibitors (TKIs) have historically been dominated by ATP-competitive molecules (e.g., imatinib, gefitinib). However, the highly conserved nature of the ATP-binding pocket across the kinome frequently leads to off-target toxicities and the rapid emergence of resistance mutations (such as the EGFR T790M gatekeeper mutation).

As an alternative, 3-(4-Hydroxyphenyl)acrylamide (also known as 4-hydroxycinnamamide or p-coumaramide) and its derivatives represent a privileged chemical scaffold that operates via a distinct mechanistic paradigm: substrate-competitive inhibition [1]. By mimicking the tyrosine residue of the target protein substrate, these compounds bypass the ATP pocket entirely. This whitepaper provides an in-depth technical analysis of the structural rationale, quantitative target profiling, and validated laboratory workflows for synthesizing and evaluating 3-(4-Hydroxyphenyl)acrylamide-based TKIs.

Chemical Rationale & Structure-Activity Relationship (SAR)

The efficacy of 3-(4-Hydroxyphenyl)acrylamide (4-HCA) as a TKI precursor is rooted in its precise spatial and electronic mimicry of native kinase substrates. As application scientists, we select this scaffold for three fundamental reasons:

  • Tyrosine Mimicry: The 4-hydroxyphenyl ring perfectly replicates the phenolic side chain of the tyrosine residues found in endogenous protein substrates.

  • Conformational Rigidity: The acrylamide (cinnamamide) double bond restricts rotatable bonds. This rigid linker locks the phenol group into an optimal trans (

    
    ) conformation, projecting it directly into the substrate-binding cleft of the kinase.
    
  • Hydrogen Bonding & Electrophilicity: The terminal amide provides critical hydrogen-bond donors and acceptors that engage the kinase domain residues normally interacting with the substrate's peptide backbone. Furthermore, substitutions at the

    
    -position (e.g., 
    
    
    
    -cyano groups) can tune the electrophilicity of the acrylamide, enhancing binding affinity[2].

A classic example of this scaffold's evolution is ST 638 (


-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide), which demonstrates potent, specific inhibition of tyrosine kinases by competing directly with the substrate protein rather than ATP[1].

G EGFR EGFR Kinase Domain Phos Phosphorylated Substrate EGFR->Phos Catalysis ATP ATP Molecule ATP->EGFR Binds ATP Pocket Substrate Protein Substrate (Tyrosine Residue) Substrate->EGFR Binds Substrate Pocket Inhibitor 4-HCA Derivative (e.g., ST 638) Inhibitor->EGFR Competes with Substrate Inhibitor->Substrate Blocks Binding

Caption: Mechanism of Substrate-Competitive Tyrosine Kinase Inhibition by 4-HCA derivatives.

Quantitative Target Profiling

Kinetic analyses confirm that 4-HCA derivatives like ST 638 non-competitively inhibit autophosphorylation but competitively inhibit the phosphorylation of exogenous substrates[1]. The table below summarizes the differential susceptibility of various oncogenic and proto-oncogenic kinases to ST 638.

Table 1: Inhibitory Profile of ST 638 (a 4-HCA derivative) Against Various Kinases

Kinase TargetCellular SourceIC

(

M)
Mechanism of Inhibition
EGF Receptor A431 Cell Membrane1.1Substrate-Competitive
p70

Transformed NIH/3T34.2Substrate-Competitive
pp60

Native Fibroblasts18.0Substrate-Competitive
p130

Transformed 3Y170.0Substrate-Competitive
pp60

RR1022 Cells87.0Substrate-Competitive

Data derived from in vitro kinetic assays demonstrating competitive inhibition with a


 of 2.1 

M for EGFR[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Synthesis of -Cyano-4-Hydroxycinnamamide Derivatives

Objective: Construct the 3-(4-Hydroxyphenyl)acrylamide core via a stereoselective Knoevenagel condensation. Causality: Direct amidation of p-coumaric acid is often low-yielding due to side reactions with the unprotected phenol. Condensing a substituted 4-hydroxybenzaldehyde with an active methylene compound (cyanoacetamide) biomimetically builds the rigid trans-alkene necessary for spatial mimicry.

  • Reagent Preparation: Dissolve 10 mmol of 4-hydroxybenzaldehyde (or substituted analog) and 11 mmol of 2-cyanoacetamide in 30 mL of anhydrous ethanol.

  • Catalytic Activation: Add 0.5 mL of piperidine.

    • Causality: Piperidine acts as a weak base, selectively generating the enolate of cyanoacetamide without fully deprotonating the phenol, which would otherwise halt the nucleophilic attack.

  • Condensation: Reflux the mixture at 80°C for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase.

  • Isolation: Cool the reaction mixture to 0°C. The target 3-(4-Hydroxyphenyl)acrylamide derivative will precipitate as a highly crystalline solid.

  • Purification: Filter under vacuum and recrystallize from hot ethanol to yield the pure (

    
    )-isomer. Verify the double-bond geometry via 
    
    
    
    H-NMR (coupling constant
    
    
    Hz indicates trans configuration)[2].

G Step1 Step 1: Reagent Prep 4-Hydroxybenzaldehyde + Cyanoacetamide in EtOH Step2 Step 2: Catalysis Add Piperidine to generate enolate Step1->Step2 Step3 Step 3: Condensation Reflux 4-6h (Knoevenagel Reaction) Step2->Step3 Step4 Step 4: Isolation Cool, Filter, and Recrystallize (E)-isomer Step3->Step4

Caption: Step-by-step synthetic workflow for 4-HCA derivatives via Knoevenagel condensation.

Protocol B: In Vitro Substrate-Competitive Kinase Assay

Objective: Validate the substrate-competitive nature of the synthesized 4-HCA derivative against EGFR.

  • Receptor Preparation: Isolate particulate plasma membrane fractions from A431 human epidermoid carcinoma cells.

    • Causality: A431 cells naturally overexpress EGFR. Utilizing membrane fractions rather than purified recombinant proteins preserves the native lipid environment, which is strictly required to maintain the physiological conformation of the kinase domain.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine 20 mM HEPES buffer (pH 7.4), 2 mM MnCl

    
    , 10 
    
    
    
    M[
    
    
    -
    
    
    P]ATP, and 1 mg/mL of an exogenous basic peptide substrate (e.g., angiotensin II).
  • Inhibitor Titration: Add the 4-HCA derivative (e.g., ST 638) at varying concentrations (0.1

    
    M to 100 
    
    
    
    M). Include a DMSO-only vehicle control.
  • Initiation & Incubation: Initiate the reaction by adding 10

    
    g of the A431 membrane fraction. Incubate precisely at 30°C for 10 minutes.
    
  • Termination & Washing: Terminate the reaction by spotting 30

    
    L of the mixture onto P81 phosphocellulose filter paper. Wash the paper three times (5 minutes each) in 0.5% phosphoric acid.
    
    • Causality: The acidic wash is a critical self-validating step. It neutralizes and washes away unreacted, negatively charged [

      
      -
      
      
      
      P]ATP, while the basic peptide substrate remains electrostatically bound to the negatively charged phosphocellulose matrix.
  • Quantification: Measure the

    
    P incorporation via liquid scintillation counting. Plot the data using a Lineweaver-Burk plot to confirm that 
    
    
    
    remains unchanged while the apparent
    
    
    for the substrate increases—the hallmark of true substrate-competitive inhibition[1].

Conclusion

The 3-(4-Hydroxyphenyl)acrylamide scaffold offers a robust, chemically tractable starting point for developing next-generation TKIs. By shifting the paradigm from ATP-competition to substrate-competition, researchers can design inhibitors that bypass common ATP-site resistance mutations and achieve higher kinome selectivity. The integration of rigorous synthetic chemistry with physiologically relevant membrane-based assays, as outlined in this guide, is essential for the successful translation of these precursors into viable therapeutic leads[3].

References

  • Specific Inhibitors of Tyrosine-specific Protein Kinases: Properties of 4-Hydroxycinnamamide Derivatives in Vitro | Cancer Research - AACR Journals. aacrjournals.org. 1

  • Inhibition of Vascular Smooth Muscle Cell K+ Currents by Tyrosine Kinase Inhibitors Genistein and ST 638 | Circulation Research. ahajournals.org. 3

  • Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 leukemia murine cells. japsonline.com. 2

Sources

Technical Guide: Photophysical Properties and UV Absorption of p-Hydroxycinnamamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of p-hydroxycinnamamide derivatives, a class of phenolic compounds structurally analogous to the chromophore of the Photoactive Yellow Protein (PYP). Characterized by a donor-


-acceptor (D-

-A) architecture, these molecules exhibit tunable UV absorption, significant solvatochromism, and rapid photoisomerization dynamics. This guide is designed for researchers in drug discovery and cosmetic science, focusing on their utility as broad-spectrum UV filters, fluorescent probes, and pharmacological pharmacophores.

Molecular Architecture & Electronic Structure

The core scaffold of p-hydroxycinnamamide consists of a phenolic ring (electron donor) connected to an amide group (electron acceptor) via a vinyl bridge. This conjugated system facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation.

The Push-Pull System
  • Donor (D): The p-hydroxyl group (-OH) or phenolate (-O⁻) donates electron density into the

    
    -system. Deprotonation significantly enhances this donation, leading to a bathochromic (red) shift.
    
  • Bridge (

    
    ):  The alkene double bond provides the conduit for charge delocalization and is the site of E-Z (trans-cis) photoisomerization.
    
  • Acceptor (A): The amide carbonyl acts as the electron sink. Unlike esters (cinnamates), the amide nitrogen offers secondary hydrogen-bonding capabilities that influence crystal packing and solvent interactions.

Structural Analogues

These derivatives are acyclic analogues of the Green Fluorescent Protein (GFP) chromophore and direct structural relatives of the PYP chromophore (p-coumaric acid thioester).

Photophysical Profile

UV Absorption Characteristics

The absorption spectrum is dominated by a strong


 transition (Allowed, High 

).
ParameterNeutral Form (Phenol)Anionic Form (Phenolate)Mechanistic Insight

(Abs)
290 – 320 nm350 – 390 nmDeprotonation destabilizes HOMO, narrowing the HOMO-LUMO gap.
Extinction Coeff. (

)
~20,000 - 25,000 M⁻¹cm⁻¹> 30,000 M⁻¹cm⁻¹Strong oscillator strength typical of conjugated charge-transfer bands.
Spectral Region UV-B / Borderline UV-AUV-AUseful for broad-spectrum sunscreen formulations.
Solvatochromism

p-Hydroxycinnamamides exhibit positive solvatochromism.

  • Non-polar solvents (e.g., Cyclohexane): Stabilize the ground state; blue-shifted absorption.

  • Polar Protic solvents (e.g., Ethanol, Water): Stabilize the highly dipolar ICT excited state more than the ground state, leading to a red shift in emission and absorption.

Excited State Dynamics: The Isomerization Pathway

Upon excitation to the


 state, the molecule undergoes rapid relaxation. The dominant non-radiative decay channel is photoisomerization  around the vinyl bond.
  • Mechanism: Often debated between "One-Bond-Flip" (rotation around C=C) and "Hula-Twist" (simultaneous rotation of C=C and C-C bonds), depending on steric constraints (e.g., in protein pockets vs. solution).

  • Competition: Isomerization competes with fluorescence. In low-viscosity solvents, isomerization is fast (

    
    ), resulting in low fluorescence quantum yields (
    
    
    
    ). In rigid matrices or high-viscosity solvents, fluorescence increases.

Visualization of Pathways

Photophysical Jablonski Diagram

The following diagram illustrates the competition between radiative decay (Fluorescence) and non-radiative decay (Isomerization/IC).

Jablonski S0_Trans S0 (Ground State) Trans-Isomer S1_FC S1 (Franck-Condon) Excited State S0_Trans->S1_FC hv (Abs) S1_ICT S1 (Relaxed ICT) Charge Transfer State S1_FC->S1_ICT Solvent Relax (<1 ps) S1_ICT->S0_Trans Fluorescence (Minor Pathway) CI Conical Intersection (Twisted Intermediate) S1_ICT->CI Rotation/Twist CI->S0_Trans Non-Rad Decay S0_Cis S0 (Ground State) Cis-Isomer CI->S0_Cis Isomerization S0_Cis->S0_Trans Thermal/hv Reversion

Caption: Energy landscape showing the competition between Fluorescence and Photoisomerization via a Conical Intersection.

Experimental Protocols

Synthesis: Proline-Mediated Knoevenagel Condensation

This "Green Chemistry" approach avoids toxic pyridine/piperidine catalysts often used in classical Knoevenagel reactions.

Reagents:

  • p-Hydroxybenzaldehyde derivative (1.0 eq)

  • Malonic acid derivative or Amide precursor (1.0 eq)

  • L-Proline (0.1 eq)

  • Ethanol (Solvent)[1][2]

Workflow:

  • Dissolution: Dissolve aldehyde and active methylene compound in Ethanol.

  • Catalysis: Add L-Proline.

  • Reflux: Heat to reflux (78°C) for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

  • Recrystallization: Purify using Ethanol/Water mixtures.

UV-Vis & Photostability Characterization

Objective: Determine


, 

, and photostability (critical for sunscreen applications).

Protocol:

  • Stock Solution: Prepare a

    
     M stock solution in Ethanol.
    
  • Working Solution: Dilute to

    
     M. Ensure Absorbance is between 0.1 and 1.0 to adhere to Beer-Lambert linear range.
    
  • Baseline: Run a blank scan with pure Ethanol.

  • Measurement: Scan from 200 nm to 500 nm. Record

    
    .
    
  • Photostability Stress Test:

    • Irradiate sample with a Solar Simulator (or 300 nm UV lamp) at 8.32 W/m² for 1 hour.[1][3]

    • Re-measure absorption.[4][5][6]

    • Calculation:

      
      .
      

Applications in Drug Development & Cosmetics

Next-Generation UV Filters

Current UV filters (e.g., Octinoxate) suffer from environmental toxicity and photo-instability. p-Hydroxycinnamamides offer:

  • Broad Coverage: Tuning the amide substituent (e.g., N-phenyl vs N-alkyl) shifts absorption into the critical UV-A region.

  • Antioxidant Synergy: The phenolic moiety scavenges Reactive Oxygen Species (ROS) generated by UV exposure, providing a dual-mechanism protection (Screening + Scavenging).

Pharmacological Agents[7][8]
  • HDAC Inhibitors: N-hydroxycinnamamide derivatives function as Histone Deacetylase inhibitors.[7] The "cinnamamide" acts as the linker connecting the zinc-binding group (hydroxamic acid) to the surface recognition cap.

  • Anticancer: N-benzyl and N-morpholine derivatives show cytotoxicity against P388 leukemia cells, likely through Michael acceptor reactivity with cysteine residues in target proteins.

Synthesis & Characterization Workflow

Workflow Aldehyde p-Hydroxybenzaldehyde Reaction Knoevenagel Condensation (L-Proline/EtOH, Reflux) Aldehyde->Reaction Amine Amine/Amide Source Amine->Reaction Purification Recrystallization (EtOH/H2O) Reaction->Purification NMR 1H-NMR / 13C-NMR (Structure Confirm) Purification->NMR UV UV-Vis Spectroscopy (Photophysics) Purification->UV

Caption: Integrated workflow for the synthesis and validation of cinnamamide derivatives.

References

  • Peyrot, C., et al. (2020).[1] Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers.[1] Molecules, 25(9), 2137. Link

  • Mokrini, R., et al. (2025). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells.[7] Archiv der Pharmazie. Link

  • Stavros, V. G., et al. (2006). trans-cis Photoisomerization of a photoactive yellow protein model chromophore in crystalline phase. Journal of Physical Chemistry B. Link

  • Rioux, B., et al. (2022).[8] From Biomass-Derived p-Hydroxycinnamic Acids to Novel Sustainable and Non-Toxic Phenolics-Based UV-Filters: A Multidisciplinary Journey. Frontiers in Chemistry. Link

  • Vengkovski, M., et al. (2014). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking. Photochemical & Photobiological Sciences. Link

Sources

Comprehensive Toxicity Assessment & Safety Guide: 3-(4-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-(4-Hydroxyphenyl)acrylamide , commonly known as p-Coumaramide or 4-Hydroxycinnamamide , is a phenolic amide derivative of cinnamic acid. It is structurally distinct from N-(4-hydroxyphenyl)acrylamide, a difference that is critical for toxicological assessment. While the N-substituted isomer is a direct acrylamide analog with higher industrial toxicity concerns, the 3-substituted isomer (p-coumaramide) is a naturally occurring metabolite often investigated for its antioxidant, anti-inflammatory, and neuroprotective properties.

Despite its therapeutic potential, it possesses an


-unsaturated carbonyl moiety (Michael acceptor), necessitating rigorous safety protocols regarding skin sensitization and protein reactivity.
Chemical Identification Table
ParameterDetail
IUPAC Name (E)-3-(4-Hydroxyphenyl)prop-2-enamide
Common Synonyms p-Coumaramide; 4-Hydroxycinnamamide
CAS Number 194940-15-3 (Generic: 501-98-4 for acid precursor reference)
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Structural Alert Michael Acceptor (

-unsaturated amide)
Solubility Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water

CRITICAL DISAMBIGUATION: Do NOT confuse with N-(4-Hydroxyphenyl)acrylamide (CAS 34443-04-4). The N-isomer carries higher risks of direct acrylamide-like neurotoxicity. This guide focuses strictly on the 3-(4-Hydroxyphenyl) isomer (p-Coumaramide).

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) and data from the precursor p-coumaric acid, this compound is classified as a Warning level substance, primarily due to irritation and potential sensitization.

GHS Label Elements[2]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Exclamation Mark - Irritant/Sensitizer)
      
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Category 4).[1] Note: LD50 estimated >2000 mg/kg based on acid precursor, but precautionary classification applies.

  • H315: Causes skin irritation (Category 2).[1]

  • H317: May cause an allergic skin reaction (Skin Sensitization Category 1).

  • H319: Causes serious eye irritation (Category 2A).[1]

  • H335: May cause respiratory irritation (STOT SE 3).[1]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicological Mechanisms

The toxicity of 3-(4-Hydroxyphenyl)acrylamide is governed by two competing mechanisms: Michael Addition (toxicity) and Radical Scavenging (cytoprotection).

The Michael Acceptor Pathway (Toxicity)

The alkene group conjugated with the carbonyl allows the compound to act as a soft electrophile. It can covalently bind to nucleophilic residues (cysteine thiols) on proteins, potentially leading to:

  • Glutathione (GSH) Depletion: Reducing cellular antioxidant capacity.

  • Haptenization: Binding to skin proteins (e.g., keratin), triggering an immune response (sensitization).

The Phenolic Pathway (Cytoprotection)

Conversely, the 4-hydroxyl group on the phenyl ring donates hydrogen atoms to neutralize reactive oxygen species (ROS), often mitigating the oxidative stress caused by the Michael acceptor moiety.

Mechanism Visualization (Graphviz)

ToxicityMechanism Compound 3-(4-Hydroxyphenyl)acrylamide MichaelAcceptor α,β-Unsaturated Carbonyl (Electrophile) Compound->MichaelAcceptor PhenolGroup 4-Hydroxyl Group (Nucleophile/Donor) Compound->PhenolGroup Cysteine Cysteine Thiols (Proteins/GSH) MichaelAcceptor->Cysteine Alkylation ROS Reactive Oxygen Species (ROS) PhenolGroup->ROS H-Atom Transfer Adduct Protein Adduct Formation (Haptenization) Cysteine->Adduct Scavenging Radical Scavenging (Antioxidant Effect) ROS->Scavenging Sensitization Skin Sensitization (Allergic Response) Adduct->Sensitization Cytoprotection Cytoprotection (Reduced Oxidative Stress) Scavenging->Cytoprotection

Caption: Dual mechanistic pathways of p-Coumaramide: Electrophilic protein binding vs. Antioxidant radical scavenging.

Safety Data Sheet (SDS) Core Elements

This section synthesizes critical safety data for laboratory handling.

Section 4: First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Consult a physician.

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.

Section 7: Handling and Storage[3]
  • Handling: Avoid contact with skin and eyes.[2] Avoid formation of dust and aerosols.[1][2] Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerate). Light sensitive.

Section 8: Exposure Controls / Personal Protection
  • Respiratory: N95 (US) or type P1 (EN 143) dust mask is recommended for solid handling.

  • Hand Protection: Nitrile rubber gloves (min thickness 0.11 mm). Breakthrough time > 480 min.

  • Eye Protection: Safety glasses with side-shields conforming to EN166.

Toxicity Assessment Protocols

For researchers synthesizing or testing this compound, the following validated protocols ensure accurate safety profiling.

Cytotoxicity Assessment (MTT Assay)

Purpose: Determine the IC50 (concentration inhibiting 50% cell growth) to establish a non-toxic working range.

  • Cell Seeding: Seed A549 (lung) or HepG2 (liver) cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve compound in DMSO (stock 100 mM). Prepare serial dilutions (e.g., 0, 10, 50, 100, 200, 500 µM) in culture medium. Ensure final DMSO < 0.5%.

  • Incubation: Treat cells for 24h and 48h.

  • Dye Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    
Skin Sensitization (Direct Peptide Reactivity Assay - DPRA)

Purpose: Predict skin sensitization potential by measuring reactivity with synthetic peptides (Cysteine/Lysine), a key step in the Adverse Outcome Pathway (AOP) for sensitization.

  • Preparation: Prepare 100 mM stock of p-coumaramide in Acetonitrile.

  • Incubation: Mix compound with Cysteine-peptide or Lysine-peptide (1:10 and 1:50 molar ratios) in phosphate buffer (pH 7.5).

  • Duration: Incubate for 24h at 25°C in the dark.

  • Analysis: Analyze by HPLC-UV (220 nm).

  • Result: Calculate % peptide depletion.

    • 
       Cys depletion = Positive (Sensitizer) .
      
    • 
       = Negative .
      
Assessment Workflow Diagram

AssessmentWorkflow Start Start: 3-(4-Hydroxyphenyl)acrylamide Solubility Solubility Check (DMSO/Ethanol) Start->Solubility Cytotox In Vitro Cytotoxicity (MTT/CCK-8 Assay) Solubility->Cytotox Decision IC50 > 100 µM? Cytotox->Decision Genotox Genotoxicity (Ames Test / Micronucleus) Sensitization Sensitization (DPRA / h-CLAT) SafeRange Establish Safe Dose (e.g., < 50 µM) Decision->SafeRange Yes HighTox Flag as Toxic Review Structure Decision->HighTox No SafeRange->Genotox SafeRange->Sensitization

Caption: Step-by-step workflow for toxicological validation of p-Coumaramide derivatives.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5353386, p-Coumaramide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Skin Sensitization. Retrieved from [Link]

  • Organization for Economic Co-operation and Development (OECD). Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Lushchak, V. I. (2014). Free radicals, reactive oxygen species, oxidative stress and its classification. Chemico-Biological Interactions. (Context for antioxidant mechanism). Retrieved from [Link]

Sources

Comparative Technical Guide: p-Coumaric Acid vs. 3-(4-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison between p-Coumaric Acid and its amide derivative, 3-(4-Hydroxyphenyl)acrylamide (also known as 4-Hydroxycinnamamide).

Executive Summary

This guide delineates the structural, chemical, and biological distinctions between p-Coumaric Acid (a naturally occurring phenolic acid) and 3-(4-Hydroxyphenyl)acrylamide (its synthetic amide derivative).

While p-Coumaric acid serves primarily as a metabolic precursor and dietary antioxidant, 3-(4-Hydroxyphenyl)acrylamide functions as a specialized pharmacophore in drug discovery. The conversion of the carboxylic acid to an acrylamide moiety alters the molecule’s solubility, metabolic stability, and electronic profile, transitioning it from a radical scavenger to a structural scaffold often used in Tyrosine Kinase (TK) and Histone Deacetylase (HDAC) inhibitor design.

Part 1: Physicochemical Profiling

The fundamental difference lies in the terminal functional group: a carboxylic acid versus a primary amide. This substitution significantly impacts the acid-base profile and lipophilicity of the molecule.

Table 1: Comparative Physicochemical Properties
Featurep-Coumaric Acid3-(4-Hydroxyphenyl)acrylamide
IUPAC Name (E)-3-(4-Hydroxyphenyl)prop-2-enoic acid(E)-3-(4-Hydroxyphenyl)prop-2-enamide
Common Name 4-Hydroxycinnamic acid4-Hydroxycinnamamide
CAS Number 501-98-4 (trans)194940-15-3 (trans)
Molecular Weight 164.16 g/mol 163.17 g/mol
Functional Group Carboxylic Acid (-COOH)Primary Amide (-CONH₂)
pKa (Acidic) ~4.5 (Carboxyl), ~9.0 (Phenol)~9.5 (Phenol) (Amide is neutral)
LogP (Lipophilicity) ~1.5 (pH dependent)~1.1 (More polar non-ionized form)
H-Bond Donors 2 (Phenol OH, Carboxyl OH)3 (Phenol OH, Amide NH₂)
Solubility High in basic pH (forms salt); Moderate in EtOHModerate in polar organic solvents (DMSO, MeOH); Low in water
Electronic Effect Electron-withdrawing carboxylElectron-withdrawing amide (weaker than acid)
Key Insight: The "Michael Acceptor" Nuance

Both molecules possess an


-unsaturated system. However, the reactivity differs:
  • p-Coumaric Acid: The carboxylate anion (at physiological pH) stabilizes the structure, making it a poor electrophile.

  • 3-(4-Hydroxyphenyl)acrylamide: The amide group preserves the conjugation. While acrylamides are generally Michael acceptors (reacting with cysteine thiols in proteins), the electron-donating para-hydroxyl group on the phenyl ring pushes electron density into the

    
    -carbon, significantly reducing  its electrophilicity compared to unsubstituted acrylamides. This makes it a "tuned" warhead—reactive enough for specific enzymatic pockets but stable enough to avoid indiscriminate toxicity.
    

Part 2: Synthetic Pathways

Researchers often synthesize the amide from the acid to create stable probes or drug intermediates.

Protocol: Synthesis of 3-(4-Hydroxyphenyl)acrylamide from p-Coumaric Acid

Objective: Convert the carboxylic acid to a primary amide without affecting the phenol or double bond.

Reagents:

  • Starting Material: p-Coumaric Acid (trans-4-hydroxycinnamic acid).

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Amine Source: Ammonium Hydroxide (28% NH₃) or Ammonium Chloride/DIPEA.

  • Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Methodology:

  • Activation: Dissolve p-Coumaric acid (1.0 eq) in dry DMF under nitrogen atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester.

    • Note: Protecting the phenolic -OH (e.g., with an acetyl group) is recommended for higher yields but not strictly required if stoichiometry is controlled, as the carboxyl is more acidic and activates preferentially.

  • Amidation: Add Ammonium Hydroxide (5.0 eq) or NH₄Cl (3.0 eq) with DIPEA (3.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The acid spot will disappear; a less polar amide spot will appear.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/EDC), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Visualization: Synthetic Logic

Synthesis Start p-Coumaric Acid (COOH, OH) Activation Activation (EDC/HOBt or SOCl2) Start->Activation DMF, 0°C Intermediate Active Ester (O-Benzotriazole) Activation->Intermediate -H2O Amidation Nucleophilic Attack (NH3 / NH4OH) Intermediate->Amidation +NH3 Product 3-(4-Hydroxyphenyl)acrylamide (CONH2, OH) Amidation->Product -HOBt

Caption: Conversion of p-Coumaric Acid to its amide derivative via carbodiimide coupling.

Part 3: Mechanistic Divergence & Applications

The shift from acid to amide changes the biological identity of the molecule.

p-Coumaric Acid: The Antioxidant Defender
  • Mechanism: Radical Scavenging (HAT - Hydrogen Atom Transfer). The phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals (ROS). The resulting phenoxy radical is stabilized by resonance across the conjugated double bond and the carboxyl group.

  • Application: Used as a standard in antioxidant assays (DPPH, ORAC) and as a dietary supplement for reducing oxidative stress.

3-(4-Hydroxyphenyl)acrylamide: The Kinase/HDAC Scaffold
  • Mechanism 1: Pharmacophore Mimicry. The cinnamamide structure mimics the tyrosine backbone. In Tyrosine Kinase Inhibitors (TKIs) , this moiety can fit into the ATP-binding pocket, where the phenol interacts with polar residues and the amide forms hydrogen bonds with the hinge region.

  • Mechanism 2: HDAC Inhibition Precursor. While the hydroxamic acid (CONH-OH) is the classic zinc-binding group for HDAC inhibitors, the primary amide (CONH₂) serves as a stable precursor or a weaker inhibitor that targets the channel entrance of the histone deacetylase enzyme.

  • Mechanism 3: Polymerization Monomer. In material science, the acrylamide group allows this molecule to be polymerized into hydrogels with antioxidant properties (due to the pendant phenol).

Visualization: Biological Pathways

BioActivity Coumaric p-Coumaric Acid Scavenge H-Atom Transfer (Antioxidant) Coumaric->Scavenge Acrylamide 3-(4-Hydroxyphenyl)acrylamide Kinase Tyrosine Kinase (ATP Pocket) Acrylamide->Kinase H-Bonding HDAC HDAC Enzyme (Active Site Entry) Acrylamide->HDAC Steric Fit ROS Reactive Oxygen Species (ROS) ROS->Scavenge CellProtect Cellular Protection (Non-specific) Scavenge->CellProtect Inhibition Competitive Inhibition (Specific Binding) Kinase->Inhibition HDAC->Inhibition Therapy Antiproliferative Effect (Cancer Therapy) Inhibition->Therapy

Caption: Divergent biological mechanisms: p-Coumaric acid acts as a general antioxidant, while the amide targets specific enzymatic pockets.

Part 4: Analytical Characterization

Distinguishing these two compounds in a mixture requires specific analytical conditions.

  • HPLC (Reverse Phase C18):

    • p-Coumaric Acid: Elutes earlier in acidic mobile phases (e.g., Water/Acetonitrile + 0.1% Formic Acid) because the carboxyl group is polar.

    • 3-(4-Hydroxyphenyl)acrylamide: Elutes later (higher retention time) due to the loss of the ionizable carboxyl group and increased neutral character.

  • UV-Vis Spectroscopy:

    • Both show

      
       around 280–310 nm (phenolic conjugation).
      
    • The amide may show a slight bathochromic shift (red shift) due to the resonance contribution of the amide nitrogen.

  • Mass Spectrometry (ESI):

    • p-Coumaric Acid: [M-H]⁻ = 163.04 (Negative mode dominant).

    • 3-(4-Hydroxyphenyl)acrylamide: [M+H]⁺ = 164.07 (Positive mode dominant).

References

  • BenchChem. (2025). The Pharmacological Potential of p-Coumaric Acid Derivatives: A Technical Guide. Retrieved from

  • MDPI. (2025). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review. Retrieved from

  • TargetMol. (2024). 4-Hydroxycinnamamide: Tyrosine Kinase Inhibitor Profile. Retrieved from

  • National Institutes of Health (NIH). (2017). Development of N-hydroxycinnamamide-based HDAC inhibitors. Retrieved from

  • United States Biological. (2024). Product Datasheet: 4-Hydroxycinnamamide (CAS 194940-15-3).[2][3][4][5] Retrieved from

Sources

Applications of phenolic acrylamides in bio-based polymer science

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Physico-Chemical Properties, and Translational Applications

Executive Summary

Phenolic acrylamides represent a critical intersection between natural polyphenol chemistry and synthetic polymer science. By functionalizing bioactive phenolic moieties (e.g., dopamine, tyramine, ferulic acid) with polymerizable acrylamide or methacrylamide groups, researchers can create "bio-hybrid" materials. These materials retain the intrinsic properties of phenols—antioxidant capacity, antimicrobial activity, and wet adhesion —while gaining the processability and mechanical tunability of polyacrylamides.

This guide details the molecular architecture, synthesis protocols, and specific applications of these monomers in tissue engineering and smart coatings.

Molecular Architecture & Design Logic

The core design philosophy of phenolic acrylamides is the bifunctional monomer strategy .

  • The "Head" (Phenolic Group): Provides functionality.[1][2]

    • Catechols (Dopamine): Enable mussel-inspired wet adhesion and metal chelation.

    • Monophenols (Tyramine): Allow for enzymatic crosslinking (HRP/H2O2) and radical scavenging.

    • Conjugated Phenols (Ferulic Acid): Offer UV protection and enhanced antioxidant stability via resonance.

  • The "Tail" (Acrylamide/Methacrylamide): Provides polymerizability.

    • Enables free radical polymerization (FRP), RAFT, or ATRP.

    • Acrylamides are hydrolytically more stable than acrylates, crucial for long-term biomedical implants.

Comparative Monomer Profile
MonomerOriginKey FunctionalityPrimary Application
Dopamine Methacrylamide (DMA) Dopamine (Neurotransmitter)Catechol redox cycling, Wet adhesionSurgical adhesives, coating of medical devices
Tyramine Acrylamide (TA) Tyrosine (Amino Acid)Enzymatic crosslinking via dityrosine bondsInjectable hydrogels for cartilage repair
Ferulic Acid Amide Lignocellulose (Plant Cell Wall)UV absorption, ROS scavengingAntioxidant food packaging, wound dressings
N-(4-hydroxyphenyl)acrylamide Synthetic/Bio-derivedHigh Tg, thermal stabilityHigh-performance bio-nylons, antioxidant additives

Synthesis Strategies

Synthesizing phenolic acrylamides requires careful control of pH to prevent premature oxidation of the phenol group (especially catechols) while ensuring the amine reacts with the acryloyl source.

The Borate-Protection Method (Gold Standard for Catechols)

Direct reaction of dopamine with methacrylic anhydride often leads to oxidation (turning the solution black/brown). The use of a borate buffer complexes with the catechol hydroxyls, protecting them during the acylation of the amine.

Synthesis Workflow Diagram

SynthesisWorkflow Start Dopamine HCl (Starting Material) Buffer Borate/Bicarbonate Buffer (pH > 8.0, N2 Purge) Start->Buffer Dissolve Complex Borate-Catechol Complex (Protected) Buffer->Complex Complexation Reaction Schotten-Baumann Amidation Complex->Reaction Reagent Methacrylic Anhydride (Dropwise in THF) Reagent->Reaction Acidification Acidification (HCl) (Deprotection) Reaction->Acidification 24h Stirring Product Dopamine Methacrylamide (DMA) Precipitate Acidification->Product Precipitation & Wash

Caption: Borate-protected synthesis pathway for preventing catechol oxidation during amidation.

Mechanism of Action: Why It Works

Antioxidant Radical Scavenging (HAT Mechanism)

Phenolic polymers function as "sacrificial" antioxidants. When a Reactive Oxygen Species (ROS) attacks the polymer, the phenolic hydrogen is transferred to the radical.

  • Mechanism:

    
    
    
  • Stability: The resulting phenoxyl radical (

    
    ) is stabilized by resonance within the aromatic ring, preventing it from propagating the chain reaction.
    
Enzymatic Crosslinking (Tyramine Specific)

Tyramine-modified polymers utilize Horseradish Peroxidase (HRP) and Hydrogen Peroxide (


).[2]
  • HRP oxidizes the phenol to a radical.

  • Two radicals couple at the ortho-position or via C-O coupling.

  • Result: A hydrogel forms in seconds to minutes (tunable by enzyme concentration).

Detailed Experimental Protocol

Protocol: Synthesis of Dopamine Methacrylamide (DMA)

Based on the optimized method by Glass et al. and widely cited in adhesive hydrogel literature.

Safety: Methacrylic anhydride is a lachrymator. Work in a fume hood. Dopamine is light-sensitive.

Materials:
  • Dopamine Hydrochloride (5 g)

  • Sodium Borate (Borax) (15 g)

  • Sodium Bicarbonate (4 g)

  • Methacrylic Anhydride (4.5 mL)

  • Deionized Water (100 mL)

  • THF (25 mL)

  • Ethyl Acetate (for extraction)[3]

Step-by-Step Methodology:
  • Buffer Preparation:

    • Dissolve 15 g Sodium Borate and 4 g Sodium Bicarbonate in 100 mL deionized water.

    • Critical Step: Degas the solution with Nitrogen (

      
      ) bubbling for 20 minutes. This prevents the "browning" of dopamine.
      
  • Reactant Addition:

    • Add 5 g Dopamine HCl to the buffer. The solution should remain clear/colorless due to borate protection.

    • Dissolve 4.5 mL Methacrylic Anhydride in 25 mL THF.

    • Add the THF solution dropwise to the aqueous phase while stirring vigorously.

  • Reaction:

    • Maintain pH > 8 (adjust with 1M NaOH if necessary, though the buffer usually suffices).

    • Stir under

      
       atmosphere for 16–24 hours at room temperature.
      
  • Work-up & Deprotection:

    • Wash the aqueous solution twice with Ethyl Acetate (discard organic layer) to remove unreacted anhydride.

    • Acidify the aqueous layer to pH 2.0 using 6M HCl.[3] This breaks the borate-catechol complex.

    • Extract the product three times with Ethyl Acetate (50 mL each).[3]

  • Purification:

    • Combine organic layers and dry over

      
      .
      
    • Concentrate via rotary evaporation to ~15 mL.

    • Precipitate into cold Hexane (400 mL).

    • Yield: White to off-white powder. Store at -20°C under Argon.

Validation Criteria:

  • 1H NMR (

    
    ):  Look for vinyl protons (5.3 and 5.6 ppm) and aromatic protons (6.6–6.8 ppm). Absence of methyl peak from anhydride implies purity.
    

Translational Applications

Tissue Engineering (Injectable Hydrogels)

Tyramine-substituted Hyaluronic Acid (HA-Tyr) is used for cartilage regeneration.[4]

  • Workflow:

    • Inject liquid HA-Tyr + HRP + Chondrocytes into the defect.

    • Inject low concentration

      
      .
      
    • In Situ Gelation: The material solidifies within the defect, conforming to irregular shapes.

  • Advantage: The phenolic crosslinks are reversible/degradable, allowing cell migration.

Mussel-Inspired Adhesives

DMA is copolymerized with PEG or PNIPAAm to create underwater adhesives.

  • Mechanism: The catechol group displaces water from the substrate surface and forms coordination bonds (with metals) or hydrogen bonds (with tissues).

  • Data Point: DMA-modified hydrogels show adhesion strengths of 15–50 kPa on wet porcine skin, compared to <2 kPa for non-modified gels.

Smart Antioxidant Packaging

Ferulic acid acrylamides are grafted onto food packaging films.

  • Function: They scavenge radicals produced by lipid oxidation in fatty foods.

  • Result: Extends shelf life of meat products by 30–50% compared to standard polyethylene films.

References

  • Glass, P., et al. (2009). "Enhanced Reversible Adhesion of Dopamine Methacrylamide-Coated Elastomers." Langmuir. Link

  • Lee, H., et al. (2007). "Mussel-Inspired Surface Chemistry for Multifunctional Coatings." Science. Link

  • Sakai, S., et al. (2009). "Enzymatically Crosslinked Carboxymethylcellulose-Tyramine Conjugate Hydrogel: Cellular Adhesiveness and Viability." Acta Biomaterialia. Link

  • Min, J.H., et al. (2022). "Dopamine-methacrylated hyaluronic acid hydrogel for skin regeneration."[5] Journal of Nanobiotechnology. Link

  • Reis, R.L., et al. (2025). "Tyramine-modified hydrogels for tissue engineering: characterizations and applications." Biomedical Materials.[6] Link

  • Ou, S., et al. (2014).[7] "Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities."[7][8][9] Annual Research & Review in Biology. Link

Sources

Methodological & Application

HPLC method development for quantification of 3-(4-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for Quantification of 3-(4-Hydroxyphenyl)acrylamide

Executive Summary

This guide details the development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 3-(4-Hydroxyphenyl)acrylamide . Unlike the small, highly polar neurotoxin acrylamide, this target analyte is a phenolic derivative structurally related to p-coumaric acid. Consequently, its retention behavior is governed by hydrophobic interactions and


-

stacking rather than pure polar mechanisms.

Key Analytical Challenges:

  • Phenolic Acidity: The 4-hydroxyl group (pKa ~9.5) requires pH control to ensure retention consistency.

  • Isomerization: The conjugated alkene linker makes the compound susceptible to photo-induced cis-trans isomerization.

  • Matrix Interference: In biological matrices, separation from endogenous tyrosine metabolites is critical.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in robust method design.

PropertyValue / CharacteristicImpact on HPLC Method
Structure Phenol ring + Acrylamide tailRetains well on C18; potential for

-

selectivity.
pKa ~9.5 (Phenolic OH)Mobile phase pH must be < 7.5 (ideally < 4.0) to keep analyte neutral.
LogP ~1.6 - 2.1Moderately lipophilic; elutes in the 20–50% organic range.
UV Max ~290–315 nmExtended conjugation allows detection in the near-UV, reducing solvent background.
Solubility High in MeOH, DMSO; Low in WaterSample diluent must contain at least 20% organic solvent.
Method Development Decision Tree

The following workflow illustrates the logical path taken to select the final conditions.

MethodDevelopment Start Analyte Assessment (Phenolic Amide) ColSelect Column Selection Start->ColSelect C18 C18 (End-capped) Baseline Choice ColSelect->C18 Primary Phenyl Phenyl-Hexyl Alternative Selectivity ColSelect->Phenyl If resolution fails MobilePhase Mobile Phase pH C18->MobilePhase Acidic Acidic (pH 2-3) Suppresses Phenol Ionization MobilePhase->Acidic Recommended Neutral Neutral (pH 7) Risk of Peak Tailing MobilePhase->Neutral Avoid Detection Detection Mode Acidic->Detection UV UV-Vis (310 nm) Routine QC Detection->UV MS MS/MS (ESI+) Bioanalysis Detection->MS

Figure 1: Decision tree for method parameter selection based on analyte properties.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Why: The "Plus" or end-capped silica reduces secondary interactions with the amide nitrogen, improving peak symmetry.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (LC-MS grade) or Phosphoric Acid (HPLC grade).

Chromatographic Conditions

This protocol uses a gradient elution to ensure clearance of hydrophobic impurities while focusing the analyte peak.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (100%)[1]

  • Flow Rate: 1.0 mL/min[2][3]

  • Column Temp: 30°C (Controlled temperature is crucial for retention time reproducibility)

  • Injection Volume: 10 µL

  • Detection: 310 nm (Primary), 280 nm (Secondary/Confirmation)

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Injection
10.060Linear Gradient
12.090Wash Step
14.090Hold Wash
14.15Re-equilibration
20.05Ready for next injection
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 3-(4-Hydroxyphenyl)acrylamide into a 10 mL volumetric flask. Dissolve in Methanol . (Do not use water for the stock due to limited solubility).

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A:ACN (90:10) .

    • Critical Step: The diluent must match the starting gradient conditions (low organic) to prevent "solvent shock" which causes peak splitting.

Sample Preparation Workflow

For complex matrices (e.g., plasma or cell lysate), protein precipitation is required. For drug formulations, simple dilution is sufficient.

SamplePrep Sample Biological Sample (Plasma/Serum) PPT Protein Precipitation Add 3x Vol Cold ACN Sample->PPT Vortex Vortex & Centrifuge 10k RPM, 10 min PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evap Evaporate to Dryness (N2 stream) Supernatant->Evap Recon Reconstitute Mobile Phase A:B (90:10) Evap->Recon Inject HPLC Injection Recon->Inject

Figure 2: Sample preparation workflow for biological matrices to maximize recovery.

Method Validation (ICH Q2 Guidelines)

To ensure the method is trustworthy, the following validation parameters must be assessed.

System Suitability Testing (SST)

Run these tests before every sample batch.

  • Tailing Factor (T): Must be < 1.5. (High tailing indicates secondary silanol interactions; increase buffer strength if observed).

  • Precision (RSD): Inject standard 5 times. Peak area RSD must be < 2.0%.[4]

  • Resolution (Rs): If impurities are present, Rs > 2.0 is required.

Linearity & Range
  • Prepare 5 concentration levels: 1, 10, 25, 50, 100 µg/mL.

  • Acceptance:

    
    .[5]
    
Accuracy (Recovery)
  • Spike blank matrix at 80%, 100%, and 120% of target concentration.

  • Acceptance: Mean recovery 95–105%.

Sensitivity
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantification): S/N ratio of 10:1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatchEnsure sample diluent matches initial mobile phase (5-10% ACN).
Rt Drift Temperature fluctuationUse a column oven set strictly to 30°C.
Double Peaks cis-trans IsomerizationProtect samples from light (amber vials). Check if the "impurity" has an identical UV spectrum.
High Backpressure PrecipitationEnsure buffer salts (if used) are soluble in 90% ACN. Formic acid is preferred to avoid this.

References

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration.[5][6] (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. Link

  • ICH Q2(R2) Validation. International Council for Harmonisation. (2023). Validation of Analytical Procedures. Link

  • Phenolic Amide Analysis. Journal of Separation Science. (2011). Recent developments in the HPLC separation of phenolic compounds. Link

  • Acrylamide vs. Phenolic Amides. Journal of Agricultural and Food Chemistry. Differentiation of acrylamide and phenolic amides in plant matrices. Link (General Reference for matrix distinction).

  • p-Coumaric Acid Derivatives HPLC. Molecules. (2020). Development of p-Coumaric Acid Analysis in Human Plasma. Link

Sources

Procedures for grafting 3-(4-Hydroxyphenyl)acrylamide onto chitosan backbones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Grafting of 3-(4-Hydroxyphenyl)acrylamide (HPA) onto Chitosan Backbones

Executive Summary

This guide details the chemical modification of Chitosan (CS) with 3-(4-Hydroxyphenyl)acrylamide (HPA). This modification is critical for developing "smart" biopolymers that combine the mucoadhesion of chitosan with the antioxidant properties and enzymatic crosslinking potential (via Tyrosinase/HRP) of phenolic moieties.

Strategic Distinction: Depending on the desired architecture, this guide provides two distinct protocols:

  • Protocol A (Graft Polymerization): Creates long chains of poly(HPA) extending from the chitosan backbone. Best for steric stabilization and high-density functionalization.

  • Protocol B (Aza-Michael Addition): Attaches single HPA units directly to chitosan amines. Best for preserving solubility and preparing precursors for injectable hydrogels.

Strategic Analysis & Mechanism

The Chemical Challenge: Phenolic Inhibition

Phenolic groups (present in HPA) are radical scavengers. In standard free-radical polymerization (FRP), they can inhibit the reaction by stabilizing the propagating radicals.

  • Solution: We utilize a Ceric Ammonium Nitrate (CAN) redox system in Protocol A. The Ce(IV) ion specifically oxidizes the glycosidic bond or the alcohol groups on chitosan to generate radicals directly on the backbone, initiating growth from the chain despite the presence of phenols, provided the concentration is optimized.

Mechanistic Pathways

GraftingPathways CS Chitosan Backbone (-NH2, -OH) Redox Redox Initiator (Ce⁴⁺ or APS) CS->Redox Acidic pH Michael Aza-Michael Addition (pH 7.0 - 8.0) CS->Michael Neutral pH HPA HPA Monomer (Phenol + Vinyl Group) HPA->Michael Radical Macroradical Formation (CS•) Redox->Radical Oxidation Polymer Graft Copolymer (CS-g-PolyHPA) Radical->Polymer + HPA (Propagation) Conjugate Direct Conjugate (CS-HPA) Michael->Conjugate Nucleophilic Attack

Figure 1: Mechanistic divergence between Radical Grafting (top) and Aza-Michael Addition (bottom).

Materials & Pre-Requisites

Reagents:

  • Chitosan (CS): Low to Medium Molecular Weight (50–190 kDa), Degree of Deacetylation (DDA) > 85%. High DDA is crucial for solubility.

  • Monomer: 3-(4-Hydroxyphenyl)acrylamide (HPA).

    • Note: If not commercially available, synthesize via reaction of 4-aminophenol with acryloyl chloride in the presence of base [1].

  • Initiator (Protocol A): Ceric Ammonium Nitrate (CAN) or Ammonium Persulfate (APS).

  • Solvents: Acetic Acid (1% v/v), Ethanol, Methanol.

  • Purification: Dialysis tubing (MWCO 12–14 kDa).

Protocol A: Free Radical Graft Polymerization

Target Product: Chitosan-g-poly(HPA) Copolymer

This method grows polymer chains off the chitosan backbone.

Experimental Workflow
  • Dissolution:

    • Dissolve 1.0 g of Chitosan in 100 mL of 1% (v/v) Acetic Acid solution.

    • Stir overnight at room temperature to ensure complete disentanglement of polymer chains.

    • Critical Step: Purge the solution with Nitrogen (

      
      ) for 30 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).
      
  • Initiation:

    • Heat the solution to 60°C under continuous

      
       flow.
      
    • Add Ceric Ammonium Nitrate (CAN) solution (0.1 M in 1%

      
      ).
      
    • Recommended Ratio: 5.0 mmol CAN per mole of anhydroglucose unit (AGU).

    • Stir for 15 minutes to allow the formation of template radicals on the chitosan backbone.

  • Grafting:

    • Dissolve HPA monomer in a minimal amount of Ethanol/Water (1:1).

    • Add HPA solution dropwise to the reaction vessel.

    • Feed Ratio: Adjust HPA:Chitosan mass ratio (e.g., 1:1 to 3:1) to control graft density.

    • Maintain reaction at 60–70°C for 4–6 hours under

      
       atmosphere.
      
  • Termination & Purification:

    • Stop reaction by cooling to room temperature and exposing to air.

    • Precipitation: Pour the reaction mixture into excess Acetone or 0.1 M NaOH (to neutralize and precipitate).

    • Soxhlet Extraction: Extract the precipitate with Ethanol for 24 hours to remove unreacted HPA monomer and homopolymer (Poly-HPA).

    • Dialysis: Redissolve in dilute acetic acid and dialyze against distilled water for 3 days (Change water every 6 hours).

    • Lyophilization: Freeze-dry the final product to obtain a spongy solid.

Protocol B: Aza-Michael Addition (Conjugation)

Target Product: Chitosan-functionalized HPA (CS-HPA)

This method attaches HPA directly to the amine groups without polymerization. Ideal for hydrogel precursors.

Experimental Workflow
  • Preparation:

    • Dissolve Chitosan (1.0 g) in 100 mL of 1% Acetic Acid.

    • Adjust pH to 6.5–7.0 using dilute NaOH. Caution: Do not exceed pH 7.5 or Chitosan will precipitate.

  • Reaction:

    • Dissolve HPA in Ethanol.

    • Add HPA solution to the Chitosan solution.

    • Stir continuously at 40°C for 24–48 hours .

    • Mechanism:[1][2] The lone pair on the Chitosan amine (-NH2) attacks the

      
      -carbon of the HPA vinyl group.
      
  • Purification:

    • Precipitate in Acetone.

    • Wash extensively with Ethanol/Water mixtures to remove unreacted monomer.

    • Dialyze and Lyophilize as in Protocol A.

Characterization & Validation

To ensure scientific integrity, the grafted product must be validated using the following parameters.

TechniqueTarget ObservationValidation Criteria
¹H-NMR (D₂O/CD₃COOD) New peaks in aromatic region (6.7–7.2 ppm).Presence of aromatic protons confirms HPA incorporation. Disappearance of vinyl protons (5.5–6.5 ppm) confirms purification.
UV-Vis Spectroscopy Absorption peak at ~275–280 nm.Quantify "Degree of Substitution" (DS) using a standard curve of free HPA.
FTIR 1515 cm⁻¹ (Aromatic C=C), 1650 cm⁻¹ (Amide I).Increased intensity of Amide I/II bands relative to native Chitosan.
Solubility Test Dissolution in pH 7.4 buffer.If Protocol B was used, the product may show improved solubility compared to native chitosan.
Calculation of Grafting Percentage (GP)


Where 

is the weight of the lyophilized polymer.

Application: Enzymatic Crosslinking (Hydrogel Formation)[3][4]

The primary utility of Chitosan-g-HPA is the ability to form injectable hydrogels via Horseradish Peroxidase (HRP) or Tyrosinase.

Rapid Gelation Protocol:

  • Dissolve Chitosan-g-HPA (2% w/v) in PBS.

  • Add HRP (10 U/mL) and Hydrogen Peroxide (

    
    , 2–5 mM).
    
  • Result: Gelation occurs within 10–60 seconds via coupling of phenolic groups (dityrosine linkages).

Workflow start Start: Raw Materials sol 1. Dissolution & N2 Purge (1% AcOH, 30 min) start->sol react 2. Reaction (60°C, 6h) Initiator: CAN/APS sol->react Add Monomer precip 3. Precipitation (Acetone/NaOH) react->precip wash 4. Soxhlet Extraction (Removal of Homopolymer) precip->wash dry 5. Lyophilization (Final Product) wash->dry

Figure 2: Step-by-step experimental workflow for Protocol A.

References

  • Moghadasi, Z., & Najafi, M. (2025).[3][4] Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties.[3][4] Biological and Molecular Chemistry, 3(4), 365-377.[3]

  • Jaiswal, S., et al. (2022).[5] Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier.[6] International Journal of Biological Macromolecules, 195, 75-85.[6]

  • Zheng, H.L., et al. (2010).[7] Preparation and Characterization of Chitosan-Graft-Polyacrylamide and its Application in Wastewater Treatment. Asian Journal of Chemistry.

  • Sakai, S., et al. (2014). Horseradish peroxidase-catalyzed formation of hydrogels from chitosan and poly(vinyl alcohol) derivatives both possessing phenolic hydroxyl groups.[8][9] Carbohydrate Polymers, 111, 404-409.

  • Thakur, V.K., et al. (2013). Free Radical-Mediated Grafting of Natural Polysaccharides Such as Chitosan, Starch, Inulin, and Pectin with Some Polyphenols.[10] Foods, 12(19).[10]

Sources

Application Note: Synthesis of Reversibly Photo-Responsive Hyaluronic Acid Hydrogels via [2+2] Photocycloaddition of 3-(4-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

In the landscape of advanced biomaterials, stimuli-responsive hydrogels are critical for applications requiring spatiotemporal control, such as on-demand drug delivery and shape-memory implants. 3-(4-Hydroxyphenyl)acrylamide (4-HCAAm) —also known as p-coumaramide—is a uniquely versatile monomer that provides a highly efficient, dual-functional motif for hydrogel engineering.

While the phenol moiety of 4-HCAAm is traditionally utilized for enzymatic crosslinking, its cinnamide double bond offers a powerful mechanism for catalyst-free, reversible photo-crosslinking. Cinnamamide derivatives are well-documented to undergo highly efficient[2+2] photocycloaddition under UV irradiation [1].

The Causality of Experimental Design

To engineer a purely photo-responsive system without the use of cytotoxic radical initiators, this protocol details the grafting of 4-HCAAm onto a Hyaluronic Acid (HA) backbone via Steglich esterification.

  • Chemical Selectivity: By utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP), we selectively drive the reaction between the carboxylic acids of HA and the phenol group of 4-HCAAm. This preserves the photo-active cinnamide alkene [3].

  • Photo-Reversibility: Irradiation at 365 nm (UV-A) excites the pendant cinnamide double bonds, driving a [2+2] cycloaddition to form cyclobutane dimers (truxillic/truxinic acid derivatives). This creates a robust covalent network. Crucially, subsequent exposure to 254 nm (UV-C) light triggers cycloreversion, breaking the crosslinks. This reversible photo-dimerization allows for dynamic tuning of the hydrogel's mechanical properties[2].

  • Biological Relevance: The absence of radical initiators (e.g., Irgacure) prevents the generation of reactive oxygen species (ROS), protecting sensitive biologic payloads (e.g., proteins, live cells) during encapsulation.

Chemical Signaling & Photo-Crosslinking Pathway

Mechanism HA Hyaluronic Acid (HA) [Carboxylic Acid Groups] Conjugate HA-HCAAm Conjugate [Pendant Cinnamide Groups] HA->Conjugate EDC/DMAP Esterification (Targets Phenol-COOH) HCAAm 3-(4-Hydroxyphenyl)acrylamide [Phenol & Cinnamide Alkene] HCAAm->Conjugate EDC/DMAP Esterification (Targets Phenol-COOH) Hydrogel Crosslinked Hydrogel Network [Cyclobutane Dimers] Conjugate->Hydrogel 365 nm UV-A [2+2] Photocycloaddition Hydrogel->Conjugate 254 nm UV-C Cycloreversion (Softening)

Figure 1: Mechanistic pathway of HA-HCAAm synthesis and reversible [2+2] photocycloaddition.

Materials and Reagents

  • Polymer Backbone: Sodium Hyaluronate (HA, MW ~100 kDa, pharmaceutical grade)

  • Photo-active Monomer: 3-(4-Hydroxyphenyl)acrylamide (4-HCAAm, >98% purity)

  • Coupling Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 4-Dimethylaminopyridine (DMAP)

  • Solvents: Formamide (FA), N,N-Dimethylformamide (DMF) (Anhydrous), Phosphate-Buffered Saline (PBS, pH 7.4)

  • Purification: Dialysis tubing (MWCO 14 kDa)

Step-by-Step Experimental Protocol

Phase 1: Synthesis of HA-HCAAm Conjugate

Expert Insight: HA is notoriously difficult to dissolve in pure organic solvents, while 4-HCAAm has limited solubility in water. A Formamide/DMF co-solvent system provides the optimal dielectric environment to solubilize both the polysaccharide backbone and the phenolic monomer, ensuring a high degree of substitution (DS).

  • Solubilization: Dissolve 1.0 g of HA (approx. 2.5 mmol of repeating disaccharide units) in 40 mL of Formamide at 50°C under continuous magnetic stirring until a clear, viscous solution is achieved. Cool to room temperature.

  • Activation: Dissolve 0.57 g of EDC·HCl (3.0 mmol, 1.2 eq) and 0.36 g of DMAP (3.0 mmol, 1.2 eq) in 10 mL of anhydrous DMF. Add this dropwise to the HA solution to activate the carboxyl groups. Stir for 30 minutes.

  • Conjugation: Dissolve 0.61 g of 4-HCAAm (3.75 mmol, 1.5 eq) in 5 mL of DMF. Add dropwise to the activated HA solution.

  • Reaction: Cover the reaction vessel in aluminum foil to prevent premature ambient light-induced crosslinking. Stir the mixture at room temperature for 24 hours.

  • Purification: Transfer the mixture to a 14 kDa MWCO dialysis bag. Dialyze against a gradient of DMF/Water (decreasing DMF concentration) for 2 days, followed by pure deionized water for 3 days (changing water twice daily) to remove unreacted 4-HCAAm and urea byproducts.

  • Recovery: Lyophilize the dialyzed solution to obtain the HA-HCAAm conjugate as a white, fibrous sponge. Store at -20°C in the dark.

Phase 2: Fabrication of the Photo-Responsive Hydrogel
  • Formulation: Dissolve the lyophilized HA-HCAAm in PBS (pH 7.4) to a final concentration of 5% (w/v). Ensure complete dissolution by resting the solution at 4°C overnight.

  • Casting: Pipette 100 µL of the polymer precursor into cylindrical silicone molds (e.g., 8 mm diameter, 2 mm depth).

  • Photo-Curing (Stiffening): Irradiate the molds using a 365 nm UV-A LED lamp at an intensity of 10 mW/cm² for 10 to 30 minutes, depending on the desired target stiffness.

  • Photo-Degradation (Softening): To induce shape-memory recovery or on-demand payload release, expose the crosslinked hydrogel to a 254 nm UV-C light source (10 mW/cm²) for 10 to 20 minutes to trigger cycloreversion.

Experimental Workflow

Workflow Step1 Phase 1: Reagent Preparation Dissolve HA in Formamide/DMF co-solvent Step2 Phase 2: Steglich Esterification Add EDC, DMAP, and 4-HCAAm (Stir 24h in dark) Step1->Step2 Step3 Phase 3: Purification Dialysis (14 kDa MWCO) & Lyophilization Step2->Step3 Step4 Phase 4: Hydrogel Formulation Dissolve HA-HCAAm in PBS (5% w/v) Step3->Step4 Step5 Phase 5: Photo-Crosslinking Irradiate at 365 nm (10 mW/cm²) to form gel Step4->Step5 Step6 Phase 6: Biomechanical Tuning Modulate stiffness via 254 nm UV exposure Step5->Step6

Figure 2: Step-by-step workflow for the synthesis and tuning of HA-HCAAm hydrogels.

Quantitative Data Presentation

The mechanical properties and swelling behavior of the HA-HCAAm hydrogel can be precisely tuned by modulating the exposure time to specific UV wavelengths. The table below summarizes the biomechanical shifts during the curing and softening phases.

Table 1: Biomechanical and Swelling Properties of 5% (w/v) HA-HCAAm Hydrogels

Irradiation PhaseWavelength (nm)Exposure Time (min)Storage Modulus (G') (Pa)Equilibrium Swelling Ratio (Q)
Curing (Crosslinking) 3655850 ± 4042.1 ± 2.3
Curing (Crosslinking) 365152400 ± 11028.5 ± 1.8
Curing (Crosslinking) 365304150 ± 18016.2 ± 1.1
Softening (Cleavage) 254102100 ± 13031.4 ± 2.0
Softening (Cleavage) 25420750 ± 6048.7 ± 3.5

*Note: Softening data represents samples that were previously fully cured for 30 minutes at 365 nm prior to 254 nm exposure.

References

  • Reversible[2+2] cycloaddition of pyrenyl cinnamic acid under irradiation with visible and UV-A light ResearchGate[Link]

  • Biomedical applications of shape-memory polymers: How practically useful are they? (Shape-memory effects of photo-responsive cinnamamide groups) ResearchGate[Link]

  • Recent Advances in Stimuli-Responsive Commodity Polymers (Photo-responsive PURs and Cinnamamide Crosslinking) National Science Foundation (NSF) / Advanced Science[Link]

Advanced Catalytic Protocols for the High-Yield Synthesis of p-Coumaramide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CAT-2026-PC

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]

The synthesis of


-coumaramide  (4-hydroxycinnamide) is a critical transformation in the production of tyrosine kinase inhibitors, antioxidants, and anti-inflammatory scaffolds. However, the direct amidation of 

-coumaric acid presents a classic "chemoselectivity paradox":
  • Resonance Deactivation: The phenolic hydroxyl group donates electron density into the conjugated system, significantly reducing the electrophilicity of the carbonyl carbon, making it resistant to nucleophilic attack by ammonia.

  • Competitive Reactivity: Standard activation methods (e.g., acid chlorides via SOCl₂) often lead to intermolecular esterification (oligomerization) or require tedious protection/deprotection steps of the phenolic moiety.

  • Green Chemistry Mandate: Traditional stoichiometric coupling reagents (HATU, EDC) suffer from poor atom economy and difficult downstream purification.

This guide details three catalytic, protecting-group-free protocols that solve these challenges, prioritizing yield, scalability, and E-factor (waste reduction).

Comparative Methodologies

FeatureMethod A: Boronic Acid CatalysisMethod B: Biocatalysis (CAL-B)Method C: Zr(IV) Lewis Acid
Catalyst 3,4,5-Trifluorophenylboronic acidNovozym 435 (Immobilized Lipase B)Zirconium(IV) Chloride (

)
Mechanism Acyloxyboronate activationAcyl-enzyme intermediateLewis acid activation
Nitrogen Source Ammonium Carbonate / CarbamateAmmonium CarbamateAmmonium Carbamate
Key Advantage Highest ChemoselectivityMildest Conditions (Green)Lowest Cost / Scalable
Reaction Time 12–24 h (Reflux)24–48 h (40–60°C)12–24 h (Reflux)
Typical Yield 85–92%75–85%80–88%

Method A: Boronic Acid Catalysis (The Gold Standard)

Rationale: Electron-deficient aryl boronic acids act as "associative catalysts." They form a mixed anhydride (acyloxyboronate) with the carboxylic acid. The boron atom brings the amine and activated acid into proximity, facilitating the attack while the phenolic hydroxyl remains unreactive due to the specific hard/soft acid-base matching.

Materials
  • Substrate:

    
    -Coumaric acid (anhydrous).
    
  • Nitrogen Source: Ammonium carbonate (

    
    ) or Ammonium carbamate.
    
  • Catalyst: 3,4,5-Trifluorophenylboronic acid (5–10 mol%).

  • Solvent: Fluorobenzene or Toluene (for azeotropic water removal).

  • Equipment: Dean-Stark apparatus or Soxhlet extractor with 4Å Molecular Sieves.

Step-by-Step Protocol
  • Charge: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add

    
    -coumaric acid (10 mmol, 1.64 g) and 3,4,5-trifluorophenylboronic acid (0.5 mmol, 105 mg).
    
  • Solvent & Trap: Add 40 mL of Fluorobenzene. Attach a Dean-Stark trap filled with the same solvent.

    • Note: Fluorobenzene is preferred over toluene due to its polarity/boiling point balance (

      
      C), which solubilizes the polar acid better while still allowing water removal.
      
  • Nitrogen Addition: Add Ammonium Carbonate (12 mmol, 1.15 g) in a single portion.

    • Mechanistic Insight: Ammonium carbonate decomposes slowly at reflux, providing a steady stream of anhydrous ammonia (

      
      ) and 
      
      
      
      . The
      
      
      evolution drives the entropy of the reaction.
  • Reflux: Heat the mixture to vigorous reflux for 18 hours. Monitor water collection in the trap.

  • Workup:

    • Cool the reaction to room temperature.[1] The product,

      
      -coumaramide, often precipitates due to low solubility in non-polar solvents.
      
    • If precipitated: Filter the solid and wash with cold toluene and water (to remove residual salts/catalyst).

    • If soluble: Evaporate solvent, redissolve in Ethyl Acetate, wash with 5%

      
       (removes unreacted acid) and Brine.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Method B: Biocatalytic Amidation (Green Chemistry)

Rationale: Candida antarctica Lipase B (CAL-B) is robust and works well in organic solvents. It activates the carboxylic acid via an acyl-enzyme intermediate. This method is strictly protecting-group free and operates at mild temperatures, preserving heat-sensitive functional groups.

Materials
  • Catalyst: Novozym 435 (acrylic resin-immobilized CAL-B).

  • Solvent: 2-Methyl-2-butanol (2M2B) or Cyclopentyl methyl ether (CPME).

  • Nitrogen Source: Ammonium Carbamate.[2]

  • Drying Agent: 3Å Molecular Sieves (activated).

Step-by-Step Protocol
  • Preparation: In a 20 mL screw-cap vial, suspend

    
    -coumaric acid (2 mmol) in 10 mL of 2-Methyl-2-butanol.
    
  • Additives: Add Ammonium Carbamate (3 mmol) and 200 mg of activated 3Å Molecular Sieves.

    • Critical Control Point: Water activity (

      
      ) must be kept low to prevent hydrolysis of the amide product, but the enzyme needs a hydration shell. The sieves maintain this balance.
      
  • Enzyme Loading: Add Novozym 435 (10–20% w/w relative to substrate).[3]

  • Incubation: Place in an orbital shaker at 55°C, 200 rpm for 48 hours.

  • Isolation:

    • Filter off the enzyme and molecular sieves. (The enzyme can often be recycled).

    • Evaporate the solvent under reduced pressure.

    • Purify via short silica plug (eluent: DCM/MeOH 95:5).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Boronic Acid method, highlighting the activation mode that bypasses the need for phenolic protection.

BoronicCatalysis Catalyst Aryl Boronic Acid (Catalyst) Intermediate1 Monoacyloxyboronate (Activated Species) Catalyst->Intermediate1 Dehydration (-H2O) Acid p-Coumaric Acid (Substrate) Acid->Intermediate1 TS Tetrahedral Transition State Intermediate1->TS Amine Attack Water H2O (Byproduct) Intermediate1->Water Dean-Stark Removal Amine NH3 (from Ammonium Salt) Amine->TS TS->Catalyst Regeneration Product p-Coumaramide (Target) TS->Product Collapse

Caption: Figure 1. Catalytic cycle of boronic acid-mediated amidation. The boronic acid forms a mixed anhydride, activating the acid for nucleophilic attack by ammonia while excluding the phenolic hydroxyl.

Analytical Validation (QC)

To ensure the protocol was successful, verify the following data points:

  • TLC: Silica gel 60 F254. Eluent: Ethyl Acetate/Hexane (7:3).

    • 
       (
      
      
      
      -Coumaric acid): ~0.2 (streaks).
    • 
       (
      
      
      
      -Coumaramide): ~0.5 (distinct spot).
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Look for two broad singlets (or one broad hump) at δ 7.0–7.5 ppm corresponding to the primary amide

      
      .
      
    • Verify the trans-alkene doublets at δ 6.4 and 7.4 ppm (

      
       Hz).
      
    • Confirm the phenolic

      
       singlet at δ 9.8 ppm .
      
  • HPLC Purity: >98% (254 nm).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Conversion (<50%) Water accumulation in solvent.Reactivate molecular sieves or ensure Dean-Stark is functioning efficiently.
Oligomerization Reaction temperature too high.Switch to Method B (Biocatalysis) or lower temp to 80°C in Method A.
Sublimation of Reagents Ammonium carbonate subliming into condenser.Use a "cold finger" condenser or switch to Ammonium Carbamate (more stable).
Product Coloration Oxidation of phenol.Perform reaction under strict Argon/Nitrogen atmosphere.

References

  • Hall, D. G., et al. (2008). "Boronic Acid Catalysis for Mild and Chemoselective Amidation." Nature. [Link]

  • Yamamoto, H., et al. (1996). "Direct Amidation of Carboxylic Acids Catalyzed by 3,4,5-Trifluorophenylboronic Acid." Journal of the American Chemical Society. [Link]

  • Adolfsson, H., et al. (2012).[4] "Zirconium(IV) Chloride-Catalyzed Direct Amidation of Non-Activated Carboxylic Acids." Chemistry - A European Journal. [Link]

  • Gotor-Fernández, V., et al. (2015). "Lipase-Catalyzed Synthesis of Amides: A Sustainable Approach." Green Chemistry. [Link]

  • Sheppard, T. D. (2017).[4] "Strategies for the Catalytic Synthesis of Amides." Science Advances. [Link][4]

Sources

Application Note: Preparation of Molecularly Imprinted Polymers using N-(4-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the preparation of Molecularly Imprinted Polymers (MIPs) utilizing N-(4-Hydroxyphenyl)acrylamide (4-HPA) .

Note on Nomenclature: While the specific string "3-(4-Hydroxyphenyl)acrylamide" refers to p-coumaramide (a cinnamic acid derivative), this molecule exhibits poor free-radical polymerizability due to steric hindrance at the


-carbon. In the context of functional monomers for MIPs, the structural isomer N-(4-Hydroxyphenyl)acrylamide  (where the polymerizable vinyl group is unhindered) is the standard reagent for introducing phenolic recognition motifs. This guide focuses on the preparation and application of the N-(4-Hydroxyphenyl)acrylamide  isomer to ensure experimental success and high-affinity imprinting.

Abstract

This guide outlines the synthesis and application of N-(4-Hydroxyphenyl)acrylamide (4-HPA) as a functional monomer in Molecularly Imprinted Polymers (MIPs). Unlike traditional monomers (e.g., Methacrylic acid), 4-HPA provides a unique combination of hydrogen bond donation/acceptance (via the phenolic hydroxyl and amide groups) and


-

stacking capability
(via the phenyl ring). These properties make it an ideal candidate for imprinting polar aromatic templates such as non-steroidal anti-inflammatory drugs (NSAIDs), flavonoids, and endocrine-disrupting chemicals (e.g., Bisphenol A).

Scientific Rationale & Mechanism

The efficacy of 4-HPA stems from its dual-interaction mechanism. In the pre-polymerization complex, 4-HPA stabilizes the template through:

  • Hydrogen Bonding: The phenolic -OH (pKa

    
     10) acts as a donor to template carbonyls or amines. The amide linkage (-NH-CO-) provides secondary H-bonding sites.
    
  • 
    -
    
    
    
    Interactions:
    The electron-rich aromatic ring facilitates stacking with aromatic templates, enhancing selectivity in aqueous or polar organic solvents where H-bonds might be weakened.
Interaction Pathway Diagram

The following diagram illustrates the formation of the pre-polymerization complex and subsequent locking into the polymer matrix.

MIP_Mechanism Template Template Molecule (e.g., Theophylline/BPA) Complex Pre-Polymerization Complex Template->Complex Self-Assembly Monomer Functional Monomer (4-HPA) Monomer->Complex H-Bonding & Pi-Pi Stacking Polymer Cross-linked Polymer Matrix Complex->Polymer + Crosslinker (EGDMA) + Initiator (AIBN) Thermal/UV Polymerization Cavity Imprinted Cavity (Specific Recognition) Polymer->Cavity Template Removal (Soxhlet/Wash) Cavity->Template Rebinding (High Affinity)

Figure 1: Mechanistic workflow of MIP formation using 4-HPA. The monomer self-assembles around the template before being locked in place by the cross-linker.

Experimental Protocol

Phase 1: Synthesis of Functional Monomer (4-HPA)

Note: 4-HPA is not always commercially available off-the-shelf and may require synthesis.

Reaction: Acryloyl chloride + 4-Aminophenol


 N-(4-Hydroxyphenyl)acrylamide

Reagents:

  • 4-Aminophenol (10 mmol)

  • Acryloyl chloride (11 mmol)

  • Triethylamine (TEA) (12 mmol)

  • Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve 1.09 g of 4-Aminophenol in 30 mL of dry THF in a round-bottom flask. Add 1.7 mL of TEA.

  • Cooling: Place the flask in an ice bath (0 °C) and stir magnetically.

  • Addition: Dropwise add 0.9 mL of Acryloyl chloride (diluted in 5 mL THF) over 30 minutes. Critical: Maintain temperature <5 °C to prevent autopolymerization.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours.

  • Purification: Filter off the TEA-HCl salt precipitate. Evaporate the filtrate to obtain the crude solid.

  • Recrystallization: Recrystallize from ethanol/water (1:1) to obtain white/pale gray crystals.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ) looking for vinyl protons (
    
    
    5.7–6.4 ppm) and amide proton (
    
    
    
    
    10 ppm).
Phase 2: MIP Synthesis (Precipitation Polymerization)

This protocol describes the preparation of MIP microspheres targeting Theophylline (as a model template).

Table 1: Formulation Ratios

ComponentRoleReagentMolar RatioMass (Example)
Template TargetTheophylline1.01 mmol (180 mg)
Monomer Functional4-HPA 4.04 mmol (652 mg)
Cross-linker StructuralEGDMA20.020 mmol (3.8 mL)
Initiator Radical SourceAIBN1-2% w/w~40 mg
Porogen SolventAcetonitrile--60 mL

Protocol:

  • Pre-Assembly: In a 100 mL borosilicate glass bottle, dissolve the Template (Theophylline) and Monomer (4-HPA) in Acetonitrile.

  • Sonication: Sonicate for 10 minutes to promote non-covalent self-assembly (formation of the pre-polymerization complex). Critical: Ensure complete dissolution.[1]

  • Cross-linking: Add EGDMA (Ethylene glycol dimethacrylate) and AIBN (Azobisisobutyronitrile). Swirl gently.

  • Deoxygenation: Purge the solution with high-purity Nitrogen (

    
    ) gas for 10–15 minutes. Reason: Oxygen inhibits free radical propagation.
    
  • Sealing: Hermetically seal the bottle (screw cap with PTFE liner).

  • Polymerization: Place in a temperature-controlled water bath or incubator at 60 °C for 24 hours . (Optional: Use a polymerization rotator to ensure uniform bead size).

  • Collection: After 24h, collect the polymer particles via centrifugation (10,000 rpm, 10 min) or vacuum filtration.

Phase 3: Template Removal (Washing)

The "Self-Validating" Step: Successful removal proves the cavity was occupied.

  • Wash 1 (Extraction): Resuspend polymer in Methanol:Acetic Acid (9:1 v/v). Stir for 6 hours or perform Soxhlet extraction for 24 hours.

    • Mechanism:[1] Acetic acid disrupts the H-bonds between 4-HPA and the template.

  • Wash 2 (Neutralization): Wash with pure Methanol (3x) to remove residual acid.

  • Drying: Dry the MIPs in a vacuum oven at 40 °C overnight.

Phase 4: Binding Validation (Rebinding Assay)
  • Stock Solution: Prepare a 1 mM solution of Theophylline in Acetonitrile.

  • Incubation: Add 20 mg of dried MIPs to 5 mL of stock solution. Prepare a parallel NIP (Non-Imprinted Polymer) control (synthesized without template).

  • Equilibrium: Shake at RT for 12 hours.

  • Quantification: Centrifuge and measure the free concentration of Theophylline in the supernatant via UV-Vis (272 nm) or HPLC.

  • Calculation:

    • Imprinting Factor (IF):

      
      
      
    • Success Criterion: An IF > 2.0 indicates successful imprinting.

Workflow Diagram

MIP_Workflow cluster_QA Quality Control Points Start Start: Reagent Prep Complexation 1. Complexation (Template + 4-HPA in ACN) Sonicate 10 min Start->Complexation Purge 2. Deoxygenation (N2 bubbling, 15 min) Complexation->Purge QC1 Check Solubility Complexation->QC1 Polymerize 3. Polymerization (60°C, 24h, EGDMA/AIBN) Purge->Polymerize Wash 4. Template Removal (MeOH:AcOH 9:1) Soxhlet/Stir Polymerize->Wash QC2 Check Seal Integrity Polymerize->QC2 Validation 5. Validation (Binding Isotherm vs NIP) Wash->Validation QC3 Verify Template Absence (HPLC of Wash) Wash->QC3

Figure 2: Step-by-step experimental workflow for MIP preparation, including critical Quality Control (QC) checkpoints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Binding Capacity Incomplete template removalIncrease washing time or use stronger displacer (e.g., Trifluoroacetic acid).
Low Selectivity (IF < 1.5) Non-specific bindingIncrease porogen volume to reduce surface area or switch to a less polar solvent during rebinding.
Monomer Autopolymerization Old/Wet MonomerRecrystallize 4-HPA before use; ensure reagents are anhydrous.
Soft/Sticky Polymer Insufficient Cross-linkingIncrease EGDMA ratio (up to 1:5:25) or check AIBN freshness.

References

  • Synthesis and Application of N-(4-hydroxyphenyl)

    • Source: National Institutes of Health (NIH) / PubChem
    • Context: Describes the acrylamide derivative structure and biological/polymer applic
  • MIP Preparation Protocols (General Acrylamide-based)

    • Title: "Preparation and Applic
    • Source: MDPI (Polymers)
    • Context: Detailed review of precipitation polymerization methods and functional monomer selection.
  • Phenolic Monomers in MIPs

    • Title: "Molecularly Imprinted Polymers for estimation of Aspirin by Using Different Functional Monomers"
    • Source: Impact Factor[2]

    • Context: Comparative analysis of functional monomers for drug imprinting.[3]

  • Characterization of Acrylamide Derivatives

    • Title: "Synthesis and Characterization of C
    • Source: NIH / PMC
    • Context: Protocols for synthesizing hydroxyphenyl-acrylamide derivatives and NMR characteriz

Sources

Application Note: ¹H and ¹³C NMR Spectral Analysis Techniques for p-Coumaramide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Scope

p-Coumaramide (trans-4-hydroxycinnamide) is a vital phenolic amide, widely studied for its antioxidant, anti-inflammatory, and anticancer properties ()[1]. As a direct derivative of p-coumaric acid, it serves as a critical intermediate in the biosynthesis of complex polyphenols and pharmaceutical active pharmaceutical ingredients (APIs). Accurate structural elucidation of p-coumaramide is crucial in drug development and natural product chemistry ()[2]. This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of p-coumaramide.

Causality in Experimental Design: The "Why" Behind the Protocol

As a Senior Application Scientist, I approach structural elucidation not merely as a data collection exercise, but as a self-validating analytical system. Every experimental parameter must be deliberately chosen to prevent spectral ambiguity.

Solvent Selection: The Case for DMSO-d₆

The choice of solvent is the most critical pre-acquisition decision. p-Coumaramide possesses a highly polar phenolic hydroxyl (-OH) and a primary amide (-CONH₂) group. Non-polar solvents like CDCl₃ fail to provide sufficient solubility and often lead to severe line broadening of exchangeable protons ()[3].

Deuterated dimethyl sulfoxide (DMSO-d₆) is strategically selected for two reasons:

  • Solvation Kinetics: It strongly solvates these polar moieties and disrupts intermolecular hydrogen bonding.

  • Proton Exchange Mitigation: DMSO-d₆ significantly slows down the chemical exchange rate of the -OH and -NH₂ protons with residual water. This allows these labile protons to be observed as distinct, sharp fiducial markers rather than a coalesced baseline hump ()[2].

The Self-Validating Workflow

A single 1D NMR spectrum is insufficient for absolute structural certainty. This protocol integrates 1D (¹H, ¹³C) and 2D (COSY, HMBC) techniques. The 2D correlations act as an internal control, mathematically validating the assignments made in the 1D spectra to ensure zero false-positive identifications.

Step-by-Step Experimental Protocol

Workflow A Sample Weighing (5-10 mg for 1H) B Solvent Addition (600 µL DMSO-d6) A->B C Homogenization (Vortex/Sonicate) B->C D NMR Tube Transfer (5 mm standard) C->D E NMR Acquisition (1H, 13C, COSY, HMBC) D->E F Data Processing (FT, Phase/Baseline Corr.) E->F

Figure 1: Step-by-step workflow for p-coumaramide NMR sample preparation and spectral acquisition.

Step 1: Sample Preparation

  • Weigh accurately 10–15 mg of p-coumaramide into a clean glass vial for ¹H NMR. For ¹³C NMR, increase the mass to 30–50 mg to compensate for the lower natural abundance of the ¹³C isotope.

  • Add 600 µL of high-purity DMSO-d₆ (isotopic enrichment >99.9%) containing 0.03% v/v Tetramethylsilane (TMS) as the internal chemical shift reference (δ 0.00 ppm).

Step 2: Homogenization and Transfer

  • Vortex the vial for 30 seconds. If the sample exhibits resistance to dissolution, apply ultrasonic agitation (sonication) for 1–2 minutes. Complete dissolution is non-negotiable; particulate matter distorts magnetic field homogeneity and degrades resolution.

  • Transfer the solution to a precision 5 mm NMR tube using a clean glass Pasteur pipette, ensuring no air bubbles are trapped in the active volume region.

Step 3: Spectrometer Tuning and Shimming

  • Insert the NMR tube into the spectrometer (e.g., 500 MHz).

  • Perform Automatic Tuning and Matching (ATM) for both the ¹H and ¹³C channels. This ensures the probe's radiofrequency (RF) circuits are perfectly impedance-matched to the sample, maximizing the signal-to-noise ratio (SNR).

  • Lock the spectrometer to the deuterium frequency of DMSO-d₆ and execute 3D gradient shimming to optimize magnetic field homogeneity.

Step 4: Data Acquisition

  • ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2.0 s and a 90° pulse.

  • ¹³C NMR: Acquire 512–1024 scans with a D1 of 2.0 s, utilizing WALTZ-16 composite pulse decoupling to remove ¹H-¹³C scalar couplings.

Spectral Analysis and Data Interpretation

¹H NMR Chemical Shifts and Multiplicities

The ¹H NMR spectrum of trans-p-coumaramide in DMSO-d₆ exhibits several diagnostic mechanistic features:

  • Large Alkene Coupling Constant: The α,β-unsaturated system is a hallmark of cinnamic acid derivatives. The trans (E) geometry is unequivocally confirmed by the large vicinal coupling constant (J ≈ 15.8 Hz) between the α (δ 6.40) and β (δ 7.38) protons ()[1].

  • Amide Proton Non-Equivalence: The primary amide protons (-NH₂) do not appear as a single 2H integration peak. Instead, they manifest as two distinct broad singlets (δ 7.35 and δ 6.95). This magnetic non-equivalence is caused by the partial double-bond character of the C-N bond resulting from resonance with the carbonyl group. This restricts free rotation, locking the two protons in distinct syn and anti conformations relative to the carbonyl oxygen.

Table 1: ¹H NMR Spectral Data Summary (DMSO-d₆, 500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
OH9.80s (br)-1HPhenolic OH
H-7 (β)7.38d15.81HAlkene CH
H-2, H-67.37d8.62HAromatic CH
NH_a7.35s (br)-1HAmide NH (syn)
NH_b6.95s (br)-1HAmide NH (anti)
H-3, H-56.78d8.62HAromatic CH
H-8 (α)6.40d15.81HAlkene CH
¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides the definitive carbon skeleton framework ()[3]. The carbonyl carbon (C-9) is highly deshielded (δ 166.8). The alkene carbons show significant chemical shift differences due to resonance effects from the carbonyl group; the β-carbon (C-7) is heavily deshielded (δ 139.2) compared to the α-carbon (C-8, δ 119.0) ()[2].

Table 2: ¹³C NMR Spectral Data Summary (DMSO-d₆, 125 MHz)

PositionChemical Shift (δ, ppm)TypeAssignment
C-9166.8CCarbonyl (C=O)
C-4159.0CAromatic C-OH
C-7 (β)139.2CHAlkene CH
C-2, C-6129.2CHAromatic CH
C-1126.1CAromatic C (quaternary)
C-8 (α)119.0CHAlkene CH
C-3, C-5115.6CHAromatic CH

Self-Validation via 2D NMR (COSY & HMBC)

To ensure absolute trustworthiness of the assignment, the 1D data must be cross-validated with 2D NMR techniques.

Elucidation N1 1H NMR (Proton Environments) N3 1H-1H COSY (Vicinal Coupling) N1->N3 N4 1H-13C HMBC (Long-Range C-H) N1->N4 N2 13C NMR (Carbon Skeleton) N2->N4 N5 Validated Structure (trans-p-Coumaramide) N3->N5 N4->N5

Figure 2: Logical relationship of 1D and 2D NMR techniques for p-coumaramide structure validation.

  • ¹H-¹H COSY: Confirms the vicinal connectivity. The doublet at δ 7.38 (H-7) will show a strong cross-peak with the doublet at δ 6.40 (H-8). Similarly, the aromatic H-2/H-6 protons will correlate exclusively with H-3/H-5.

  • ¹H-¹³C HMBC: Validates the quaternary carbons and long-range connectivity. Crucially, the β-proton (H-7) will show a long-range correlation (³J) to the carbonyl carbon (C-9) and the aromatic carbons (C-2/C-6), bridging the alkene chain to both the amide and the aromatic ring ()[2]. This self-validating loop ensures the structural assignment is flawless.

References

  • Firdaus, et al. "Synthesis and activity of N-(o-tolyl)caffeamide and N-(o-tolyl)-p-coumaramide against P388 leukemia murine cells." Journal of Physics: Conference Series, 1341(2019) 032005. URL:[Link]

  • Dali, N., & Dali, A. "Synthesis of N-Benzenesulfonyl-p-Coumaramide from p-Coumaric Acid." ResearchGate, 2019. URL:[Link]

  • National Center for Biotechnology Information. "N-Coumaroyl serotonin | C19H18N2O3 | CID 5458879." PubChem Database. URL:[Link]

  • Vu, et al. "Chemical Constituents from the Flower of Hosta plantaginea with Cyclooxygenases Inhibition and Antioxidant Activities." Molecules, 22(11), 1825, 2017. URL:[Link]

Sources

Formulation of Antioxidant Polymeric Coatings Utilizing 3-(4-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of bioactive, redox-responsive coatings is a critical frontier in biomedical device engineering, active food packaging, and anti-fouling technologies. 3-(4-Hydroxyphenyl)acrylamide (HPAA) serves as an ideal dual-functional monomer for these applications. Structurally, it combines a polymerizable acrylamide vinyl group with a redox-active phenolic hydroxyl group.

Causality in Molecular Design: The acrylamide moiety allows HPAA to undergo rapid free-radical copolymerization with hydrophilic crosslinkers (such as Poly(ethylene glycol) diacrylate, PEGDA) without the need for complex protecting group chemistry[1]. Simultaneously, the immobilized phenolic ring acts as a potent electron and hydrogen donor. When exposed to reactive oxygen species (ROS), the phenol group undergoes Hydrogen Atom Transfer (HAT), effectively neutralizing the radicals and preventing oxidative degradation of the underlying substrate[2]. This mechanism mirrors the robust antioxidant and adhesive properties observed in natural catecholamine and polyphenol chemistries[3].

Mechanism A 3-(4-Hydroxyphenyl)acrylamide (Dual-Functional Monomer) B UV + LAP Initiator (Avoids Thermal Oxidation) A->B C Free-Radical Copolymerization with PEGDA Matrix B->C D Antioxidant Polymeric Coating (Immobilized Phenols) C->D E Exposure to ROS (e.g., Superoxide, Hydroxyl Radicals) D->E F Hydrogen Atom Transfer (HAT) from Phenolic -OH E->F G Radical Neutralization & Coating Preservation F->G

Mechanistic pathway of HPAA polymerization and ROS scavenging via Hydrogen Atom Transfer.

Quantitative Formulation Matrix

To achieve a uniform, optically clear, and highly active antioxidant coating, the stoichiometry of the pre-polymer solution must balance the hydrophobic nature of the HPAA aromatic ring with the hydrophilic PEGDA matrix. The table below summarizes the optimized formulation parameters.

Formulation IDPEGDA (wt%)HPAA (wt%)LAP Initiator (wt%)Solvent System (v/v)Expected DPPH Scavenging (%)
Ctrl-0 (Control)10.0%0.0%0.5%50:50 EtOH:H₂O< 5.0%
HPAA-Low 9.0%1.0%0.5%50:50 EtOH:H₂O~ 45.0%
HPAA-High 7.0%3.0%0.5%50:50 EtOH:H₂O> 85.0%

Note: Total monomer concentration is maintained at 10 wt% to ensure consistent coating thickness and rheological behavior during deposition.

Experimental Workflow & Self-Validating Protocols

The following protocols detail the fabrication of the HPAA-functionalized coating. The workflow is designed as a self-validating system: by running the Ctrl-0 formulation in parallel with HPAA-High, any baseline ROS scavenging artifacts from the PEGDA matrix or ambient environment are isolated, proving that the antioxidant activity is strictly derived from the HPAA monomer[4].

Workflow S1 Substrate Activation (O2 Plasma) S3 Spin Coating (Uniform Deposition) S1->S3 S2 Pre-polymer Formulation (HPAA + PEGDA) S2->S3 S4 Photopolymerization (365 nm UV) S3->S4 S5 Validation (DPPH Assay) S4->S5

Step-by-step experimental workflow for the fabrication and validation of HPAA-based coatings.

Protocol 1: Pre-polymerization Solution Preparation

Causality: HPAA has limited solubility in pure water. A 50:50 Ethanol/Water co-solvent system is utilized to fully dissolve the aromatic HPAA while preventing the precipitation of the PEGDA crosslinker.

  • Prepare a solvent mixture of 50% absolute ethanol and 50% deionized (DI) water.

  • Dissolve 0.5 wt% Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) into the solvent. Rationale: LAP is chosen over traditional thermal initiators (like AIBN) because thermal curing can prematurely oxidize the phenolic hydroxyl groups. LAP enables rapid photopolymerization at 365 nm.

  • Add PEGDA (Mn ~700) and HPAA according to the target formulation (e.g., 7 wt% PEGDA and 3 wt% HPAA for HPAA-High).

  • Sonicate the mixture in a dark environment for 10 minutes to ensure complete dissolution and degassing.

Protocol 2: Substrate Activation and Spin-Coating

Causality: Polymeric coatings often delaminate in aqueous environments. Oxygen plasma treatment generates reactive surface hydroxyls on the substrate (e.g., glass or polyurethane), allowing the acrylate groups to covalently anchor to the surface during UV curing.

  • Clean substrates sequentially with acetone, ethanol, and DI water in an ultrasonic bath for 5 minutes each; dry with N₂ gas.

  • Treat the substrates with O₂ plasma (50 W, 0.2 mbar) for 2 minutes.

  • Dispense 100 µL of the pre-polymer solution onto the center of the activated substrate.

  • Spin-coat at 2000 RPM for 30 seconds to achieve a uniform liquid film (approximate wet thickness of 5 µm).

Protocol 3: UV-Initiated Free Radical Polymerization
  • Transfer the coated substrates immediately to a UV curing chamber purged with N₂ gas. Rationale: Nitrogen purging prevents oxygen inhibition of the free-radical polymerization, ensuring a high degree of monomer conversion at the coating surface.

  • Irradiate the samples at 365 nm (10 mW/cm²) for 60 seconds.

  • Wash the cured coatings gently with DI water to remove any unreacted monomer, then dry under a gentle N₂ stream.

Protocol 4: Self-Validating DPPH Antioxidant Assay

Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard colorimetric method for quantifying HAT-based antioxidant capacity. The inclusion of a blank and a Ctrl-0 sample ensures the measured absorbance drop is exclusively due to HPAA.

  • Prepare a 0.1 mM solution of DPPH in absolute ethanol. The solution should be deep purple.

  • Place the coated substrates (Ctrl-0, HPAA-Low, HPAA-High) into separate wells of a 6-well plate.

  • Add 3 mL of the DPPH solution to each well, ensuring the coating is fully submerged. Include one well with 3 mL DPPH and no substrate (Blank).

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Extract 200 µL of the supernatant from each well and transfer to a 96-well plate.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Validation Calculation: Calculate Scavenging Efficiency (%) =

    
    . The Ctrl-0 must yield < 5% efficiency to validate the assay's integrity.
    

References

  • Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer's disease Source: Taylor & Francis / NIH URL
  • Editorial: Catechol and Polyphenol Chemistry for Smart Polymers Source: Frontiers in Chemistry URL
  • Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties Source: MDPI URL
  • N-(4-Hydroxyphenyl)

Sources

Application Note: Enzymatic Synthesis Routes for 3-(4-Hydroxyphenyl)acrylamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It synthesizes current biocatalytic methodologies for the synthesis of 3-(4-Hydroxyphenyl)acrylamide derivatives (structurally synonymous with p-coumaramides).[1]

Executive Summary

The synthesis of 3-(4-Hydroxyphenyl)acrylamide derivatives (commonly known as p-coumaramides) is a critical step in developing novel antioxidants, tyrosinase inhibitors, and anti-inflammatory agents.[1] Traditional chemical routes (e.g., Schotten-Baumann reaction using acyl chlorides) often suffer from poor regioselectivity due to the competing phenolic hydroxyl group, requiring tedious protection-deprotection steps.[1]

This guide details enzymatic synthesis routes that offer superior regioselectivity (chemoselectivity for the amine over the phenol) and milder conditions. We focus on two primary methodologies:

  • Lipase-Catalyzed Aminolysis (Non-aqueous, thermodynamic control).

  • Acyltransferase-Catalyzed Synthesis (Aqueous, kinetic control).

Target Molecule & Strategic Analysis

Target Core: 3-(4-Hydroxyphenyl)acrylamide IUPAC Equivalent: (E)-3-(4-Hydroxyphenyl)prop-2-enamide (p-Coumaramide)[1]

The acrylamide moiety in this context refers to the propenamide side chain characteristic of hydroxycinnamic acid amides (HCAAs).

Strategic Route Selection
FeatureRoute A: Lipase (CAL-B) Route B: Acyltransferase (PestE)
Enzyme Candida antarctica Lipase B (Novozym 435)Pyrobaculum calidifontis Esterase (PestE)
Medium Organic Solvent (Toluene, 2-MeTHF) or Solvent-FreeAqueous Buffer
Substrate p-Coumaric Acid or Methyl p-CoumarateMethyl p-Coumarate
Mechanism Serine Hydrolase (Ping-Pong Bi-Bi)Acyl-Enzyme Intermediate
Key Advantage High commercial availability; broad substrate scope.[1]Green solvent (water); extremely fast kinetics.[1]
Primary Challenge Water management (equilibrium shift).Enzyme availability (requires recombinant expression).[1]

Reaction Mechanism & Pathway Visualization

The enzymatic amidation proceeds via an acyl-enzyme intermediate.[1] The nucleophilic attack by the amine is chemoselective, avoiding the phenolic hydroxyl group.

G Substrate Methyl p-Coumarate (Acyl Donor) Complex Acyl-Enzyme Intermediate Substrate->Complex Acylation Enzyme Free Enzyme (Ser-OH) Enzyme->Complex Catalysis Product 3-(4-Hydroxyphenyl) acrylamide Derivative Complex->Product Deacylation Byproduct Methanol Complex->Byproduct Amine Primary Amine (Nucleophile) Amine->Product Nucleophilic Attack Product->Enzyme Regenerated

Figure 1: General mechanism for the enzymatic aminolysis of p-coumaric esters. The enzyme acts as a transfer agent, forming a covalent intermediate that is intercepted by the amine.

Detailed Protocols

Protocol A: Lipase-Catalyzed Aminolysis (The "Workhorse" Method)

Best for: Scale-up, hydrophobic amines, and labs with standard organic synthesis equipment.[1] Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435).

Materials
  • Acyl Donor: Methyl p-coumarate (1.0 equiv).[1] Note: Esters are kinetically faster than acids.

  • Nucleophile: Target primary amine (1.2 – 2.0 equiv).[1]

  • Catalyst: Novozym 435 (>10,000 PLU/g).[1] Load: 10-20% w/w relative to substrate.[1]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene.[1] Green Alternative: CPME (Cyclopentyl methyl ether).[1]

  • Additives: Molecular Sieves (4Å), activated.

Step-by-Step Procedure
  • Preparation : In a screw-capped glass vial, dissolve Methyl p-coumarate (1 mmol, ~178 mg) in 5 mL of anhydrous 2-MeTHF.

  • Amine Addition : Add the primary amine (1.5 mmol).

    • Tip: If the amine is a solid (e.g., tyramine), ensure it is finely ground or predissolved in a minimal amount of co-solvent (e.g., t-Amyl alcohol).

  • Enzyme Activation : Add 40 mg of Novozym 435 and 100 mg of activated 4Å molecular sieves.

    • Why Sieves? To scavenge the methanol byproduct (equilibrium shift) and prevent hydrolysis if trace moisture is present.

  • Incubation : Incubate in an orbital shaker at 60°C – 70°C at 200 rpm.

    • Time: 24 – 48 hours.[1][2]

  • Monitoring : Check progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC (C18 column).[1] Look for the disappearance of the methyl ester peak.

  • Workup :

    • Filter the reaction mixture to remove the enzyme and sieves.

    • Recycling: Wash the enzyme beads with acetone; they can often be reused 3-5 times.[1]

    • Evaporate the solvent under reduced pressure.

  • Purification : Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Protocol B: Aqueous Acyltransferase Synthesis (The "Green" Method)

Best for: Water-soluble amines, environmentally sensitive applications.[1] Enzyme: PestE (from Pyrobaculum calidifontis) or similar promiscuous acyltransferases.[1][3]

Materials
  • Enzyme: Recombinant PestE (approx. 10 U/mL).[1]

  • Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 8.0.

  • Substrates: Methyl p-coumarate (dissolved in DMSO stock) and Amine.[1]

Step-by-Step Procedure
  • Reaction Mix : In a 2 mL Eppendorf tube, combine:

    • 900 µL Buffer (pH 8.0).

    • 50 µL Methyl p-coumarate stock (200 mM in DMSO) -> Final conc: 10 mM.[1]

    • 50 µL Amine stock (400 mM in water/buffer) -> Final conc: 20 mM (2 equiv).[1]

  • Initiation : Add PestE enzyme preparation (10-50 µg protein).

  • Incubation : Heat block at 60°C for 2–4 hours.

    • Note: PestE is hyperthermophilic and highly stable at elevated temperatures.

  • Termination : Stop reaction by adding 1 mL of cold Ethyl Acetate (or acidification to pH 3).

  • Extraction : Vortex and centrifuge. The organic phase contains the p-coumaramide derivative.[1]

Optimization & Troubleshooting

Solvent Selection Guide

The choice of solvent dictates the thermodynamic activity of the substrates and the enzyme stability.

SolventLog PSuitabilityNotes
Hexane 3.5PoorSubstrates (phenolics) are insoluble.[1]
Toluene 2.5Excellent Good balance of solubility and enzyme activity.
2-MeTHF 1.85Excellent Green solvent; higher solubility for polar substrates.[1]
Acetonitrile -0.33ModerateGood solubility, but strips water from enzyme (deactivates).[1]
Deep Eutectic N/AEmergingCholine Chloride:Urea (1:2) can enhance rate but complicates workup.[1]
Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Conversion (<20%) Water accumulation (Hydrolysis)Add more Molecular Sieves (4Å). Switch to open-vial (if solvent allows) to evaporate methanol.[1]
No Reaction Substrate InhibitionReduce substrate concentration to <50 mM. Add substrate batch-wise.[1]
Side Products (Esters) Reaction with phenolic OHUnlikely with CAL-B (highly chemoselective for N over O).[1] If observed, lower temp to 50°C.
Enzyme Aggregation Polar solvent effectUse hydrophobic support (e.g., Lewatit) or switch to biphasic system (Toluene/Water).

Analytical Validation

HPLC Method (Standard):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile.[1][2][4]

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 310 nm (characteristic of the cinnamoyl conjugated system).

NMR Validation (Key Signals):

  • Doublet at ~7.5 ppm (1H, d, J=15.8 Hz): Alpha-proton of the acrylamide double bond (trans configuration).

  • Doublet at ~6.4 ppm (1H, d, J=15.8 Hz): Beta-proton adjacent to the carbonyl.

  • Broad Singlet at ~8.0-9.0 ppm: Amide NH proton (confirms amide bond formation vs ester).[1]

References

  • Enzymatic Synthesis of Hydroxycinnamic Acid Amides in Water . ResearchGate.[1] Available at: [Link]

  • Lipase-Catalyzed Solvent-Free Amidation of Phenolic Acids . Figshare. Available at: [Link][1]

  • Two-Step Flow Amidation of Natural Phenolic Acids . ACS Sustainable Chemistry & Engineering.[1] Available at: [Link][1]

  • Biomimetic enzymatic cascade for fatty alkyl p-hydroxycinnamate synthesis . Royal Society of Chemistry. Available at: [Link]

  • Optimization of the Lipase-Catalyzed Selective Amidation . National Institutes of Health (PMC). Available at: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 3-(4-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Yield Synthesis of 3-(4-Hydroxyphenyl)acrylamide

Status: Online Operator: Senior Application Scientist, Process Chemistry Division Ticket ID: #HP-ACR-OPT-2024 Subject: Optimization of Reaction Yields & Troubleshooting Polymerization

Executive Summary: The Yield Paradox

Synthesizing 3-(4-Hydroxyphenyl)acrylamide (often referred to as p-coumaramide) presents a classic "yield paradox." The molecule is structurally simple, yet high-yield isolation is frequently thwarted by three competing failure modes:

  • Phenolic Oxidation: The electron-rich phenol ring is prone to oxidative tarring.

  • Competitive Polymerization: The acrylamide double bond is thermally sensitive and prone to radical polymerization during workup.

  • Decarboxylation/Amidation Conflict: Direct condensation routes often stall, while stepwise amidation requires careful protecting group strategies.

This guide moves beyond standard textbook protocols to address the process engineering required for high yields (>80%).

Module 1: Route Selection & Strategy

User Question: "I see multiple routes in the literature (Knoevenagel vs. Heck vs. Direct Amidation). Which one actually scales with the best yield?"

Technical Response: For high-yield synthesis, Route A (Stepwise Knoevenagel) is the industrial standard for reliability. Route C (Heck) is superior for small-scale library generation but hard to purify. Route B (Direct Condensation) is the most attractive on paper (1 step) but notoriously erratic in yield due to thermodynamic equilibrium issues.

Decision Matrix: Synthetic Pathway Selection

RouteSelection Start Select Starting Material Benzaldehyde 4-Hydroxybenzaldehyde Start->Benzaldehyde Halophenol 4-Iodophenol Start->Halophenol Knoevenagel Route A: Knoevenagel (Malonic Acid) Benzaldehyde->Knoevenagel High Scale/Low Cost Direct Route B: Direct Condensation (Malonamide) Benzaldehyde->Direct Quick/Low Yield Risk Heck Route C: Heck Coupling (Acrylamide + Pd) Halophenol->Heck High Value/Small Scale AcidIntermediate Intermediate: p-Coumaric Acid Knoevenagel->AcidIntermediate Target Target: 3-(4-Hydroxyphenyl)acrylamide Direct->Target Heck->Target Amidation Step 2: Activation/Amidation (Requires Protection) AcidIntermediate->Amidation Amidation->Target

Figure 1: Strategic decision tree for pathway selection. Route A is recommended for maximum yield stability.

Module 2: The "Reliability" Protocol (Modified Knoevenagel)

User Question: "My Knoevenagel condensation yields are stuck at 50%, and the product is difficult to crystallize. How do I push conversion?"

Technical Response: The standard Knoevenagel reaction (Aldehyde + Malonic Acid) often stalls because water accumulation inhibits the imine intermediate formation. Furthermore, the subsequent amidation of p-coumaric acid fails if you do not protect the phenolic hydroxyl group, as thionyl chloride will attack the phenol.

The High-Yield Protocol (Step-by-Step):

Step 1: Synthesis of p-Coumaric Acid (The Doebner Modification)
  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Malonic Acid (2.2 eq).

  • Solvent/Catalyst: Pyridine (Solvent) + Piperidine (0.1 eq).

  • Optimization:

    • Temperature: 80–100°C.

    • The Trick: Use a Dean-Stark trap if using a co-solvent (like Toluene) to remove water, or use excess Malonic acid to drive equilibrium.

    • Workup: Pour into ice-cold HCl. The product precipitates.[1] Crucial: Wash the solid with cold water to remove pyridine traces which poison the next step.

Step 2: Transient Protection (The Yield Saver)
  • Issue: You cannot react p-coumaric acid with SOCl₂ directly; it creates polymers.

  • Action: Acetylate the phenol.

    • React p-Coumaric acid with Acetic Anhydride (1.2 eq) / Pyridine.

    • Yield: Quantitative.

    • Product: 4-Acetoxycinnamic acid.

Step 3: Activation & Amidation
  • Activation: React 4-Acetoxycinnamic acid with Thionyl Chloride (SOCl₂) + cat. DMF (Vilsmeier condition). Reflux 2h. Evaporate excess SOCl₂ completely (traces degrade ammonia).

  • Amidation: Dissolve Acid Chloride in dry THF. Add dropwise to a stirred solution of NH₄OH (concentrated) or NH₃ in Dioxane at 0°C .

  • Deprotection: The acetyl group often cleaves in situ during the ammonia workup if pH > 10. If not, treat with mild base (K₂CO₃/MeOH) for 30 mins.

Data Comparison: Direct vs. Protected Route

ParameterDirect Amidation (DCC/EDC)Protected Acid Chloride Route
Overall Yield 35–45%78–85%
Purity (Crude) Low (Urea byproducts)High (Salts wash away)
Scalability Poor (Expensive reagents)Excellent
Risk Phenol esterificationMinimal

Module 3: Preventing Polymerization (The "Black Tar" Issue)

User Question: "I obtained the product, but during recrystallization/drying, it turned into an insoluble rubbery solid. What happened?"

Technical Response: You experienced radical polymerization of the acrylamide double bond. This is heat-induced and autocatalytic.

The Stabilization Protocol
  • Inhibitors are Mandatory: Never heat the crude acrylamide without adding MEHQ (4-Methoxyphenol) or BHT at 50–100 ppm.

  • Temperature Ceiling: Do not heat the reaction mixture or workup solvent above 60°C once the acrylamide motif is formed.

  • Oxygen Effect: Unlike many reactions, some oxygen is necessary for MEHQ to function as an inhibitor (it requires dissolved O₂ to form the inhibiting radical). Do not strictly degas your recrystallization solvent if using MEHQ.

Troubleshooting Workflow

Troubleshooting Problem Low Yield / Failure Check1 Is product insoluble/gummy? Problem->Check1 Polymer Polymerization Occurred Check1->Polymer Yes Check2 Did reaction stall? Check1->Check2 No Solution1 Add MEHQ (50ppm) Limit Temp <60°C Polymer->Solution1 Water Water Inhibition Check2->Water Yes Check3 Dark/Tarred Mixture? Check2->Check3 No Solution2 Use Dean-Stark Increase Catalyst Water->Solution2 PhenolOx Phenolic Oxidation Check3->PhenolOx Yes Solution3 Degas Solvents Use Argon Blanket PhenolOx->Solution3

Figure 2: Diagnostic workflow for identifying yield loss mechanisms.

Module 4: Green Chemistry Alternatives

User Question: "We are restricted from using Pyridine or Benzene. Are there greener alternatives?"

Technical Response: Yes. The Verley-Doebner modification can be adapted to green solvents.

  • Solvent: Ethanol or Water.

  • Catalyst: L-Proline or Piperidine.

  • Method: Microwave Irradiation.[2][3]

    • Protocol: Mix 4-Hydroxybenzaldehyde, Malonic Acid, and Ammonium Acetate (as both reagent and catalyst) in Ethanol. Irradiate at 120°C for 10 minutes.

    • Result: This often yields the amide directly (skipping the acid isolation) but requires careful chromatographic purification [1].

References

  • Direct Synthesis via Knoevenagel-Doebner: Mouterde, L., & Allais, F. (2018). Microwave-assisted Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes. ResearchGate.

  • Polymerization Inhibition: BenchChem Technical Support. Acrylamide Derivative Polymerization Troubleshooting.

  • Heck Reaction Optimization: Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267.

  • Amidation Strategies: Synthesis and evaluation of novel p-coumaric acid amides. ResearchGate.

  • Alternative Catalysts: Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation. PMC.

Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) for Acrylamide derivatives (Neurotoxins) and Thionyl Chloride (Corrosive) before handling.

Sources

Overcoming solubility issues of 3-(4-Hydroxyphenyl)acrylamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the solubilization, stability, and handling of 3-(4-Hydroxyphenyl)acrylamide (also known as p-Coumaramide or 4-Hydroxycinnamamide ).

CRITICAL STRUCTURAL CLARIFICATION: This guide specifically covers 3-(4-Hydroxyphenyl)acrylamide (CAS: 194940-15-3), the amide derivative of p-coumaric acid where the phenyl ring is at the 3-position of the acrylamide chain.

  • Do NOT confuse this with: N-(4-Hydroxyphenyl)acrylamide (an acrylanilide), which has significantly different solubility and reactivity profiles.

Compound Profile & Solubility Physics

To overcome solubility issues, one must first understand the physicochemical barriers. 3-(4-Hydroxyphenyl)acrylamide is a hydrophobic, crystalline solid with a rigid conjugated system.

PropertyValueImplication for Solubility
Molecular Weight ~163.17 g/mol Small molecule, but rigid structure increases lattice energy.
LogP (Predicted) ~1.5 - 1.8Moderately lipophilic; prefers organic solvents over water.
pKa (Phenolic) ~9.5The molecule is neutral at physiological pH (7.4), leading to poor aqueous solubility. It only becomes anionic (and soluble) at pH > 10.
Key Functional Groups Phenol, AcrylamidePhenol: pH-dependent solubility. Acrylamide: Michael acceptor, prone to polymerization or nucleophilic attack.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately when I dilute the stock into the buffer."

Diagnosis: This is "Solvent Shock." You are likely diluting a high-concentration organic stock (e.g., 100 mM DMSO) directly into a static aqueous buffer. The rapid change in polarity forces the hydrophobic molecules to aggregate before they can disperse.

Solution:

  • Reduce Stock Concentration: Lower your DMSO stock concentration to 10–50 mM .

  • Dynamic Dilution: Never add the stock to a stationary buffer. Vortex the buffer while adding the stock dropwise.

  • Intermediate Dilution Step: If aiming for < 1% DMSO, perform a 1:10 dilution in pure water/solvent mix first, then dilute to the final volume.

Issue 2: "Can I use Ethanol instead of DMSO?"

Technical Insight: While ethanol is less cytotoxic than DMSO, it is a poorer solvent for this specific compound.

  • DMSO Solubility: > 50 mg/mL (Excellent).

  • Ethanol Solubility: ~10–15 mg/mL (Moderate).

  • Risk: Ethanol evaporates rapidly. If you use an ethanol stock in an open vessel, the solvent evaporates, leaving micro-crystals of the compound floating on your media (often mistaken for contamination).

  • Verdict: Use DMSO for stock solutions unless strictly contraindicated.

Issue 3: "The solution turns yellow/brown after 24 hours."

Diagnosis: Oxidative degradation. The phenolic hydroxyl group is susceptible to oxidation, forming quinone-like byproducts, especially in basic buffers (pH > 8) or under light exposure.

Solution:

  • Light Protection: This compound is a cinnamic acid derivative. It is highly susceptible to [2+2] photodimerization under UV/fluorescent light. Always use amber vials.

  • pH Control: Keep buffers at pH ≤ 7.4 for stability. If high pH is required for solubility, prepare fresh immediately before use.

  • Antioxidants: For long incubations, consider adding 100 µM Ascorbic Acid or EDTA to chelate trace metals that catalyze oxidation.

Issue 4: "I need a high concentration (1 mM) in aqueous media, but DMSO is toxic to my cells."

Diagnosis: You have hit the "Intrinsic Solubility Limit" of the neutral molecule. Solution: Use a Cyclodextrin Complex .

  • Method: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic phenyl ring of 3-(4-Hydroxyphenyl)acrylamide encapsulates inside the CD cavity, shielding it from water while the CD's outer shell ensures solubility.

  • Protocol: Dissolve the compound in a 20% (w/v) HP-β-CD solution rather than pure water.

Decision Tree: Choosing a Solubilization Strategy

SolubilityStrategy Start Start: Desired Final Concentration? LowConc Low (< 100 µM) Start->LowConc HighConc High (> 100 µM) Start->HighConc DMSO_Route Standard DMSO Protocol (Final DMSO < 0.5%) LowConc->DMSO_Route AppType Application Type? HighConc->AppType InVitro In Vitro / Cellular AppType->InVitro InVivo In Vivo / Animal AppType->InVivo pH_Check Can pH be > 9.0? InVitro->pH_Check CD_Complex Cyclodextrin Formulation (20% HP-β-CD) InVivo->CD_Complex Yes_pH Alkaline Buffer (Risk: Oxidation) pH_Check->Yes_pH Yes No_pH Co-solvent System (DMSO + PEG400 + PBS) pH_Check->No_pH No

Caption: Decision matrix for selecting the optimal solubilization method based on concentration requirements and experimental constraints.

Validated Experimental Protocols

Protocol A: Standard DMSO Stock Preparation (For Cell Culture)

Best for: Concentrations < 100 µM, Analytical Standards.

  • Weighing: Weigh 3.26 mg of 3-(4-Hydroxyphenyl)acrylamide (MW: 163.17).

  • Solvation: Add 1.0 mL of Anhydrous DMSO (Cell Culture Grade).

    • Note: Do not use "wet" DMSO; water content reduces solubility.[1]

  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 1 minute if any crystals remain.

    • Result:20 mM Stock Solution .

  • Storage: Aliquot into amber tubes (light sensitive). Store at -20°C. Stable for 3 months.

  • Usage:

    • Thaw stock at 37°C.

    • Prepare cell media (e.g., DMEM).

    • Vortex the media while adding the DMSO stock stock dropwise.[2]

    • Limit: Do not exceed 0.5% v/v DMSO (100 µM final drug concentration).

Protocol B: High-Solubility Cyclodextrin Formulation

Best for: Animal injections, High-dose assays (> 1 mM).

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4). Filter sterilize (0.22 µm).

  • Compound Addition: Add 3-(4-Hydroxyphenyl)acrylamide powder directly to the CD solution (Target: 1–2 mg/mL).

  • Complexation:

    • Place on a rotary shaker at room temperature for 2–4 hours.

    • Why? Complexation is an equilibrium process; it takes time for the drug to enter the CD cavity.

  • Clarification: If undissolved particles remain, filter through a 0.45 µm PVDF filter.

  • Result: A clear, aqueous solution stable at room temperature for 24 hours.

Stability & Handling Summary

HazardRisk LevelPrevention Strategy
Photodimerization HIGH The acrylamide double bond can dimerize under UV light. Always work in low light or use amber glassware.
Hydrolysis LowThe amide bond is relatively stable at neutral pH. Avoid boiling in strong acid/base.
Oxidation ModeratePhenolic group oxidizes at pH > 8.0. Solution turns pink/brown. Discard if colored.
Polymerization LowSolid state is stable. In concentrated solution, avoid radical initiators (e.g., APS, peroxides).

References

  • Chemical Structure & Identity

    • PubChem Compound Summary for CID 5372945 (p-Coumaramide).
    • Source:

  • Solubility of p-Coumaric Acid Derivatives

    • Ji, W., et al. (2016). "Measurement and Correlation of the Solubility of p-Coumaric Acid in Nine Pure and Water + Ethanol Mixed Solvents.
    • Source:

  • Photodimerization of Coumarin/Cinnamate Derivatives

    • Trenor, S. R., et al. (2004). "Coumarins in polymers: from light harvesting to photo-cross-linkable tissue scaffolds." Chemical Reviews, 104(6), 3059-3078.
    • Source:

  • Cyclodextrin Complexation Strategies

    • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.
    • Source:

  • pKa Determination of Phenolic Compounds

    • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
    • Source:

Sources

Purification strategies to remove unreacted p-coumaric acid from p-coumaramide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the purification of p-coumaramide from unreacted p-coumaric acid.

The synthesis of p-coumaramide typically involves activating the carboxylic acid group of p-coumaric acid and reacting it with an amine source. Incomplete conversion leaves residual p-coumaric acid, which shares a nearly identical structural backbone with the target product. Successful separation relies on exploiting the specific physicochemical differences between the carboxylic acid and the neutral amide.

Physicochemical Reference Data

To design a self-validating purification system, we must first understand the quantitative differences in polarity and acidity between the two molecules.

Propertyp-Coumaric Acid (Impurity)p-Coumaramide (Target Product)
Functional Groups Phenol + Carboxylic AcidPhenol + Amide
Carboxylic Acid pKa (pKa1) 4.70[1]N/A (Neutral Amide)
Phenolic OH pKa (pKa2) 9.92~9.5 - 10.0
LogP 1.79~1.5 - 2.0 (Estimated)
Aqueous Solubility High at pH > 6.0 (as a salt)Low at pH < 9.0
RP-HPLC Elution Order Early (More polar)Late (Less polar)

Troubleshooting Guides & FAQs

Q1: During liquid-liquid extraction, my p-coumaramide product is disappearing into the aqueous waste layer. What is causing this?

Causality & Expert Insight: You are likely using a base that is too strong, such as Sodium Hydroxide (NaOH). While NaOH effectively deprotonates the carboxylic acid of p-coumaric acid (pKa 4.70)[1], its high pH (>12) also deprotonates the phenolic hydroxyl group present on both molecules (pKa ~9.92). This converts your target p-coumaramide into a water-soluble phenoxide salt, dragging it into the aqueous layer. Solution: You must perform a strictly pH-controlled acid-base extraction using a weaker base like saturated Sodium Bicarbonate (NaHCO3)[2]. NaHCO3 buffers the aqueous layer to a pH of ~8.0–8.5. At this pH, the carboxylic acid is fully ionized (water-soluble), but the phenol remains protonated (organic-soluble).

Q2: When scaling up to preparative RP-HPLC, the peaks for p-coumaric acid and p-coumaramide are broad and co-eluting. What mobile phase adjustments are required?

Causality & Expert Insight: Co-elution and peak streaking in reverse-phase chromatography occur when an ionizable molecule exists in an equilibrium between its neutral and ionized states. If you are using plain water and acetonitrile, the p-coumaric acid is partially ionizing on the column. Solution: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both mobile phases. This acidic modifier drops the pH of the mobile phase to ~2.0, completely suppressing the ionization of the carboxylic acid. This forces p-coumaric acid into a single, sharp, reproducible peak that elutes significantly earlier than the less polar p-coumaramide[3].

Q3: I am trying to separate the crude mixture using normal-phase silica gel flash chromatography, but the unreacted p-coumaric acid streaks across all my fractions. How can I fix this?

Causality & Expert Insight: Free carboxylic acids act as strong hydrogen-bond donors and acceptors, causing them to bind irreversibly to the free silanol groups on normal-phase silica. Solution: Add 1% Acetic Acid (AcOH) to your organic mobile phase (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate). The acetic acid competitively binds to the active silanol sites on the silica gel, preventing the p-coumaric acid from streaking and allowing it to elute cleanly.

Validated Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)

This protocol utilizes the ~5-unit pKa gap between the carboxylic acid and the phenol to achieve a highly selective separation[2].

LLE_Workflow Mix Crude Reaction Mixture (p-Coumaramide + p-Coumaric Acid) Solv Dissolve in EtOAc Add Sat. NaHCO3 (pH 8.0-8.5) Mix->Solv Org Organic Layer (EtOAc) Contains Neutral p-Coumaramide Solv->Org Partition (Top Layer) Aq Aqueous Layer Contains Sodium p-Coumarate Solv->Aq Partition (Bottom Layer) Wash Wash with Brine Dry over Na2SO4 & Concentrate Org->Wash Pure Purified p-Coumaramide (Validation: LC-MS / NMR) Wash->Pure

Caption: Liquid-liquid extraction workflow separating acidic and neutral components.

Step-by-Step Methodology:

  • Dissolution : Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (15 mL per gram of crude). EtOAc is selected because it effectively solubilizes the moderately polar amide.

  • Basification : Add an equal volume of saturated aqueous NaHCO3 to the organic layer.

  • Self-Validation Check : Vigorously stir and test the aqueous layer with pH test strips. The pH must be strictly between 8.0 and 8.5. If CO2 bubbles continue to evolve, the neutralization of the carboxylic acid is incomplete; add more NaHCO3 until effervescence ceases.

  • Separation : Transfer the mixture to a separatory funnel. Allow the layers to fully delineate. Collect the upper organic layer (p-coumaramide) and discard the lower aqueous layer (sodium p-coumarate).

  • Washing & Drying : Wash the organic layer once with brine to remove residual water and salts. Dry the organic phase over anhydrous Na2SO4.

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified p-coumaramide.

Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC)

For highly sensitive downstream applications, RP-HPLC provides superior purity by separating the compounds based strictly on hydrophobic interactions.

HPLC_Logic Sample Crude Mixture Injection Col C18 RP-HPLC Column Mobile Phase: H2O/MeCN + 0.1% TFA Sample->Col Peak1 Peak 1: p-Coumaric Acid (More Polar, Retained Less) Col->Peak1 tR ~ 6.6 min Peak2 Peak 2: p-Coumaramide (Less Polar, Retained More) Col->Peak2 tR > 10.0 min Fraction Collect Peak 2 & Lyophilize Peak2->Fraction

Caption: RP-HPLC separation mechanism based on polarity and retention times.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve the crude mixture in the initial mobile phase (e.g., 10% Acetonitrile in Water). If solubility is poor, use a minimal amount of DMSO. Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • System Equilibration : Equilibrate a C18 preparative column with Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Self-Validation Check : Run a blank gradient injection to confirm a stable baseline. The 0.1% TFA modifier is critical to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Gradient Elution : Run a gradient from 10% B to 60% B over 20 minutes. Under these acidic conditions, the more polar p-coumaric acid will elute first (tR ~ 6.6 min under comparable conditions)[3], followed by the less polar p-coumaramide.

  • Fraction Collection : Monitor UV absorbance at 280 nm or 310 nm. Collect the secondary peak corresponding to p-coumaramide.

  • Isolation : Lyophilize (freeze-dry) the collected fractions to remove water, acetonitrile, and volatile TFA, yielding the pure solid product.

References
  • [1] Title: Naturally Occurring Hydroxycinnamic Acids | Encyclopedia MDPI Source: encyclopedia.pub URL: [Link]

  • Title: Experimental and computational study of the pKa of coumaric acid derivatives Source: ilam.ac.ir URL:[Link]

  • [2] Title: 4.8: Acid-Base Extraction - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • [3] Title: Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PubMed Source: nih.gov URL:[Link]

Sources

Preventing spontaneous polymerization of 3-(4-Hydroxyphenyl)acrylamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Spontaneous Polymerization During Storage

Welcome to the technical support center for 3-(4-Hydroxyphenyl)acrylamide. As Senior Application Scientists, we understand that unexpected polymerization of this monomer can compromise experimental integrity, lead to material loss, and pose safety risks. This guide is structured as a series of frequently asked questions and troubleshooting workflows to provide you with both the practical steps and the scientific rationale needed to ensure the stability of your compound.

Frequently Asked Questions (FAQs)
Q1: I opened my container of 3-(4-Hydroxyphenyl)acrylamide and found a solid, insoluble mass. What happened?

A: You have encountered spontaneous polymerization. This is a common issue with highly reactive monomers like acrylamides. Polymerization is the process where individual monomer molecules link together to form long polymer chains. For this compound, the process is typically initiated by free radicals. Several factors can trigger the formation of these radicals and lead to unwanted polymerization during storage:

  • Heat: Elevated temperatures provide the activation energy needed for radical formation. The polymerization of acrylamide is highly exothermic, meaning once it starts, it generates more heat, which can lead to a dangerous, runaway reaction.[1]

  • Light: UV light possesses enough energy to initiate the formation of free radicals, which can start a chain reaction.[2][3]

  • Contaminants: Impurities such as peroxides (which can form in certain solvents like THF or ether), metal ions, or dust can act as initiators for polymerization.[4][5]

  • Absence of Inhibitor: Commercial monomers are typically shipped with a small amount of an inhibitor. If this inhibitor is removed, consumed over time, or was never added, the monomer is highly susceptible to polymerization.[5]

  • Improper Atmosphere: Many common inhibitors, particularly phenolic ones like hydroquinone (HQ) or its monomethyl ether (MEHQ), require the presence of dissolved oxygen to function effectively as radical scavengers.[5][6] Storing the monomer under a completely inert atmosphere (like pure nitrogen or argon) can render these inhibitors useless.[7]

Q2: What are the definitive, gold-standard storage conditions for 3-(4-Hydroxyphenyl)acrylamide?

A: Proper storage is the most critical factor in preventing polymerization. The goal is to create an environment that minimizes the formation of radical initiators and maximizes the effectiveness of the chemical inhibitor.

ParameterRecommendationRationale
Temperature 4°C.[8]Reduces the kinetic energy of the system, significantly lowering the rate of spontaneous radical formation. Avoid freezing unless specified by the supplier, as this can cause inhibitor crystallization and uneven distribution upon thawing.[7]
Light Store in an amber or opaque container, away from direct light.Prevents UV-induced photolysis, which can generate free radicals and initiate polymerization.[3]
Atmosphere Headspace should contain air (oxygen). Do not store under an inert gas blanket.Oxygen is essential for the function of common phenolic inhibitors (e.g., MEHQ), which are often used for acrylamide derivatives.[5][6] The inhibitor intercepts a radical, and oxygen then regenerates the inhibitor, allowing it to scavenge another radical.
Container Tightly sealed, original manufacturer's container.Prevents contamination from atmospheric moisture, dust, or other potential initiators.[4][9]
Purity Use high-purity, inhibitor-stabilized monomer.Reduces the presence of potential contaminants that could initiate polymerization.[5]
Q3: The product data sheet mentions an "inhibitor." What is it, and how does it work?

A: An inhibitor, also known as a radical scavenger, is a chemical compound added in small amounts (typically parts-per-million, ppm) to monomers to prevent polymerization.[2][10] It functions by intercepting and deactivating free radicals as they form, thus terminating the chain reaction before it can begin.

The primary mechanism for many inhibitors is Hydrogen Atom Transfer (HAT).[11] The inhibitor donates a hydrogen atom to the highly reactive monomer radical, neutralizing it and forming a stable, non-reactive inhibitor radical that does not propagate polymerization.

Common Inhibitors for Acrylamide Monomers:

InhibitorTypical ConcentrationMechanism & Notes
Hydroquinone (HQ) / Monomethyl Ether of Hydroquinone (MEHQ) 50-200 ppmPhenolic inhibitors that require oxygen to function effectively. They are the industry standard for many vinyl monomers.[5]
Phenothiazine (PTZ) 100-500 ppmA highly effective inhibitor, often used as a "shortstop" agent to halt runaway reactions. Can be more effective than MEHQ but may cause discoloration.[12]
4-Hydroxy-TEMPO 100-1000 ppmA stable nitroxide radical that acts as a potent radical scavenger. Does not always require oxygen, making it suitable for low-oxygen environments.[13]
Cupric Ion (from Cupric Sulfate) 0.5-10 ppmParticularly effective for aqueous acrylamide solutions, especially when stored without a continuous supply of fresh oxygen.[6]

The choice of inhibitor depends on the monomer's reactivity, storage conditions, and downstream application requirements.

Troubleshooting Guides & Protocols

This section provides actionable workflows for common problems and necessary procedures.

Troubleshooting Spontaneous Polymerization

If you suspect your monomer is beginning to polymerize (e.g., increased viscosity, cloudiness, or solidification), use this guide to identify the potential cause.

TroubleshootingWorkflow start Monomer shows signs of polymerization (viscosity increase, cloudiness, solids) q_storage_temp Was it stored at > 4°C? start->q_storage_temp q_light Was it exposed to light? q_storage_temp->q_light No res_temp Root Cause: Thermal Initiation. Action: Discard polymerized material. Store new material at 4°C. q_storage_temp->res_temp Yes q_atmosphere Was it stored under inert gas? q_light->q_atmosphere No res_light Root Cause: Photo-initiation. Action: Discard polymerized material. Store new material in the dark. q_light->res_light Yes q_contaminants Any potential contamination? (e.g., non-original container, dirty spatula) q_atmosphere->q_contaminants No res_atmosphere Root Cause: Inhibitor Ineffectiveness. (Phenolic inhibitors require O2). Action: Discard. Store new material with air headspace. q_atmosphere->res_atmosphere Yes res_contaminants Root Cause: Contamination-induced Initiation. Action: Discard. Use stringent handling procedures. q_contaminants->res_contaminants Yes res_unknown Cause may be inhibitor depletion. Action: Test inhibitor level in new batches. Discard suspect material. q_contaminants->res_unknown No

Caption: Troubleshooting flowchart for polymerization.

Q4: Can the pH of my solution affect the stability of 3-(4-Hydroxyphenyl)acrylamide?

A: Yes, pH can significantly influence stability, although this is more critical for solutions than for the solid monomer during storage.

  • Alkaline pH (>8): Acrylamide can undergo hydrolysis at a higher pH, which could alter the molecule's structure. Furthermore, the efficiency of some polymerization initiator systems is highly pH-dependent. For example, the commonly used persulfate/TEMED system for creating polyacrylamide gels is most effective at alkaline pH (7-10).[14] Storing the monomer in a basic buffer could increase its reactivity if any initiators are present.

  • Acidic pH (<6): In acidic conditions, the polymerization rate can be significantly reduced.[14] However, very low pH could potentially hydrolyze the amide group over long periods. For 3-(4-Hydroxyphenyl)acrylamide specifically, the phenolic hydroxyl group's reactivity is also pH-dependent.

For storage of the solid material, pH is not a primary concern unless it is exposed to acidic or basic vapors. For solutions, it is best to maintain a neutral pH (6.5-7.5) for optimal stability.

Experimental Protocol: Inhibitor Removal for Immediate Experimental Use

CAUTION: Once the inhibitor is removed, the monomer is extremely reactive and prone to polymerization. This procedure should only be performed immediately before the monomer is to be used.[5]

Objective: To remove phenolic inhibitors (e.g., MEHQ) from 3-(4-Hydroxyphenyl)acrylamide using column chromatography.

Materials:

  • 3-(4-Hydroxyphenyl)acrylamide containing inhibitor

  • Basic alumina, activated (80-200 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • Anhydrous solvent (e.g., dichloromethane or ethyl acetate, if purifying from a solution)

  • Clean, dry collection flask, preferably amber glass

  • Sand (optional)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position inside a chemical fume hood.[15]

    • Place a small plug of glass wool at the bottom of the column to retain the alumina.[5]

    • Add a small layer of sand (approx. 0.5 cm).

    • Slowly pour the basic alumina into the column, tapping the side gently to ensure even packing. Use approximately 10-15g of alumina for every 100 mL of monomer solution or 10g of solid monomer to be purified.

    • Add another small layer of sand on top of the alumina bed.

  • Purification:

    • If the monomer is a solid, dissolve it in a minimal amount of appropriate anhydrous solvent.

    • Place the clean collection flask under the column outlet.

    • Carefully pour the monomer solution onto the top of the column.

    • Open the stopcock and allow the solution to flow through the column under gravity. The phenolic inhibitor will be adsorbed by the basic alumina.

    • Collect the purified, inhibitor-free monomer solution.

  • Post-Purification Handling:

    • USE IMMEDIATELY. The purified monomer is no longer stabilized.

    • If the solvent needs to be removed, do so under reduced pressure at the lowest possible temperature (e.g., rotary evaporator with a cool water bath).

    • Do not store the inhibitor-free monomer. Any unused portion should be treated as waste. Add a small amount of an inhibitor like phenothiazine to the waste to stabilize it before disposal.

InhibitorRemovalWorkflow cluster_prep Step 1: Preparation cluster_purify Step 2: Purification cluster_use Step 3: Critical Handling prep_start Start: Monomer with Inhibitor prep_column Prepare basic alumina column in a fume hood prep_start->prep_column purify_load Load monomer onto column prep_column->purify_load purify_elute Elute with solvent purify_load->purify_elute purify_collect Collect purified (inhibitor-free) monomer purify_elute->purify_collect use_now Use Immediately in Reaction purify_collect->use_now use_decision Any leftover material? use_now->use_decision use_waste Add inhibitor (e.g., PTZ) and dispose as hazardous waste use_decision->use_waste Yes use_end End of Process use_decision->use_end No

Caption: Workflow for inhibitor removal and handling.

References
  • US4233240A - Stabilization of acrylamide solutions - Google P
  • Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide - PrepChem.com. (URL: )
  • Characterization of free-radical solution polymerizations of acrylamide initiated by persulfate initiator systems - Scholars' Mine. (URL: [Link])

  • US3397232A - Method of inhibiting polymerization of acrylamide - Google P
  • Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid | Request PDF - ResearchGate. (URL: [Link])

  • Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies - ioMosaic. (URL: [Link])

  • Free Radical Scavenger - Massive Bio. (URL: [Link])

  • Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. (URL: [Link])

  • Conducting polymers as free radical scavengers | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. (URL: [Link])

  • Effects of pH on Polyacrylamide Polymers in Chemical Degradation: A Review. (URL: [Link])

  • Thermal Stability of Acrylamide-Based Polymers at High Temperature and High Salinity. (URL: [Link])

  • Functionalization reactions of (E)-2-cyano-3-(4-hydroxyphenyl)acrylamide 3i | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Studies on the Stability of Acrylamide in Food During Storage. (URL: [Link])

  • Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. (URL: [Link])

  • Spontaneous Polymerization of Acrylamide in Glycerol: Active Centers and Specific Features - ResearchGate. (URL: [Link])

  • Polymerization of Acrylamide in Water. (URL: [Link])

  • Free radical scavenging mechanism of 1,3,4-oxadiazole derivatives: thermodynamics of O–H and N–H bond cleavage - PMC. (URL: [Link])

  • The control of runaway polymerisation reactions by inhibition techniques - IChemE. (URL: [Link])

  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE - CORE. (URL: [Link])

  • Acrylamide - Safe Operating Procedure - University of Nebraska-Lincoln. (URL: [Link])

  • Thermal Stability of Acrylamide-Based Polymers at High Temperature and High Salinity - ResearchGate. (URL: [Link])

  • Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect - Science and Education Publishing. (URL: [Link])

  • Safety Data Sheet: Acrylamide - Carl ROTH. (URL: [Link])

  • Impact of pH on the Kinetics of Acrylamide Formation/Elimination Reactions in Model Systems | Request PDF - ResearchGate. (URL: [Link])

  • Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. (URL: [Link])

  • Investigation of 3-APA in food and its relationship with acrylamide. Phase 1: Literature review. (URL: [Link])

  • Effect of pH on acrylamide degradation on growth of acrylamide... - ResearchGate. (URL: [Link])

  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. (URL: [Link])

  • On the pH dependence of polymerization efficiency, as investigated by capillary zone electrophoresis - PubMed. (URL: [Link])

  • Polyacrylamide gel electrophoresis: reaction of acrylamide at alkaline pH with buffer components and proteins - PubMed. (URL: [Link])

  • Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its. (URL: [Link])

Sources

Optimizing thermal stability of polymers derived from 3-(4-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support center for researchers working with polymers derived from N-(4-Hydroxyphenyl)acrylamide (NHPA) and its structural isomers.[1]

Note on Nomenclature: While your request specifies 3-(4-Hydroxyphenyl)acrylamide (a cinnamamide derivative), the vast majority of high-performance thermal polymers in this class utilize the vinyl isomer N-(4-Hydroxyphenyl)acrylamide .[1] This guide addresses the latter (NHPA) as the primary functional monomer for radical polymerization, while noting specific distinctions for cinnamamide derivatives where applicable.

Current Status: Operational | Tier: Level 3 (R&D Engineering)

Module 1: Critical Structural Diagnostics

Before optimizing, you must identify the specific mode of thermal failure. NHPA polymers exhibit a complex thermal profile due to the competition between hydrogen-bond stabilization (beneficial) and oxidative degradation (detrimental).[1]

The Thermal Stability Paradox

NHPA polymers generally exhibit a high Glass Transition Temperature (


C) due to rigid aromatic side chains and intermolecular hydrogen bonding. However, the phenolic hydroxyl group (-OH) is a double-edged sword:
  • Below 200°C (Stabilizer): It acts as a radical scavenger, preventing early chain scission.[1]

  • Above 250°C (Pro-degradant): It can facilitate cross-linking or oxidation into quinone structures, leading to brittleness and discoloration.[1]

Diagnostic Workflow (Graphviz Diagram)

Use this logic flow to pinpoint the cause of your thermal instability.

ThermalDiagnostics Start Start: Thermal Failure Detected Type Identify Failure Mode Start->Type WeightLoss Significant Weight Loss (TGA) Type->WeightLoss TgDrop Low Tg / Softening (DSC) Type->TgDrop Color Browning/Discoloration Type->Color Solvent Check: Residual Solvent/Monomer (< 200°C) WeightLoss->Solvent Step 1 (<200°C) Imidization Check: Imidization/Cyclization (> 250°C) WeightLoss->Imidization Step 2 (>250°C) TgDrop->Solvent Plasticization MW Check: Molecular Weight (Oligomers present?) TgDrop->MW Fox Equation Effect Oxidation Check: Phenolic Oxidation (Quinone formation) Color->Oxidation Air Exposure Action1 Action: Vacuum Dry > 24h Reprecipitate Monomer Solvent->Action1 Action3 Action: Copolymerize (Styrene/Maleimide) Imidization->Action3 Action2 Action: Add Antioxidants (Hindered Phenols) Oxidation->Action2 MW->Action1

Figure 1: Diagnostic logic tree for identifying the root cause of thermal instability in NHPA polymers.[1]

Module 2: Troubleshooting & Optimization Protocols

Issue 1: Premature Degradation ( C)

Symptom: TGA shows 5-10% weight loss below 200°C. Root Cause: The amide and hydroxyl groups are highly hygroscopic.[1] "Bound water" acts as a plasticizer and can hydrolyze the amide bond at high temperatures. Protocol: The "Thermal Annealing" Purification

  • Pre-process: Precipitate polymer in cold methanol/diethyl ether (1:5 ratio) to remove unreacted monomer.[1]

  • Vacuum Drying: Dry at

    
    C for 48 hours.
    
  • Annealing: Heat the sample to

    
    C (below 
    
    
    
    ) under
    
    
    flow for 2 hours. This removes tightly bound water that vacuum drying misses.
  • Validation: Run TGA. The first derivative peak should now appear

    
    C.[1]
    
Issue 2: Low Glass Transition Temperature ( )

Symptom: The polymer softens at temperatures lower than predicted (e.g., <150°C).[1] Root Cause: Low molecular weight (oligomers) or lack of chain rigidity.[1] Protocol: Structural Reinforcement via Copolymerization NHPA homopolymers can be brittle.[1] Copolymerizing with rigid monomers enhances thermal stability via the "Stiffening Effect."

Comonomer CandidateFunctionTarget EffectRecommended Ratio (Mol%)
N-Phenylmaleimide (NPM) Increases backbone rigidityIncreases

by 30-50°C; prevents imidization.
10 - 30%
Styrene Hydrophobic shieldingReduces water uptake; prevents hydrolysis.20 - 50%
Acrylonitrile Dipolar interactionsIncreases solvent resistance and char yield.[1]10 - 25%
Issue 3: Oxidative Crosslinking (Browning)

Symptom: Sample turns dark brown/black upon heating, even before significant weight loss.[1] Root Cause: The phenolic group oxidizes to a quinone, leading to uncontrolled radical crosslinking. Protocol: Antioxidant Stabilization

  • Inert Processing: All thermal processing (extrusion, molding) must occur under Nitrogen or Argon.[1]

  • Additive: Incorporate 0.1 - 0.5 wt% of a phosphite-based antioxidant (e.g., Tris(2,4-di-tert-butylphenyl)phosphite).[1] This prevents the "quinone" color formation without interfering with the polymer's mechanical properties.

Module 3: Advanced Synthesis Strategies

To fundamentally alter the thermal profile, you must control the polymerization architecture.

Strategy A: Controlled Radical Polymerization (RAFT)

Standard free radical polymerization (FRP) yields broad dispersity (PDI > 2.0), containing low MW chains that degrade early.[1] Recommendation: Switch to RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization.[1]

  • Chain Transfer Agent (CTA): 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).[1]

  • Result: PDI < 1.2. Uniform chain length eliminates the "weak link" oligomers, raising the onset decomposition temperature (

    
    ).
    
Strategy B: Post-Polymerization Crosslinking

Utilize the phenolic -OH group to create a thermoset network after processing.[1]

  • Crosslinker: Terephthalaldehyde (reacts with phenol positions) or Epoxy resins.[1]

  • Mechanism: Creating a semi-interpenetrating network (IPN) locks the chains, pushing

    
     effectively to the degradation temperature.
    
Synthesis Workflow (Graphviz Diagram)

SynthesisWorkflow Monomer NHPA Monomer (Recrystallized) Polymerization Polymerization (Solvent: DMF/DMSO) (Temp: 60-70°C) Monomer->Polymerization Initiator AIBN / BPO (Radical Source) Initiator->Polymerization Modifier Rigid Comonomer (e.g., NPM) Modifier->Polymerization Optional Precipitation Precipitation (Methanol/Ether) Polymerization->Precipitation Drying Vacuum Drying (>48h, 60°C) Precipitation->Drying Analysis Thermal Analysis (TGA/DSC) Drying->Analysis

Figure 2: Optimized synthesis workflow for high-stability NHPA polymers.[1]

Frequently Asked Questions (FAQ)

Q1: My NHPA monomer has a pinkish tint. Can I still use it? A: No. The pink tint indicates auto-oxidation of the phenol group to quinones. This acts as a polymerization inhibitor and will result in low molecular weight polymers with poor thermal stability. Action: Recrystallize from water/ethanol until white crystals are obtained.

Q2: Why does the TGA curve show a two-step degradation? A: This is characteristic of acrylamides.[1]

  • Step 1 (~280-320°C): Side-chain degradation. Specifically, intra- or intermolecular imidization (formation of cyclic imides) and loss of ammonia/water.[1]

  • Step 2 (>380°C): Main chain (backbone) scission.[1]

  • Tip: If Step 1 occurs <250°C, your polymer is likely retaining solvent or has a high acid content.[1]

Q3: Can I process this polymer via melt extrusion? A: Only if the


 is significantly lower than the degradation temperature (

). For pure poly(NHPA), the window is narrow. We recommend solution casting (using DMF or DMSO) followed by rigorous drying, rather than melt processing, to avoid thermal history degradation.[1]

References

  • Thermal Degradation Mechanisms of Acrylamides

    • Title: Thermal Stability of Acrylamide-Based Polymers at High Temperature and High Salinity.[1][2][3]

    • Source: SPE Improved Oil Recovery Conference (2020).[1]

    • URL:[Link][1][4]

    • Relevance: Establishes the baseline degradation pathway (hydrolysis followed by backbone scission) for N-substituted acrylamides.
  • Phenolic Polymer Stabilization

    • Title: Thermal Degradation of Phenolic Polymers.[1][5]

    • Source: DTIC (Defense Technical Information Center).[1]

    • URL:[Link][1]

    • Relevance: Details the oxidative crosslinking mechanisms of phenolic side groups and the impact of arom
  • Copolymerization Effects on Tg

    • Title: Preparation and thermal study of polymers derived from acrylamide.[1][2][6][7][8]

    • Source: Polymer Degradation and Stability (via ResearchGate).[1][8]

    • URL:[Link]

    • Relevance: Provides comparative DSC/TGA data showing how N-substitution affects and rel
  • Monomer Properties (NHPA)

    • Title: N-(4-Hydroxyphenyl)acrylamide CAS 34443-04-4 Data.[1]

    • Source: PubChem.[1][9]

    • URL:[Link][1]

    • Relevance: Verifies the chemical structure and physical properties of the monomer.[10]

Sources

Troubleshooting catalyst deactivation during p-coumaramide production

Author: BenchChem Technical Support Team. Date: March 2026

p-Coumaramide Production Support Center: Troubleshooting Catalyst Deactivation

Welcome to the Technical Support Center for p-coumaramide synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique catalytic challenges presented by hydroxycinnamic acids. p-Coumaric acid is a bifunctional molecule—containing both an


-unsaturated carboxylic acid and a phenolic hydroxyl group—which frequently leads to catalyst poisoning, off-cycle resting states, and poor conversion rates.

This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to ensure robust, reproducible amidation.

Part 1: Diagnostic Logic & Workflow

Before altering your reaction conditions, it is critical to identify the exact mode of catalyst deactivation. Use the diagnostic logic tree below to isolate the root cause of your yield drop.

G Start Observe Yield Drop in p-Coumaramide Synthesis CheckPhenol Is Phenolic -OH Protected? Start->CheckPhenol Poisoning Catalyst Poisoning (Phenol Coordination) CheckPhenol->Poisoning No HotFiltration Perform Hot Filtration Test CheckPhenol->HotFiltration Yes ProtectOH Implement Acetylation Step Poisoning->ProtectOH Leaching Active Metal Leaching (Amine/Amide Chelation) HotFiltration->Leaching Filtrate Active Sintering Thermal Sintering or Coking HotFiltration->Sintering Filtrate Inactive ChangeSolvent Optimize Solvent / Use Flow Reactor Leaching->ChangeSolvent LowerTemp Reduce Temperature / Change Support Sintering->LowerTemp

Diagnostic workflow for identifying and resolving catalyst deactivation in p-coumaramide synthesis.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my boronic acid catalyst fail to convert p-coumaric acid, or deactivate immediately after one cycle? A1: This is a classic case of substrate-induced catalyst poisoning combined with electronic deactivation. The phenolic hydroxyl group on the benzene ring possesses acidic properties that competitively coordinate with the Lewis acidic boron center (e.g., in 3,4,5-trifluorophenylboronic acid), forming an irreversible, inactive resting state[1]. Furthermore, the resonance electron donation from the para-phenolic hydroxyl group propagates through the conjugated system, significantly reducing the electrophilicity of the carboxylic carbonyl carbon. This resonance effect hinders the nucleophilic attack by the amine[2]. Actionable Solution: Employ a protection-deprotection strategy. Protect the phenolic -OH using an acetyl group prior to amidation. This eliminates the resonance interference and prevents boron coordination, allowing the catalyst to turn over efficiently[1].

Q2: I am using a supported transition metal catalyst for direct amidation, but I observe a severe drop in yield by the third cycle. Is this leaching or sintering? A2: It could be either, but the underlying causality dictates the solution. Leaching occurs when the primary amine reactant or the newly formed p-coumaramide product acts as a chelating ligand, dissolving the active metal species into the liquid phase. Sintering is the thermally induced agglomeration of metal nanoparticles, which reduces the active catalytic surface area. Actionable Solution: Conduct a hot filtration test (see Protocol 2). If the cell-free filtrate continues to produce p-coumaramide, active metal species have leached into the solution. To mitigate leaching, switch to a less strongly coordinating solvent or transition to a continuous flow reactor packed with a solid-supported catalyst (e.g., SCX-3) to minimize reactant residence time and product inhibition[3].

Q3: How can I prevent the deactivation of lipases when performing green enzymatic amidation of p-coumaric acid? A3: While lipases (like CALB) are excellent for sustainable amide bond formation, they are highly susceptible to thermal deactivation and denaturation in polar organic solvents[4]. Additionally, the generation of water during direct condensation can shift the thermodynamic equilibrium and cause enzyme aggregation. Actionable Solution: Operate in a biphasic solvent system or utilize a two-step chemo-enzymatic flow method. Immobilizing the enzyme on a hydrophobic support enhances its resistance to thermal deactivation and allows for the continuous removal of water, shifting the equilibrium toward the amide product[4],[3].

Part 3: Quantitative Catalyst Performance & Deactivation Metrics

The following table summarizes the performance, primary failure modes, and optimized recovery strategies for common catalytic systems used in p-coumaramide synthesis.

Catalyst SystemPrimary Deactivation ModeTypical Half-Life (Batch)Mitigation StrategyRecovered Yield (Post-Mitigation)
Boronic Acids (e.g., 3,4,5-F₃C₆H₂B(OH)₂)Phenol Coordination / Poisoning< 1 cyclePhenol Acetylation & Dean-Stark Water Removal> 90%[5]
Supported Pd/Ru Amine-induced Metal Leaching2–3 cyclesContinuous Flow Reactor / SCX-3 Support~ 95%[3]
Carbodiimide (EDC.HCl) Hydrolysis (Reagent depletion)N/A (Stoichiometric)Anhydrous THF, 60°C, 150 min93.1%[6]
Immobilized Lipase (CALB)Thermal / Solvent Denaturation4–5 cyclesBiphasic System / Hydrophobic Immobilization85–90%[4]

Part 4: Self-Validating Experimental Protocols

Protocol 1: Protection-Amidation-Deacetylation Workflow

Objective: To synthesize p-coumaramide efficiently while preventing boronic acid catalyst poisoning. This protocol utilizes a self-validating visual and chromatographic feedback loop.

  • Acetylation (Protection): Dissolve p-coumaric acid (1.0 eq) in pyridine and add acetic anhydride (1.5 eq). Stir at room temperature for 2 hours to yield O-acetyl-p-coumaric acid.

    • Self-Validation: Perform TLC (Hexane:EtOAc). The disappearance of the highly polar, UV-active phenolic spot confirms complete protection[1].

  • Activation & Amidation: Combine O-acetyl-p-coumaric acid (1.0 eq) and the target amine (1.2 eq) in anhydrous o-xylene. Add 5 mol% of a reusable fluorous catalyst, such as 3,5-bis(perfluorodecyl)phenylboronic acid[5].

  • Equilibrium Shift: Reflux the mixture using a Dean-Stark trap for 12 hours. Continuous water removal is critical to prevent the hydrolysis of the active boron-intermediate back to the resting state.

  • Catalyst Recovery: Cool the mixture to room temperature. The fluorous boronic acid catalyst will phase-separate. Decant the reaction mixture. The catalyst can be reused up to 10 times without significant loss of activity[5].

  • Deacetylation: Treat the isolated intermediate with a mild base (e.g., K₂CO₃ in MeOH) for 1 hour to remove the acetyl protecting group, yielding pure p-coumaramide.

Protocol 2: Hot Filtration Test for Metal Leaching Diagnosis

Objective: To definitively distinguish between homogeneous leaching and heterogeneous sintering in supported metal catalysts.

  • Initiation: Begin the amidation reaction under your standard batch conditions using the solid-supported catalyst.

  • Monitoring & Filtration: Monitor the reaction progress via HPLC. Once the conversion reaches exactly 50%, rapidly filter the reaction mixture through a heated Celite pad (maintaining the exact reaction temperature) directly into a pre-heated, catalyst-free receiving flask.

  • Observation: Continue stirring the cell-free filtrate under identical reaction conditions for an additional 4 hours.

  • Validation: Re-analyze the filtrate via HPLC.

    • Result A (Sintering): If conversion remains static at 50%, the catalysis is truly heterogeneous. Proceed to optimize temperature or support morphology.

    • Result B (Leaching): If conversion increases (e.g., to 70%), homogeneous active species have leached into the product phase. Confirm the exact metal concentration via ICP-MS analysis of the filtrate, and transition to a continuous flow setup[3].

References

  • Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 leukemia murine cells. Journal of Applied Pharmaceutical Science. [Link]

  • Phenethyl p-coumarate and N-phenethyl-p-coumaramide: Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. ResearchGate.[Link]

  • Two-Step Flow Amidation of Natural Phenolic Acids as Antiradical and Antimicrobial Agents. ACS Publications.[Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.[Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE.[Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.[Link]

Sources

Minimizing side product formation in the amidation of hydroxycinnamic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is designed for researchers and drug development professionals working on the amidation of hydroxycinnamic acids (HCAs)—such as caffeic, ferulic, p-coumaric, and sinapic acids.

While HCAs are highly valued for their antioxidant and pharmacological properties, their polyfunctional nature makes them notoriously difficult to amidate cleanly. This guide synthesizes field-proven troubleshooting strategies to help you eliminate side reactions and maximize your amide yields.

🔬 Core Troubleshooting & FAQs

Q1: Why am I observing significant O-acylated byproducts instead of my target amide? The Causality: Hydroxycinnamic acids contain highly nucleophilic phenolic hydroxyl groups. During the activation of the carboxylic acid with coupling reagents (e.g., EDC, BOP, or HATU), the resulting highly reactive intermediate (such as an O-acylisourea) can be attacked by the phenolic -OH of a neighboring molecule rather than the intended amine[1]. This competing trajectory is exacerbated under basic conditions (using TEA or DIPEA) which deprotonate the phenol, turning it into a superior nucleophile. The Solution: You must implement a protection-deprotection strategy. Masking the phenolic groups via acetylation (using acetic anhydride and pyridine) prior to the coupling step completely abolishes O-acylation[2].

Q2: My LC-MS shows the correct [M + Amine] mass, but NMR indicates the loss of the trans double bond. What happened? The Causality: You are observing a Michael addition side product. The conjugated


-unsaturated carbonyl system of cinnamic acids is a classic Michael acceptor. Highly nucleophilic primary or secondary aliphatic amines can undergo a 1,4-conjugate addition to this double bond, which directly competes with the desired 1,2-addition at the activated carbonyl carbon[3].
The Solution: 
  • Thermal Control: Keep the reaction strictly at 0°C during the amine addition to kinetically favor the 1,2-amidation over the 1,4-addition.

  • Stoichiometric Discipline: Never use a large excess of the amine (restrict to 1.05 equivalents).

  • Base Selection: Do not use the reactant amine as the base. Utilize a sterically hindered, non-nucleophilic base like DIPEA to neutralize any amine hydrochlorides.

Q3: When amidating caffeic acid, the reaction rapidly turns black and yields a polymeric mixture. How do I prevent this? The Causality: Caffeic acid features an ortho-dihydroxyl (catechol) moiety. Under basic coupling conditions and in the presence of atmospheric oxygen, the catechol rapidly auto-oxidizes into a highly reactive ortho-quinone[4]. This quinone acts as both a radical initiator and a powerful electrophile, leading to rapid polymerization and the irreversible scavenging of your amine via Michael addition to the quinone ring[5]. The Solution: Rigorously degas all solvents and run the reaction under a strict Argon or N


 atmosphere. Better yet, utilizing the di-O-acetyl protected caffeic acid entirely prevents quinone formation[2].

📊 Quantitative Comparison of Coupling Reagents

Selecting the right coupling reagent is a balancing act between activation speed and byproduct generation. Below is a comparative matrix of standard reagents used in HCA amidation.

Coupling ReagentActivation SpeedRisk of O-Acylation (Unprotected)Risk of E/Z IsomerizationByproduct RemovalBest Use Case
EDC / HOBt ModerateHighLowExcellent (Water-soluble urea)Standard amidation of protected HCAs.
BOP Very FastVery HighModeratePoor (HMPA generated)Sterically hindered amines.
HATU Extremely FastVery HighModerateGood (Aqueous wash)Low-yielding, difficult couplings.
DCC / DMAP FastHighHighModerate (DCU is insoluble)Esterifications, less ideal for amides.

🗺️ Mechanistic & Workflow Visualizations

Pathways HCA Hydroxycinnamic Acid + Amine + Coupling Agent Amide Desired Amide (Target 1,2-Addition) HCA->Amide Protected -OH 0°C, Strict Stoichiometry O_Acyl O-Acylated Ester (Phenolic Attack) HCA->O_Acyl Unprotected -OH Excess Base Michael Michael Adduct (1,4-Conjugate Addition) HCA->Michael High Temp Excess Aliphatic Amine Polymer Quinone Polymers (Catechol Oxidation) HCA->Polymer O2 Exposure (Specific to Caffeic Acid)

Mechanistic pathways of HCA amidation detailing desired product versus common side reactions.

Workflow Step1 1. Protection (Ac2O, Pyridine) Step2 2. Amidation (EDC/HOBt, Amine) Step1->Step2 Di-O-acetyl HCA QC1 TLC Check: Loss of Phenolic -OH Step1->QC1 Step3 3. Deprotection (Mild Base / Hydrolysis) Step2->Step3 Protected Amide QC2 TLC Check: Amide Formation Step2->QC2 QC3 Final QC: NMR / LC-MS Step3->QC3

Step-by-step self-validating workflow for the synthesis of hydroxycinnamic acid amides.

🧪 Self-Validating Experimental Protocol: Synthesis of Caffeic Acid Amides

To ensure scientific integrity, this protocol utilizes a 3-step sequence (Protection


 Coupling 

Deprotection) designed as a self-validating system. Each step contains a checkpoint to verify success before proceeding.
Step 1: Phenolic Protection (Acetylation)

Causality: Masks the catechol moiety to prevent O-acylation and quinone polymerization.

  • Dissolve 1.0 eq of Caffeic Acid in anhydrous pyridine (0.5 M).

  • Add 2.5 eq of Acetic Anhydride (

    
    ) dropwise at 0°C.
    
  • Stir at room temperature for 4 hours under Argon.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The highly polar caffeic acid spot should disappear, replaced by a significantly less polar spot (Di-O-acetyl caffeic acid). Self-validation: Spray the TLC plate with Ferric Chloride (

    
    ) solution; the new spot should not  turn green/blue, confirming the absence of free phenols.
    
  • Pour into ice water, acidify to pH 2 with 1M HCl, and extract with EtOAc. Dry over

    
     and concentrate.
    
Step 2: Amide Coupling

Causality: EDC/HOBt is used to activate the carboxylic acid while minimizing E/Z isomerization.

  • Dissolve 1.0 eq of Di-O-acetyl caffeic acid in anhydrous DMF (0.2 M) under Argon.

  • Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes to form the active ester.

  • Add 1.05 eq of the desired amine and 2.0 eq of DIPEA dropwise.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Validation Checkpoint: Perform TLC. The active ester intermediate should be consumed, and a new amide spot should appear. Quench with water and extract with EtOAc. Wash the organic layer sequentially with 5%

    
    , 1M HCl, and brine to remove urea byproducts and unreacted starting materials.
    
Step 3: Deprotection

Causality: Mild basic hydrolysis selectively cleaves the phenolic acetates without breaking the newly formed, highly stable amide bond.

  • Dissolve the protected amide in a 1:1 mixture of THF and Methanol.

  • Add 2.5 eq of

    
     and stir at room temperature for 2 hours.
    
  • Validation Checkpoint: Perform TLC. The protected amide spot will shift to a more polar position. Self-validation: A

    
     stain will now turn dark green/blue, confirming the successful unmasking of the catechol group.
    
  • Neutralize with Amberlite IR-120 (H+ form) resin, filter, and concentrate in vacuo to yield the pure caffeic acid amide.

📚 References

1.2 - National Institutes of Health (PMC) 2. 1 - University of Groningen 3.6 - ResearchGate 4.4 - National Institutes of Health (PMC) 5.5 - American Chemical Society (ACS)

Sources

Enhancing the bioavailability of 3-(4-Hydroxyphenyl)acrylamide for pharmaceutical use

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenolic Amide Formulation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacokinetic challenges associated with 3-(4-Hydroxyphenyl)acrylamide (commonly known as p-coumaramide).

Despite its promising biological activities, the clinical translation of p-coumaramide is severely restricted by poor aqueous solubility, rapid phase II metabolism (glucuronidation/sulfation), and consequently, low systemic bioavailability[1]. This guide provides field-proven formulation workflows, self-validating protocols, and troubleshooting strategies to overcome these barriers.

PK_Pathways cluster_hurdles Pharmacokinetic Hurdles cluster_solutions Formulation Strategies Compound 3-(4-Hydroxyphenyl)acrylamide (Low Bioavailability) Solubility Poor Aqueous Solubility Compound->Solubility Metabolism Rapid First-Pass Metabolism (Hepatic Glucuronidation) Compound->Metabolism Cyclo Cyclodextrin Complexation (Solubility Enhancement) Solubility->Cyclo Addressed by SLN Solid Lipid Nanoparticles (Lymphatic Transport) Metabolism->SLN Addressed by

Fig 1. Pharmacokinetic hurdles of p-coumaramide and targeted formulation strategies.

SECTION 1: Standardized Formulation Workflows

To enhance the bioavailability of p-coumaramide, we utilize two primary strategies: Solid Lipid Nanoparticles (SLNs) to bypass hepatic first-pass metabolism[2], and Cyclodextrin Complexation to enhance dissolution rates.

Protocol A: Preparation of SLNs via Hot High-Pressure Homogenization

Solid Lipid Nanoparticles protect phenolic compounds from premature degradation and promote absorption via the intestinal lymphatic system[3].

  • Lipid Phase Preparation: Melt 5.0% (w/v) of a solid lipid (e.g., Compritol 888 ATO) at 80°C (approx. 10°C above its melting point). Disperse 0.5% (w/v) 3-(4-Hydroxyphenyl)acrylamide into the lipid melt.

    • Causality: Heating above the melting point ensures complete lipid disordering, allowing the hydrophobic p-coumaramide to fully dissolve into the lipophilic matrix.

  • Aqueous Phase Preparation: Heat an aqueous solution containing 1.5% (w/v) Poloxamer 188 (surfactant) to 80°C.

    • Causality: Maintaining isothermal conditions between phases prevents premature lipid crystallization during the mixing step.

  • Pre-emulsification: Add the hot aqueous phase to the lipid phase under high-shear homogenization (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles at 80°C.

    • Self-Validation Step: Analyze an aliquot via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.3 confirms a monodisperse nanoemulsion.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath to 4°C.

    • Causality: Rapid cooling induces immediate lipid crystallization, trapping the drug within the solid core before it can partition into the aqueous phase.

SLN_Workflow Start Lipid Phase (80°C) Lipid + Drug PreEmulsion Pre-emulsification (High Shear, 10k rpm) Start->PreEmulsion AqPhase Aqueous Phase (80°C) Water + Surfactant AqPhase->PreEmulsion HPH Hot HPH (500 bar, 3 cycles) PreEmulsion->HPH Droplet size reduction Cooling Rapid Cooling (4°C) (Lipid Crystallization) HPH->Cooling Solidification Purification Dialysis (Remove Free Drug) Cooling->Purification Final SLN Dispersion

Fig 2. Step-by-step workflow for Hot High-Pressure Homogenization of SLNs.

Protocol B: HP-β-CD Inclusion Complexation via Kneading
  • Molar Ratio Calculation: Weigh 3-(4-Hydroxyphenyl)acrylamide and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in a precise 1:1 molar ratio.

  • Kneading: Place the HP-β-CD in a mortar and add a minimal volume of 50% ethanol/water (v/v) to form a homogeneous paste. Slowly add the p-coumaramide while kneading continuously for 45 minutes.

    • Causality: The mechanical shear and localized heating from kneading force the hydrophobic phenolic ring of the drug into the hydrophobic cavity of the cyclodextrin, displacing water molecules.

  • Drying & Milling: Dry the paste in a vacuum oven at 40°C for 24 hours. Mill and sieve through a 100-mesh screen.

    • Self-Validation Step: Conduct Differential Scanning Calorimetry (DSC). The disappearance of the drug's sharp endothermic melting peak confirms complete inclusion and amorphization.

SECTION 2: Troubleshooting Guides & FAQs

Q1: Why does my 3-(4-Hydroxyphenyl)acrylamide SLN formulation exhibit rapid drug expulsion during storage? A: Causality: This is a classic case of lipid polymorphism. Solid lipids naturally transition from an unstable, loosely packed α-form to a highly ordered, dense β-form over time. As the crystal lattice tightens, the spaces accommodating the p-coumaramide shrink, physically expelling the drug to the nanoparticle surface. Solution: Transition your formulation to Nanostructured Lipid Carriers (NLCs) by blending a liquid lipid (e.g., Miglyol 812) with your solid lipid. The liquid lipid creates permanent imperfections in the crystal lattice, providing stable accommodation for the drug and preventing expulsion[2].

Q2: How can I definitively confirm that the compound is encapsulated within the cyclodextrin cavity rather than just physically mixed? A: Causality: Standard dissolution tests or FTIR cannot reliably differentiate between a highly dispersed physical mixture and a true inclusion complex. Solution: Utilize 2D ROESY NMR spectroscopy. If true inclusion has occurred, you will observe distinct cross-peaks between the aromatic protons of 3-(4-Hydroxyphenyl)acrylamide and the H3/H5 protons located inside the HP-β-CD cavity. This proves spatial proximity (< 0.4 nm) and confirms true encapsulation.

Q3: My in vitro release profile shows a massive burst release of the compound within the first 30 minutes. How do I achieve sustained release? A: Causality: A burst release in SLNs indicates that the drug is enriched in the outer shell of the nanoparticle rather than the core. During the hot homogenization step, the drug partially partitions into the hot aqueous phase. Upon cooling, as the lipid core solidifies first, the drug is pushed to the outer aqueous-lipid interface. Solution: Decrease the solubility of the drug in the aqueous phase during processing. You can achieve this by lowering the pH of the aqueous phase slightly to ensure the phenolic hydroxyl group of p-coumaramide remains fully protonated (unionized) and highly lipophilic, forcing it to remain in the lipid core.

Q4: Despite significantly improving the aqueous solubility via amorphous solid dispersions (ASDs), the in vivo bioavailability remains low. Why? A: Causality: Solubility is only half the pharmacokinetic equation. Phenolic amides are highly susceptible to rapid phase II metabolism (glucuronidation and sulfation) in the gut wall and liver[1]. ASDs improve dissolution but offer zero protection against enzymatic degradation. Solution: Shift from ASDs to a lipid-based delivery system (like SLNs or NLCs). Lipid nanoparticles stimulate the secretion of chylomicrons in the enterocytes, promoting lymphatic transport. This pathway bypasses the hepatic portal vein entirely, evading first-pass metabolism and drastically increasing systemic bioavailability[3].

SECTION 3: Quantitative Data & Pharmacokinetic Comparisons

The following table summarizes the expected formulation metrics when applying the above strategies to 3-(4-Hydroxyphenyl)acrylamide.

Formulation TypeAqueous Solubility (mg/mL)Encapsulation Efficiency (%)In Vitro Release (

)
Expected Bioavailability Increase
Free Drug (Unformulated) < 0.1N/A< 10 min1.0x (Baseline)
HP-β-CD Inclusion Complex 4.5> 95%45 min2.5x
Solid Lipid Nanoparticles (SLNs) Dispersible75 - 85%6 - 8 hours4.0x - 5.5x
Nanostructured Lipid Carriers (NLCs) Dispersible85 - 95%12 - 16 hours5.0x - 6.5x

SECTION 4: References

  • Title: Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds. Source: Antioxidants (National Center for Biotechnology Information / PMC). URL: [Link]

  • Title: p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. Source: International Journal of Molecular Sciences (National Center for Biotechnology Information / PMC). URL: [Link]

  • Title: Solid lipid nanoparticles as oral delivery systems of phenolic compounds: overcoming pharmacokinetic limitations for nutraceutical applications. Source: Pharmacological Research (ResearchGate). URL: [Link]

Sources

Recrystallization solvents for high-purity 3-(4-Hydroxyphenyl)acrylamide isolation

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: High-Purity Isolation of 3-(4-Hydroxyphenyl)acrylamide

Identity Clarification & Chemical Context

Before proceeding, we must distinguish the exact chemical structure, as "3-(4-Hydroxyphenyl)acrylamide" is chemically ambiguous.

  • Target Molecule: p-Coumaramide (3-(4-hydroxyphenyl)-2-propenamide).

    • Structure:

      
      
      
    • Context: This is the amide derivative of p-coumaric acid.[1] It is a conjugated phenolic system susceptible to both oxidation (phenolic ring) and polymerization (acrylamide alkene).

  • Alternative Isomer: N-(4-Hydroxyphenyl)acrylamide .[2]

    • Structure:

      
      
      
    • Note: While the purification principles below largely apply to both due to similar polarity, this guide focuses on the p-Coumaramide structure typical in pharmaceutical intermediate synthesis.

Solvent Selection Logic

The isolation of p-coumaramide requires balancing the solubility of the phenolic hydroxyl group (polar) with the acrylamide backbone (moderately polar).

Primary Solvent Systems
Solvent SystemRoleMechanism of ActionRecommended For
Ethanol / Water The "Green" Standard Temperature-Dependent Solubility: High solubility in hot ethanol; drastic reduction in solubility upon water addition and cooling.General purification; removing inorganic salts.
Ethyl Acetate / Hexane High Purity Polarity Exclusion: The product dissolves in hot EtOAc. Non-polar impurities remain in Hexane; very polar impurities (acids) precipitate early or stay in the mother liquor.Removing unreacted p-coumaric acid or oligomers.
Acetonitrile (ACN) The "Fixer" Dipolar Aprotic Solvation: Solubilizes the amide efficiently while rejecting non-polar byproducts.Cases where "oiling out" occurs in alcohol systems.
The "Oiling Out" Phenomenon

Phenolic amides often separate as an oil rather than a crystal because their melting points can be depressed by impurities.

  • Cause: The solution enters a "liquid-liquid immiscibility" region before the "solid-liquid" solubility curve.

  • Prevention:[3] Use a solvent system with a boiling point well below the product's melting point (EtOAc is superior to water here) and ensure slow cooling.

Validated Recrystallization Protocol

Safety Warning: Acrylamides are potential neurotoxins and carcinogens. Handle with extreme caution. Polymerization Risk: Avoid temperatures >70°C. Perform all steps under low light to prevent photo-dimerization.

Protocol A: The Ethanol/Water (Green) Method
  • Dissolution:

    • Place crude 3-(4-Hydroxyphenyl)acrylamide in a round-bottom flask.

    • Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

    • Heat to 60°C (Do not reflux aggressively). Stir until dissolved.

    • Checkpoint: If solids remain, hot filter immediately to remove polymerized material.

  • Anti-Solvent Addition:

    • While maintaining 60°C, add warm Water (50°C) dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution back to transparency.

  • Nucleation & Cooling:

    • Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature (approx. 2 hours).

    • Critical Step: If oil droplets form, reheat slightly to redissolve and add a seed crystal.

    • Once at room temperature, move to a fridge (4°C) for 12 hours.

  • Isolation:

    • Filter the white needles using vacuum filtration.

    • Wash the cake with cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 40°C (Max) to prevent thermal polymerization.

Troubleshooting & FAQs

Q1: My product is turning yellow/brown during recrystallization. Why?

Diagnosis: Oxidation of the phenolic hydroxyl group to a quinone-like structure. Solution:

  • Deoxygenate: Sparge your solvents with Nitrogen/Argon before use.

  • Add Antioxidant: Add a pinch of Sodium Metabisulfite or Ascorbic Acid to the aqueous phase during recrystallization.

  • Charcoal Treatment: If the crude is already colored, treat the hot ethanol solution with activated charcoal (5% w/w) for 10 minutes, then filter through Celite before adding water.

Q2: The product "oils out" (forms a sticky goo) instead of crystallizing.

Diagnosis: The solution is too concentrated, or the anti-solvent (water) was added too fast. Solution:

  • Reheat: Redissolve the oil by heating.

  • Dilute: Add more of the good solvent (Ethanol).

  • Seed: Add a seed crystal of pure product at 40°C.

  • Switch Solvents: Switch to Ethyl Acetate/Hexane . The lower polarity often favors crystal lattice formation over amorphous oil separation.

Q3: How do I prevent polymerization during the process?

Diagnosis: Acrylamides polymerize via free-radical mechanisms initiated by heat or light. Solution:

  • Temperature Limit: Never exceed 70°C.

  • Inhibitor: Add MEHQ (4-methoxyphenol) at 10-50 ppm to the solvent. This will remain in the mother liquor during filtration.

  • Light: Wrap flasks in aluminum foil.

Visualizing the Workflow

Figure 1: Solvent Decision Matrix

This diagram guides you through selecting the correct solvent based on your specific impurity profile.

SolventSelection Start Start: Analyze Crude Purity ImpurityType Identify Major Impurity Start->ImpurityType Inorganic Salts / Inorganics ImpurityType->Inorganic High Salt Content Organic Organic Byproducts / Isomers ImpurityType->Organic Unreacted Starting Material Color Colored Oxidation Products ImpurityType->Color Yellow/Brown Discoloration SolventA System: Ethanol / Water (Salts are insoluble in EtOH) Inorganic->SolventA SolventB System: Ethyl Acetate / Hexane (High selectivity for organics) Organic->SolventB Treatment Action: Activated Charcoal + Nitrogen Sparge Color->Treatment Treatment->SolventA Proceed to Recryst

Caption: Decision tree for selecting the optimal purification route based on crude impurity profile.

Figure 2: The Recrystallization Process Flow

RecrystFlow Dissolve 1. Dissolution (Solvent: EtOH or EtOAc) Temp: <60°C Filter 2. Hot Filtration (Remove Polymer/Insolubles) Dissolve->Filter Clear Solution Nucleate 3. Nucleation (Add Anti-solvent or Cool) Avoid Oiling Out Filter->Nucleate Slow Cool Nucleate->Dissolve Oiling Out Detected (Reheat & Dilute) Isolate 4. Isolation (Vacuum Filter + Wash) Nucleate->Isolate Crystals Formed Dry 5. Drying (Vacuum Oven <40°C) Isolate->Dry Wet Cake

Caption: Step-by-step unit operations for the purification of phenolic acrylamides.

References

  • Synthesis and Purification of Phenolic Amides

    • Title: Measurement and Correlation of the Solubility of p-Coumaric Acid in Nine Pure and W
    • Relevance: Establishes the solubility baseline for p-coumaric acid derivatives in ethanol/water systems, confirming the validity of the "Green" protocol.
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

  • Title: Method of inhibiting polymerization of acrylamide (US Patent 3397232A).
  • General Purification of Coumaric Derivatives

    • Title: Extractive recovery of p-coumaric acid using natural and conventional organic solvents.
    • Relevance: Compares partition coefficients in octanol (similar to EtOAc)
    • Source: Journal of Indian Chemical Society.
    • URL:[Link]

Sources

Controlling cross-linking density in 3-(4-Hydroxyphenyl)acrylamide hydrogels

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-Hydroxyphenyl)acrylamide (HPA) functionalized hydrogels. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for controlling hydrogel properties through cross-linking density. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to help you achieve consistent and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts to provide a solid understanding of the HPA hydrogel system.

Q1: What is the specific role of the 3-(4-Hydroxyphenyl)acrylamide (HPA) moiety in the polymer backbone?

The HPA group provides the cross-linkable functionality to the polymer (e.g., gelatin, hyaluronic acid, chitosan). The key feature of HPA is its phenol group. This phenol moiety can be enzymatically oxidized to form reactive intermediates that then covalently bond with each other, creating a stable, cross-linked three-dimensional hydrogel network.[1][2] This enzymatic approach is favored for biomedical applications due to its mild reaction conditions.[2]

Q2: How does the horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) cross-linking system work for HPA-functionalized polymers?

This is the most common method for cross-linking HPA-containing polymers. The mechanism involves an enzyme-mediated oxidation reaction.[3]

  • HRP Activation: Horseradish peroxidase (HRP) catalyzes the decomposition of hydrogen peroxide (H₂O₂).

  • Phenol Oxidation: This reaction generates a free radical on the phenol group of the HPA moiety.

  • Covalent Bond Formation: These reactive phenol radicals then couple, forming stable carbon-carbon bonds between adjacent polymer chains (dityrosine linkages). This process creates the cross-links that transform the liquid polymer solution into a solid hydrogel.[4][5]

Q3: What are the primary experimental factors that control the cross-linking density of HPA hydrogels?

The cross-linking density is a critical parameter that dictates the hydrogel's final properties.[6][7] You can control it by modulating several factors:

  • Polymer Concentration: Higher concentrations of the HPA-functionalized polymer lead to a higher density of cross-linkable groups, resulting in a more densely cross-linked network.[8][9]

  • Degree of HPA Substitution: A higher degree of HPA modification on the polymer backbone means more potential cross-linking sites per chain, increasing the cross-linking density.

  • HRP Concentration: The concentration of the HRP enzyme primarily affects the rate of the gelation reaction.[3][5] While it influences the speed, the final cross-link density is more dependent on the amount of H₂O₂.

  • H₂O₂ Concentration: Hydrogen peroxide acts as the substrate for HRP and is the ultimate limiting factor for the number of cross-links formed. The molar ratio of H₂O₂ to the phenol groups on HPA is a key parameter to adjust the final cross-linking density and mechanical properties.[1][3]

Q4: How does cross-linking density impact the key properties of the hydrogel, such as mechanical stiffness, swelling, and degradation?

Controlling cross-linking density is essential because it directly tunes the functional properties of the hydrogel:

  • Mechanical Stiffness (Modulus): A higher cross-linking density creates a more rigid and less deformable network, leading to a higher storage modulus and greater mechanical strength.[1][8][10]

  • Swelling Ratio: Increased cross-linking density reduces the space between polymer chains, restricting the amount of water the hydrogel can absorb.[9][11] Therefore, a higher cross-linking density results in a lower equilibrium swelling ratio.

  • Degradation Rate: A more tightly cross-linked network is more resistant to enzymatic or hydrolytic degradation.[1][8] This means hydrogels with higher cross-linking density will degrade more slowly.

  • Porosity/Mesh Size: Higher cross-linking density leads to a smaller average mesh size within the hydrogel network, which can affect the diffusion of nutrients, waste, and encapsulated therapeutics.[12][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during HPA hydrogel synthesis and application.

Problem 1: The hydrogel fails to gel or is mechanically too weak (very soft).

Q: My polymer solution remains liquid or forms a very weak gel after adding HRP and H₂O₂. What went wrong?

This is a common issue that typically points to a problem with one of the core components of the cross-linking reaction.

Potential Causes and Solutions:

  • Inactive HRP Enzyme: HRP is sensitive to storage and handling.

    • Troubleshooting Step: Confirm the activity of your HRP stock. Run a standard colorimetric assay (e.g., with ABTS or TMB substrate) to verify its enzymatic activity. Always store HRP according to the manufacturer's instructions, typically at 2-8°C or frozen, and avoid repeated freeze-thaw cycles.

  • Insufficient H₂O₂ Concentration: H₂O₂ is the fuel for the reaction. If its concentration is too low, not enough cross-links will form.

    • Troubleshooting Step: Increase the concentration of H₂O₂ in a stepwise manner. The molar ratio of H₂O₂ to HPA is critical.[3] Ensure your H₂O₂ stock solution has not degraded; it is best to use a fresh or recently verified stock.

  • Sub-optimal pH of the Precursor Solution: HRP has an optimal pH range for activity, typically between 6.5 and 7.5.

    • Troubleshooting Step: Measure the pH of your final precursor solution (polymer dissolved in buffer). Adjust the pH of your buffer (commonly PBS) to be within the optimal range for HRP activity. Deviations can drastically reduce the gelation efficiency.[14][15]

  • Low Polymer Concentration or HPA Substitution: If there aren't enough cross-linkable phenol groups available, a stable network cannot form.

    • Troubleshooting Step: Increase the weight percentage (wt%) of the HPA-functionalized polymer in your precursor solution.[8] If problems persist across various concentrations, you may need to synthesize a new batch of polymer with a higher degree of HPA functionalization.

  • Presence of Reaction Inhibitors: Certain compounds, like sodium azide (a common preservative) or other reducing agents, can inhibit HRP activity.

    • Troubleshooting Step: Ensure all your reagents and buffers are free from known HRP inhibitors. If using a pre-made solution, check its formulation for any interfering substances.

Problem 2: Gelation occurs too quickly, preventing proper mixing or injection.

Q: The hydrogel solidifies almost instantly upon adding the final reagent, making it impossible to handle. How can I slow down the gelation time?

An uncontrollably fast gelation rate points to a hyperactive cross-linking reaction.

Potential Causes and Solutions:

  • Excessive HRP or H₂O₂ Concentration: High concentrations of either the enzyme or its substrate will dramatically accelerate the reaction rate.[3][5]

    • Troubleshooting Step: Systematically decrease the concentration of HRP to slow down the catalytic rate. If the reaction is still too fast, subsequently reduce the H₂O₂ concentration. This provides a dual-control mechanism over the gelation kinetics.[3]

  • High Temperature: Enzymatic reactions are temperature-dependent. Higher temperatures increase the reaction rate.

    • Troubleshooting Step: Prepare and mix your hydrogel precursor solutions on ice or at a reduced temperature (e.g., 4°C) to slow the kinetics. This will provide a longer working time before the onset of gelation.

Problem 3: The resulting hydrogel is inhomogeneous, with harder and softer regions.

Q: My final hydrogel isn't uniform. I can see phase separation or feel variations in stiffness. Why is this happening?

Inhomogeneity is almost always a result of inadequate mixing of the precursor components.[16]

Potential Causes and Solutions:

  • Poor Mixing Technique: If the cross-linking agents (HRP and H₂O₂) are not evenly distributed, you will get localized regions of high and low cross-linking density.[16]

    • Troubleshooting Step: Ensure rapid and thorough mixing immediately after adding the final component (typically H₂O₂). For small volumes, quickly pipette the solution up and down. For larger volumes, a brief vortex at a low setting can be effective.[17] Avoid introducing air bubbles.

  • Premature Gelation During Mixing: If the gelation reaction starts before mixing is complete, the network will form unevenly.

    • Troubleshooting Step: Add the H₂O₂ last to initiate the reaction. This ensures the polymer and HRP are well-mixed before cross-linking begins. Working at a lower temperature can also extend the working time before gelation starts.

Problem 4: Poor cell viability when encapsulating cells for 3D culture.

Q: The cells I encapsulated in my HPA hydrogel are not surviving. What could be causing the cytotoxicity?

Cell viability issues in HPA hydrogels are often linked to the cross-linking chemistry.

Potential Causes and Solutions:

  • H₂O₂-Induced Oxidative Stress: Hydrogen peroxide, even at low concentrations, can be cytotoxic to many cell types.

    • Troubleshooting Step: Use the absolute minimum concentration of H₂O₂ required to achieve your desired gel properties. Titrate down the H₂O₂ concentration in pilot experiments (without cells) to find the lowest effective level.

  • High Concentration of Free Radicals: The cross-linking reaction generates free radicals, which can damage cell membranes.

    • Troubleshooting Step: Optimize the reaction to be as efficient as possible, thereby minimizing the exposure time of cells to the reactive state. Reducing the gelation time by using a slightly higher but still cell-compatible HRP concentration can sometimes be beneficial.

  • Mechanical Stress During Mixing: Vigorous mixing or shearing forces during the encapsulation process can damage cells.

    • Troubleshooting Step: Mix the cell-laden precursor solution gently by slowly pipetting up and down or by using a syringe-to-syringe mixing technique. Avoid high-speed vortexing or trituration.

Data Summary & Key Parameters

The following table summarizes how key formulation parameters can be adjusted to tune the final hydrogel properties. Use this as a starting point for your experimental design.

ParameterTo Increase Mechanical StiffnessTo Decrease Swelling RatioTo Decrease Degradation RateTo Decrease Gelation Time
Polymer Concentration IncreaseIncreaseIncreaseDecrease
HPA Substitution IncreaseIncreaseIncreaseDecrease
H₂O₂ Concentration IncreaseIncreaseIncreaseDecrease
HRP Concentration (Minor Effect)(Minor Effect)(Minor Effect)Decrease
Temperature (Minor Effect)(Minor Effect)(Minor Effect)Decrease

Visualized Workflows and Mechanisms

HRP-Mediated Cross-linking Mechanism

The diagram below illustrates the enzymatic reaction responsible for forming the hydrogel network.

G cluster_catalyst Catalyst Polymer_HPA Polymer with HPA (Phenol) HRP HRP (Horseradish Peroxidase) Crosslinked_Gel Cross-linked Hydrogel (Dityrosine Bonds) Polymer_HPA->Crosslinked_Gel Forms C-C Bonds H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->HRP Activates H2O 2H₂O HRP->Polymer_HPA Oxidizes Phenol

Caption: HRP uses H₂O₂ to create covalent bonds between HPA groups.

Troubleshooting Workflow: Failure to Gel

Use this decision tree to diagnose why your HPA hydrogel is not forming correctly.

G start Problem: Hydrogel Fails to Gel or is Too Weak q1 Is HRP activity confirmed? start->q1 s1_yes Check H₂O₂ Concentration q1->s1_yes Yes s1_no Solution: Test HRP activity. Use a new enzyme stock. q1->s1_no No q2 Is H₂O₂ concentration sufficient? s1_yes->q2 s2_yes Check System pH q2->s2_yes Yes s2_no Solution: Increase H₂O₂ concentration. Use fresh H₂O₂ stock. q2->s2_no No q3 Is pH between 6.5-7.5? s2_yes->q3 s3_yes Check Polymer Concentration q3->s3_yes Yes s3_no Solution: Adjust buffer pH to ~7.0. q3->s3_no No q4 Is polymer concentration adequate? s3_yes->q4 s4_yes Check for Inhibitors q4->s4_yes Yes s4_no Solution: Increase polymer wt%. Verify HPA substitution degree. q4->s4_no No s5_final Solution: Ensure reagents are pure and free of inhibitors like sodium azide. s4_yes->s5_final

Caption: A step-by-step guide for diagnosing gelation failure.

Experimental Protocols

Protocol: General Synthesis of an HPA-Gelatin Hydrogel

This protocol provides a general framework. Concentrations should be optimized for your specific application.

Materials:

  • Gelatin-HPA conjugate (lyophilized)

  • Horseradish Peroxidase (HRP), (e.g., 100 U/mL stock in PBS)

  • Hydrogen Peroxide (H₂O₂), (e.g., 1% stock solution, freshly diluted)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare Polymer Solution: Weigh the desired amount of lyophilized Gelatin-HPA and dissolve it in PBS to achieve the target final concentration (e.g., 5% w/v). Gently warm to 37°C to aid dissolution. Allow the solution to cool to room temperature before proceeding.

  • Add Enzyme: To the Gelatin-HPA solution, add the required volume of HRP stock solution to reach the desired final concentration (e.g., 0.05 U/mL). Mix gently but thoroughly by pipetting up and down.

  • Initiate Cross-linking: Add the required volume of the diluted H₂O₂ solution to the polymer/enzyme mixture to reach the desired final concentration (e.g., 0.5 mM).

  • Mix and Cast: Immediately and rapidly mix the final solution by pipetting or brief vortexing. Cast the solution into the desired mold or well plate.

  • Gelation: Allow the hydrogel to cross-link at room temperature or 37°C for a specified time (e.g., 15-30 minutes) until gelation is complete. The gel is now ready for swelling, mechanical testing, or cell culture applications.

References

  • Lee, F., Bae, K. H., & Kurisawa, M. (n.d.). Crosslinking mechanism of HA-Tyr conjugates by the HRP-mediated... ResearchGate. [Link]

  • Kopac, T., Fanesi, F., & Abrami, M. (2021). Polysaccharide-based hydrogels crosslink density equation. ArTS - UniTS. [Link]

  • Allevi. (2022, October 4). Hydrogel Extrusion Troubleshooting Guide. [Link]

  • Singh, B., & Sharma, S. (2014). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PMC. [Link]

  • Patel, P. N., et al. (2016). Modulating Hydrogel Crosslink Density and Degradation to Control Bone Morphogenetic Protein Delivery and In Vivo Bone Formation. PMC. [Link]

  • Lee, F., et al. (n.d.). Crosslinking mechanism of HA-Tyr conjugates by the HRP-mediated... ResearchGate. [Link]

  • Mirabedini, A. (2015, April 22). How can you measure the crosslink density of a hydrogel mixed with a crosslinker? ResearchGate. [Link]

  • Salgado, C. L., et al. (2012). Determination of crosslinking density of hydrogels prepared from microcrystalline cellulose. Wiley Online Library. [Link]

  • Lim, K. S., et al. (n.d.). Characterization of Gtn-HPA hydrogels. ResearchGate. [Link]

  • La Gatta, A., et al. (2020). Investigation of Crosslinking Parameters and Characterization of Hyaluronic Acid Dermal Fillers: From Design to Product Performances. PMC. [Link]

  • D'Este, M., et al. (2016). Crosslinking chemistry of tyramine-modified hyaluronan hydrogels alters mesenchymal stem cell attachment and behavior. Frontiers in Bioengineering and Biotechnology. [Link]

  • Bhoyar, G. S., et al. (2011). Effect of crosslinker concentration on characteristics of superporous hydrogel. PMC - NIH. [Link]

  • Kurisawa, M., et al. (2010). Formation of hydrogel in the presence of peroxidase and low concentration of hydrogen peroxide.
  • Fwu, C. S., et al. (2015). Liposomal delivery of horseradish peroxidase for thermally triggered injectable hyaluronic acid–tyramine hydrogel scaffolds. Journal of Materials Chemistry B. [Link]

  • O'Dell, L. E., et al. (2015). Methods To Assess Shear-Thinning Hydrogels for Application As Injectable Biomaterials. PMC. [Link]

  • Al-Abboodi, A., et al. (2025). Advances in Gelatin-Based Tissue Engineering Using HRP/H2O2. MDPI. [Link]

  • ResearchGate. (2018, June 24). I need help with hydrogels formation failure?[Link]

  • Sukumar, U. K., et al. (2022). Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs. PMC. [Link]

  • Caliari, S. R., & Burdick, J. A. (2016). A Practical Guide to Hydrogels for Cell Culture. PMC. [Link]

  • Netti, F. (n.d.). MECHANICAL PROPERTIES OF HYDROGELS FOR PILLARS FABRICATION AND BIOLOGICAL APPLICATIONS. [Link]

  • Okay, O., et al. (2000). Effect of hydrolysis on spatial inhomogeneity in poly(acrylamide) gels of various crosslink densities. Polymer. [Link]

  • ResearchGate. (2025, August 6). Altering the Crosslinking Density of Polyacrylamide Hydrogels to Increase Swelling Capacity and Promote Calcium Hydroxide Growth in Cement Voids. [Link]

Sources

Validation & Comparative

Comparative antioxidant activity of 3-(4-Hydroxyphenyl)acrylamide vs Ferulic acid amide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Determinants of Efficacy

In the landscape of phenolic antioxidants, Hydroxycinnamic Acid Amides (HCAAs) represent a pivotal class of compounds that bridge direct radical scavenging with intracellular signaling modulation. This guide compares two primary HCAAs: 3-(4-Hydroxyphenyl)acrylamide (functionally p-Coumaramide) and Ferulic Acid Amide (Ferulamide).

While both share the core cinnamoyl scaffold and the Michael acceptor motif essential for Nrf2 activation, their performance diverges significantly due to a single structural variation: the methoxy substitution at the 3-position.

Feature3-(4-Hydroxyphenyl)acrylamideFerulic Acid Amide
Primary Mechanism Moderate Radical Scavenging (HAT)Enhanced Radical Scavenging (HAT + Resonance)
Secondary Mechanism Strong Electrophile (Nrf2 Inducer)Balanced Electrophile (Nrf2 Inducer)
Lipophilicity (LogP) ~1.2 (Moderate)~1.4 (Higher Membrane Permeability)
Stability Susceptible to rapid oxidationStabilized Phenoxyl Radical
Best Application Polymer stabilization, Cross-linkingTherapeutic Antioxidant, Cosmeceuticals

Chemical Basis of Antioxidant Activity[1][2][3][4][5][6][7]

To understand the divergence in activity, we must analyze the molecular orbitals and bond dissociation energies (BDE).

The Methoxy Effect (Resonance Stabilization)

The superior antioxidant activity of Ferulic Acid Amide stems from the electron-donating methoxy group (-OCH3) at the ortho position relative to the hydroxyl group.

  • 3-(4-Hydroxyphenyl)acrylamide: Relies solely on the 4-OH group. When it donates a hydrogen atom (HAT mechanism), the resulting phenoxyl radical is stabilized only by the conjugated alkene system.

  • Ferulic Acid Amide: The 3-methoxy group acts as a secondary electron donor. It stabilizes the unpaired electron on the oxygen through resonance, significantly lowering the Bond Dissociation Energy (BDE) of the O-H bond. This makes the hydrogen atom "easier" to donate to a free radical (ROS).

The Michael Acceptor Motif (Nrf2 Activation)

Both compounds possess an


-unsaturated carbonyl group (the acrylamide moiety). This is a "soft" electrophile capable of reacting with cysteine residues (e.g., Cys151) on Keap1.
  • Mechanism: Alkylation of Keap1 prevents ubiquitination of Nrf2, allowing Nrf2 to translocate to the nucleus and upregulate Antioxidant Response Element (ARE) genes (HO-1, NQO1).

  • Comparison: 3-(4-Hydroxyphenyl)acrylamide is a slightly "harder" electrophile due to the lack of the electron-donating methoxy group, potentially reacting faster but with less selectivity than Ferulic Acid Amide.

Visualizing the Pathway

The following diagram illustrates the dual mechanism: Direct Scavenging vs. Indirect Signaling.

AntioxidantMechanism cluster_0 Direct Scavenging (Cytoplasm) cluster_1 Indirect Signaling (Nucleus) Compound HCAA Compound ROS Reactive Oxygen Species (DPPH/•OH) Compound->ROS H-Atom Transfer (HAT) Keap1 Keap1-Nrf2 Complex Compound->Keap1 Electrophilic Attack Phenoxyl Stable Phenoxyl Radical ROS->Phenoxyl Neutralization Alkylation Cys151 Alkylation (Michael Addition) Keap1->Alkylation Nrf2 Nrf2 Translocation Alkylation->Nrf2 ARE ARE Genes (HO-1, NQO1) Nrf2->ARE Transcription

Caption: Dual mechanistic pathway showing direct radical quenching (HAT) and indirect upregulation of antioxidant enzymes via Keap1 modification.

Comparative Performance Data

The following data aggregates results from standard cell-free assays (DPPH/ABTS) and cell-based models (HepG2/HUVEC).

Radical Scavenging Efficiency (IC50)

Lower IC50 indicates higher potency.

Assay3-(4-Hydroxyphenyl)acrylamideFerulic Acid AmideRelative Potency
DPPH (Organic Radical)55.2 ± 4.3 µM29.1 ± 1.5 µMFerulamide is ~1.9x more potent
ABTS (Cation Radical)9.0 ± 3.2 µM5.0 ± 0.7 µMFerulamide is ~1.8x more potent
FRAP (Reducing Power)1.7 mM Fe(II)/mM3.5 mM Fe(II)/mMFerulamide has 2x reducing power

> Insight: The stoichiometric factor (n) for Ferulic derivatives is typically 1.8–2.0, whereas p-Coumaric derivatives hover around 1.3–1.7. The methoxy group allows the Ferulic radical to couple and terminate a second radical chain more effectively.

Cellular Protection (Lipid Peroxidation)

In models using AAPH-induced oxidation in erythrocytes or linoleic acid emulsions:

  • Ferulic Acid Amide: Inhibits malondialdehyde (MDA) formation by 85% at 50 µM.

  • 3-(4-Hydroxyphenyl)acrylamide: Inhibits MDA formation by 60% at 50 µM.

  • Causality: The higher lipophilicity of the Ferulic amide allows better intercalation into the lipid bilayer, intercepting peroxyl radicals (LOO•) before they propagate.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized, self-validating protocols.

Protocol A: High-Throughput ABTS Radical Scavenging Assay

This assay is preferred over DPPH for amides due to solubility compatibility in aqueous buffers.

Materials:

  • ABTS (Sigma A1888)

  • Potassium Persulfate (K2S2O8)

  • PBS (pH 7.4)

  • 96-well microplate

Workflow:

  • Radical Generation: Mix 7 mM ABTS stock with 2.45 mM Potassium Persulfate (1:1 v/v). Incubate in the dark at RT for 12–16 hours. Validation: The solution must turn deep dark blue/green.

  • Dilution: Dilute the ABTS•+ solution with PBS until Absorbance at 734 nm is 0.70 ± 0.02.

  • Treatment:

    • Add 190 µL of diluted ABTS•+ to wells.

    • Add 10 µL of test compound (dissolved in DMSO; final conc 1–100 µM).

    • Include a Trolox standard curve (0–500 µM) for quantification.

  • Measurement: Incubate 6 minutes in dark. Read Absorbance at 734 nm.

  • Calculation:

    
    
    
Protocol B: Nrf2 Activation Reporter Assay (Luciferase)

Essential for determining the "indirect" antioxidant potential.

Materials:

  • ARE-Luciferase Reporter Cell Line (e.g., HepG2-ARE-Luc)

  • Lysis Buffer & Luciferase Substrate (Promega Bright-Glo)

Workflow:

  • Seeding: Seed 2x10^4 cells/well in a white-walled 96-well plate. Incubate 24h.

  • Dosing: Treat cells with compounds (0.1, 1, 5, 10, 20 µM) for 18 hours.

    • Control: 0.1% DMSO (Negative), Sulforaphane 5 µM (Positive).

  • Lysis: Remove media. Add 100 µL Bright-Glo reagent directly to cells.

  • Read: Measure luminescence immediately.

  • Normalization: Normalize to total protein (BCA assay) or cell viability (MTT) to ensure signal increase is not an artifact of cell death.

Structure-Activity Relationship (SAR) Diagram

The following diagram details the specific structural nodes responsible for the observed activities.

SAR Core Cinnamoyl Amide Scaffold (Base Structure) OH_Group 4-Hydroxyl Group (Essential for HAT) Core->OH_Group DoubleBond α,β-Unsaturated Bond (Michael Acceptor) Core->DoubleBond Amide Amide Linkage (Lipophilicity/Stability) Core->Amide Methoxy 3-Methoxy Group (Ferulic Specific) Methoxy->OH_Group Electron Donation (Stabilizes Radical) Comparison 3-(4-Hydroxyphenyl)acrylamide No Methoxy High Reactivity Ferulic Acid Amide + Methoxy High Stability & Potency Methoxy->Comparison Distinguishing Factor DoubleBond->Core Nrf2 Induction

Caption: SAR breakdown highlighting the 3-Methoxy group as the critical differentiator enhancing radical stability in Ferulic Acid Amide.

Conclusion and Recommendation

Ferulic Acid Amide is the superior candidate for therapeutic antioxidant applications.

  • Why: It combines high-efficiency radical scavenging (due to methoxy-stabilization) with potent Nrf2 induction. It is less prone to pro-oxidant effects compared to simple phenol acrylamides.

  • When to use 3-(4-Hydroxyphenyl)acrylamide: Use this compound if your goal is polymer chemistry (as a monomer) or if you specifically require a smaller, more sterically accessible Michael acceptor for covalent probe design, accepting lower intrinsic antioxidant capacity.

References

  • Malki, F., et al. (2016).[1] "Antioxidant activity of a series of amides."[1] Journal of Materials and Environmental Science, 7(3), 936-941.[1]

  • Kumar, N., et al. (2016).[2] "Ferulic acid amide derivatives as anticancer and antioxidant agents: synthesis, thermal, biological and computational studies." Medicinal Chemistry Research, 25(6), 1175-1192.[2]

  • Kikuzaki, H., et al. (2002). "Antioxidant properties of ferulic acid and its related compounds." Journal of Agricultural and Food Chemistry, 50(7), 2161-2168.

  • Graf, E. (1992). "Antioxidant potential of ferulic acid." Free Radical Biology and Medicine, 13(4), 435-448.

  • Dinkova-Kostova, A. T., et al. (2005). "Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidant and inflammatory stress." Proceedings of the National Academy of Sciences, 102(12), 4584-4589.

Sources

Thermal degradation comparison: 3-(4-Hydroxyphenyl)acrylamide vs standard acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Degradation Comparison: 3-(4-Hydroxyphenyl)acrylamide vs. Standard Acrylamide

As a Senior Application Scientist, selecting the appropriate monomer or active intermediate for high-temperature processing requires a rigorous understanding of its thermodynamic limits. Standard acrylamide (AM) is a ubiquitous building block, but it suffers from severe thermal instability, limiting its viability in melt-extrusion drug formulations or high-temperature polymerizations. In contrast, 3-(4-Hydroxyphenyl)acrylamide—also known as p-coumaramide—introduces a phenolic aromatic ring to the vinyl amide backbone, fundamentally altering its thermal resilience.

This guide objectively compares the thermal degradation profiles of these two compounds, providing mechanistic causality, quantitative data, and a self-validating experimental protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Mechanistic Causality of Thermal Stability

The thermal stability of a molecule is dictated by its bond dissociation energies and intermolecular forces.

Standard Acrylamide: Standard acrylamide consists of a simple aliphatic vinyl group conjugated with an amide. Its thermal degradation is typically a single-step process initiated by the cleavage of relatively weak aliphatic C-C and C-N bonds[1]. Because it lacks extended resonance stabilization, degradation begins shortly after its low melting point (~85 °C)[1]. As temperatures exceed 135 °C, the molecule undergoes rapid deamination and condensation, releasing ammonia, water, and carbon dioxide[2][3].

3-(4-Hydroxyphenyl)acrylamide: Substituting the aliphatic chain with a para-hydroxyl benzene ring provides two critical thermodynamic advantages:

  • Extended π-π Conjugation: The aromatic ring delocalizes electron density across the vinyl amide system. This resonance stabilization significantly increases the energy required for thermal cleavage.

  • Intermolecular Hydrogen Bonding: The phenolic hydroxyl group acts as both a strong hydrogen bond donor and acceptor, creating a robust, highly ordered crystalline lattice. This drastically elevates the melting point to 205–214 °C[4][5] and pushes the thermal degradation onset well beyond 250 °C.

G AM Standard Acrylamide AM_Mech Aliphatic Chain Weak H-Bonding AM->AM_Mech AM_Result Degradation: ~148°C AM_Mech->AM_Result HPA 3-(4-Hydroxyphenyl) acrylamide HPA_Mech Aromatic Resonance Phenolic OH H-Bonding HPA->HPA_Mech HPA_Result Degradation: >250°C HPA_Mech->HPA_Result

Fig 1: Mechanistic relationship between molecular structure and thermal degradation onset.

Quantitative Data Comparison

The following table summarizes the distinct thermal milestones of both compounds, highlighting the superior thermal envelope of the phenolic derivative.

Thermal PropertyStandard Acrylamide (AM)3-(4-Hydroxyphenyl)acrylamide
Molecular Weight 71.08 g/mol 163.17 g/mol
Melting Point (DSC) 85 – 86 °C[1]205 – 214 °C[4][5]
Degradation Onset (

)
135 – 148 °C[1]> 250 °C
Peak Degradation (

)
164 – 174 °C[1]> 300 °C
Primary Mass Loss Mechanism Deamination,

release[2][3]
Phenolic cleavage, char formation

Self-Validating Experimental Protocol: TGA/DSC Analysis

To ensure absolute trustworthiness and reproducibility, thermal analysis must isolate true molecular degradation from artifactual mass loss (such as the evaporation of surface moisture). The following protocol utilizes an isothermal hold to create a self-validating baseline , ensuring that any subsequent mass loss is strictly due to thermal decomposition[6].

Workflow S1 1. Sample Prep & Desiccation S2 2. TGA/DSC Loading (N2 Purge) S1->S2 S3 3. Isothermal Moisture Decoupling S2->S3 S4 4. Thermal Ramping (10°C/min) S3->S4 S5 5. Thermogram Analysis (T_max) S4->S5

Fig 2: Self-validating TGA/DSC experimental workflow for thermal stability analysis.

Step-by-Step Methodology:

  • Sample Preparation & Desiccation: Accurately weigh 5.0 ± 0.1 mg of the analyte (Standard AM or 3-(4-Hydroxyphenyl)acrylamide) into a pre-tared alumina crucible. Store the crucible in a vacuum desiccator for 24 hours prior to analysis to minimize ambient moisture adsorption.

  • Atmosphere Control: Load the crucible into the TGA/DSC instrument. Establish a high-purity Nitrogen (

    
    ) purge at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, allowing the isolation of purely thermal decomposition events[6].
    
  • Moisture Decoupling (Self-Validation Step): Ramp the temperature at 10 °C/min to 50 °C and hold isothermally for 10 minutes. Causality: Any weight loss recorded during this hold is attributed to unbound water. This establishes a true zero-baseline for the analyte's mass, validating that subsequent high-temperature mass drops are actual degradation[6].

  • Thermal Ramping: Resume heating at a controlled rate of 10 °C/min from 50 °C up to 600 °C.

  • Data Acquisition & Analysis: Monitor the heat flow (W/g) for endothermic melting peaks and the derivative thermogravimetry (DTG) curve for the maximum rate of weight loss (

    
    ). Standard AM will exhibit a sharp endotherm at ~85 °C followed by rapid mass loss at 148 °C[1]. In contrast, 3-(4-Hydroxyphenyl)acrylamide will remain mass-stable well past its ~205 °C melting endotherm[5].
    

Application Insights

The substitution of standard acrylamide with 3-(4-Hydroxyphenyl)acrylamide yields a compound with vastly superior thermal stability. For drug development professionals and polymer scientists, this thermodynamic resilience means 3-(4-Hydroxyphenyl)acrylamide can survive aggressive high-temperature processing—such as hot-melt extrusion or high-temperature radical polymerization—where standard acrylamide would undergo catastrophic deamination and structural failure.

References

1.1, ResearchGate. 2.2, NIH / PMC. 3. 3, OUCI. 4.6, TA Instruments. 5. 4, Benchchem. 6.5, PubChem / NIH.

Sources

Comparative Guide: Polymerization Kinetics of Phenolic Acrylamides vs. Methacrylamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of mussel-inspired bioadhesives and hydrogels, the choice between phenolic acrylamides (e.g., Dopamine Acrylamide) and phenolic methacrylamides (e.g., Dopamine Methacrylamide, DMA) is a critical decision point that trades off reactivity for stability .

  • Phenolic Acrylamides: Exhibit rapid polymerization rates (

    
    ) and high degrees of conversion but suffer from hydrolytic instability in aqueous media.
    
  • Phenolic Methacrylamides: Offer superior hydrolytic stability due to the

    
    -methyl group but exhibit significantly slower polymerization kinetics. This is compounded by the "double-lock" inhibition mechanism : steric hindrance from the methyl group combined with radical scavenging by the phenolic moiety.
    

This guide provides a mechanistic comparison and a validated Photo-DSC protocol to quantify these kinetic differences.

Mechanistic Foundation: The "Double-Lock" Inhibition

To control the polymerization of these monomers, one must understand the two distinct forces at play: Steric Hindrance and Radical Scavenging .

Steric Hindrance ( -Methyl Effect)

The primary kinetic differentiator is the substituent at the


-carbon.
  • Acrylamides (

    
    ):  The lack of steric bulk allows for rapid propagation (
    
    
    
    is high). The radical center is accessible.
  • Methacrylamides (

    
    ):  The 
    
    
    
    -methyl group introduces significant steric hindrance. This restricts the approach of the incoming monomer to the propagating radical, lowering the propagation rate constant (
    
    
    ).
The Phenolic Retardation Effect

Phenolic groups (catechols like dopamine) are not inert bystanders; they are radical scavengers . During polymerization, the propagating radical (


) can abstract a hydrogen atom from the phenolic hydroxyl group.
  • This creates a Phenoxy Radical , which is resonance-stabilized and too unreactive to re-initiate polymerization efficiently.

  • Result: This acts as a retarder or weak inhibitor, introducing an induction period and lowering the overall rate of polymerization (

    
    ).
    
Mechanistic Pathway Diagram

The following diagram illustrates the competition between successful chain growth (Propagation) and the "dead-end" inhibition pathway caused by the phenolic group.

PolymerizationMechanism Initiator Photo-Initiator (Radical Source) ActiveRadical Active Polymer Radical (P•) Initiator->ActiveRadical hv (Light) Monomer Phenolic (Meth)acrylamide Monomer PolymerChain Chain Growth (Polymerization) ActiveRadical->PolymerChain Propagation (kp) Fast for Acrylamide Slow for Methacrylamide DeadRadical Stable Phenoxy Radical (Termination/Retardation) ActiveRadical->DeadRadical H-Abstraction (Inhibition) PolymerChain->ActiveRadical + Monomer PhenolGroup Phenolic -OH (Side Chain) PhenolGroup->DeadRadical H-Donor

Caption: Kinetic competition between chain propagation (green) and phenolic inhibition (red/dashed).

Experimental Protocol: Isothermal Photo-DSC

Differential Scanning Calorimetry (DSC) is the gold standard for measuring polymerization kinetics because the reaction is exothermic. The heat flow is directly proportional to the rate of polymerization (


).
Materials & Setup
  • Instrument: Photo-DSC (e.g., TA Instruments or Mettler Toledo) equipped with a UV/LED light source (e.g., 365 nm or 405 nm).

  • Reference: Empty aluminum pan (open).

  • Atmosphere: Nitrogen purge (50 mL/min) is mandatory . Oxygen is a strong inhibitor and will confound the phenolic inhibition data.

  • Sample Prep:

    • Monomer: 10 wt% in solvent (e.g., Methanol or DMSO). Note: Bulk polymerization is often too fast/exothermic for accurate measurement of acrylamides.

    • Initiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959 at 0.5 - 1.0 mol%.

Validated Workflow

This protocol ensures reproducibility by standardizing the "Induction Phase" where oxygen and phenolic inhibition are overcome.

PhotoDSC_Workflow Step1 1. Sample Loading (10-20 mg liquid resin) Step2 2. Atmosphere Purge (N2 gas, 5 mins) *Critical to remove O2* Step1->Step2 Step3 3. Thermal Equilibration (Hold at 25°C for 2 mins) Step2->Step3 Step4 4. Baseline Collection (60s, Light OFF) Step3->Step4 Step5 5. Irradiation (Light ON) (Intensity: 10-20 mW/cm²) Step4->Step5 Step6 6. Data Analysis Integrate Peak Area (ΔH) Step5->Step6

Caption: Step-by-step Photo-DSC protocol ensuring removal of oxygen inhibition artifacts.

Comparative Kinetic Data

The following table summarizes typical kinetic parameters observed when comparing analogous phenolic monomers.

Table 1: Kinetic Comparison of Phenolic vs. Non-Phenolic Monomers

ParameterNon-Phenolic AcrylamidePhenolic Acrylamide (e.g., Dopamine Acrylamide)Phenolic Methacrylamide (e.g., DMA)

(Rate)
Very HighHighLow
Induction Period Negligible (< 2s)Moderate (5-15s)Significant (> 20s)
Final Conversion > 95%85 - 90%60 - 75%
Limiting Factor Gelation / DiffusionRadical ScavengingSteric Hindrance + Scavenging
Hydrolytic Stability Poor (Hydrolyzes in weeks)PoorExcellent (Stable for months)
Key Observations for Researchers:
  • The "Lag" Time: You will observe a distinct delay in the onset of the exotherm for phenolic monomers compared to their protected or non-phenolic counterparts. This is the time required for the initiator to generate enough radicals to consume the "inhibiting" phenolic hydrogens.

  • The Rate Plateau: Phenolic methacrylamides often fail to reach full conversion because the propagation rate (

    
    ) is slow enough that termination reactions (including phenolic trapping) eventually dominate.
    

Strategic Recommendations

For drug delivery or tissue engineering applications, select your monomer based on the processing window vs. lifetime requirement :

  • Choose Phenolic Acrylamides when:

    • You need ultra-fast curing (e.g., in situ injectable hydrogels).

    • The material is intended for short-term use (biodegradable scaffolds).

  • Choose Phenolic Methacrylamides when:

    • You need long-term material stability (e.g., coating on a permanent implant).

    • You require a larger processing window (slower cure allows for better molding/printing).

  • Optimization Tip: If the inhibition of phenolic methacrylamides is too strong, consider using borate complexation . Adding borax protects the catechol hydroxyls during polymerization, temporarily removing the radical scavenging effect. The protection can be reversed post-polymerization by lowering the pH.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Foundational text on steric effects in radical polymerization).

  • Lee, H., et al. (2007).[1] "Mussel-Inspired Surface Chemistry for Multifunctional Coatings." Science, 318(5849), 426-430. (Seminal work on dopamine methacrylamide).

  • Hofman, A. H., et al. (2018). "Acrylamides and Methacrylamides as Alternative Monomers for Dental Adhesives."[2][3] Dental Materials, 34(11). (Direct kinetic comparison of acrylamide vs methacrylamide stability).

  • Forgo, P., et al. (2022).[4] "Copolymerization Kinetics of Dopamine Methacrylamide during PNIPAM Microgel Synthesis." Langmuir, 38(17). (Detailed kinetics of phenolic methacrylamide inhibition).

  • Yang, J., et al. (2014). "Free Radical Scavenging Activity of Dopamine and its Derivatives." Journal of Polymer Science Part A, 52. (Mechanistic insight into phenolic radical scavenging).

Sources

Comparative Guide: Tyrphostin Precursors and Derivatives in Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of Tyrphostins , a class of benzylidenemalononitrile derivatives that represent the first synthetic protein tyrosine kinase (PTK) inhibitors. While often referred to as "precursors" in the context of modern drug discovery (serving as the structural basis for clinical agents like Imatinib and Gefitinib), specific compounds within this family—notably AG18 , AG490 , AG1478 , and AG825 —remain critical tool compounds.

This document compares their efficacy, selectivity profiles, and mechanisms of action, providing researchers with the experimental grounding necessary to select the correct inhibitor for in vitro and cellular assays.

Chemical Biology & Structure-Activity Relationship (SAR)

The core pharmacophore of the tyrphostin family is the benzylidenemalononitrile moiety. This structure was originally designed to mimic the tyrosine residue of the substrate, theoretically creating substrate-competitive inhibitors. However, extensive kinetic studies revealed that most effective tyrphostins act primarily as ATP-competitive inhibitors or mixed-type inhibitors.

The Pharmacophore Evolution

The efficacy and specificity of tyrphostins are dictated by substituents on the aromatic ring and the modification of the nitrile groups.

  • Core Structure: A benzene ring coupled to a malononitrile group.

  • Hydroxyl Groups: Essential for hydrogen bonding within the kinase active site (mimicking the phenol of tyrosine or the adenine ring of ATP).

  • Selectivity Drivers:

    • EGFR Selectivity: Favored by 3,4-dihydroxy or 3,4,5-trihydroxy substitutions (e.g., AG18).

    • HER2 Selectivity: Enhanced by steric bulk or sulfur-containing groups in the meta position (e.g., AG825).

    • JAK2 Selectivity: Achieved through specific amide extensions (e.g., AG490).

SAR_Evolution Precursor Benzylidenemalononitrile (Core Pharmacophore) AG18 AG18 (Tyrphostin 23) 3,4-dihydroxy (EGFR / Broad Spectrum) Precursor->AG18 + Hydroxyls (Basic Inhibition) AG825 AG825 Benzothiazole/Steric Bulk (HER2 Selective) Precursor->AG825 + Thio/Steric Groups (HER2 Selectivity) AG490 AG490 Amide Extension (JAK2 Selective) Precursor->AG490 + Amide Side Chain (JAK2 Selectivity) AG1478 AG1478 Quinazoline Derivative (High Potency EGFR) AG18->AG1478 Cyclization to Quinazoline (Potency & Stability)

Figure 1: Structural evolution of Tyrphostins from the core pharmacophore to selective inhibitors.

Comparative Efficacy Analysis

The following table synthesizes biochemical (cell-free) and cellular IC50 values. Note that AG1478 represents a structural leap to a quinazoline core (similar to clinical drugs like Gefitinib) but is often grouped with tyrphostins in functional studies due to its historical development lineage.

Table 1: Comparative Efficacy of Key Tyrphostins
CompoundPrimary TargetMechanism of ActionBiochemical IC50Cellular IC50Specificity Profile
AG18 (Tyrphostin 23)EGFRATP/Substrate Competitive (Mixed)~35 - 40 µM>100 µMLow. Inhibits EGFR but also uncouples mitochondria (see Expert Insight below).
AG1478 EGFRATP Competitive (Reversible)3 nM~1 µMHigh. >1000-fold selective for EGFR over HER2, PDGFR, and Abl.
AG825 HER2 (ErbB2)ATP Competitive0.35 µM~10 - 20 µMHigh. ~350-fold selective for HER2 over EGFR.
AG490 JAK2ATP Competitive~2 - 5 µM10 - 50 µMModerate. Inhibits JAK2; blocks STAT3 activation. Can inhibit EGFR at high conc.
Expert Insight: The Stability & Toxicity Trap

AG18 (Tyrphostin 23) is historically significant but experimentally flawed.

  • Instability: In aqueous solution, AG18 oxidizes to form a ketone product (P3) which is actually more potent than the parent compound, leading to variable results depending on the age of the solution.

  • Mitochondrial Uncoupling: AG18 acts as a mitochondrial uncoupler, depleting cellular ATP levels.[1] This can cause a false positive in proliferation assays—cells die due to energy depletion, not specific kinase inhibition. Recommendation: Use AG1478 for EGFR studies to avoid these artifacts.

Signaling Pathways & Inhibition Logic[2]

Understanding where these inhibitors act within the signaling cascade is crucial for experimental design.

Signaling_Pathways EGFR EGFR (ErbB1) Ras Ras/Raf EGFR->Ras HER2 HER2 (ErbB2) HER2->Ras PI3K PI3K/Akt HER2->PI3K JAK2 JAK2 Receptor STAT3 STAT3 JAK2->STAT3 Inhib_AG1478 AG1478 (Blocks Autophosphorylation) Inhib_AG1478->EGFR Inhib_AG825 AG825 (Blocks Heterodimer Signaling) Inhib_AG825->HER2 Inhib_AG490 AG490 (Blocks JAK Phosphorylation) Inhib_AG490->JAK2 MEK MEK Ras->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus STAT3->Nucleus PI3K->Nucleus

Figure 2: Pathway map showing the specific intervention points for AG1478, AG825, and AG490.

Experimental Protocols

To validate the efficacy of these precursors, a robust experimental workflow is required. Below are the protocols for a biochemical kinase assay (TR-FRET) and a cellular viability assay.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Use this to determine biochemical IC50 (pure enzyme inhibition).

Reagents:

  • Recombinant Kinase (e.g., EGFR intracellular domain).

  • Biotinylated Peptide Substrate (e.g., Poly-Glu-Tyr).

  • ATP (at Km concentration for the specific kinase).

  • Tyrphostin Inhibitor (Serial dilutions in DMSO).

  • Detection Reagents: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

Workflow:

  • Preparation: Dilute Tyrphostin compounds in kinase buffer (ensure DMSO < 1% final).

  • Incubation: Mix Kinase + Inhibitor + Substrate in a 384-well plate. Incubate for 10 mins at RT to allow inhibitor binding.

  • Initiation: Add ATP to start the reaction. Incubate for 30–60 mins at RT.

  • Termination & Detection: Add Detection Reagents (containing EDTA to stop the reaction).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a compatible plate reader (e.g., EnVision).

    • Signal: Ratio of 665 nm (Acceptor) / 620 nm (Donor).

  • Analysis: Plot % Inhibition vs. Log[Inhibitor] to calculate IC50.

Protocol B: Cellular Proliferation Assay (MTT)

Use this to determine cellular IC50 and validate membrane permeability.

Workflow:

  • Seeding: Seed target cells (e.g., A431 for EGFR, SKBR3 for HER2) at 5,000 cells/well in 96-well plates. Adhere overnight.

  • Starvation (Optional but Recommended): Serum-starve cells for 24h to synchronize the cell cycle and reduce background signaling.

  • Treatment: Treat cells with serial dilutions of Tyrphostin (e.g., AG1478) for 48–72 hours. Include a DMSO control.

    • Note: For AG18, refresh media/drug every 12 hours due to instability.

  • MTT Addition: Add MTT reagent (0.5 mg/mL) and incubate for 3–4 hours at 37°C.

  • Solubilization: Remove media and dissolve formazan crystals in DMSO.

  • Quantification: Measure absorbance at 570 nm.

Assay_Workflow cluster_biochem Biochemical Assay (TR-FRET) cluster_cell Cellular Assay (MTT) Start Start: Experimental Design Step1 Mix Kinase + Inhibitor (10 min Pre-incubation) Start->Step1 Cell1 Seed Cells (A431/SKBR3) Start->Cell1 Step2 Add ATP + Substrate (Reaction Start) Step1->Step2 Step3 Add Detection Reagents (Stop + Label) Step2->Step3 Step4 Read TR-FRET Signal Step3->Step4 Result Calculate IC50 (Non-linear Regression) Step4->Result Cell2 Treat with Inhibitor (48-72 hrs) Cell1->Cell2 Cell3 Add MTT Reagent Cell2->Cell3 Cell4 Read Absorbance 570nm Cell3->Cell4 Cell4->Result

Figure 3: Parallel workflows for biochemical verification and cellular validation of kinase inhibitors.

References

  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788.

  • Osherov, N., & Levitzki, A. (1994). Epidermal-growth-factor-dependent activation of the src-family kinases. European Journal of Biochemistry, 225(3), 1047-1053.

  • Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor. Nature, 379(6566), 645–648.

  • Ramdas, L., et al. (1994). The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability. Cancer Research, 54(4), 867–869.

  • Gazit, A., et al. (1996). Tyrphostins. 5. Potent inhibitors of platelet-derived growth factor receptor tyrosine kinase: structure-activity relationships in quinoxalines, quinolines, and indoles. Journal of Medicinal Chemistry, 39(11), 2170–2177.

Sources

Reproducibility of synthesis protocols for 3-(4-Hydroxyphenyl)acrylamide across labs

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 3-(4-Hydroxyphenyl)acrylamide—commonly known as p-hydroxycinnamamide or 4-hydroxycinnamamide—presents a classic chemoselectivity challenge in organic chemistry. As a key structural motif in plant defense mechanisms (Hydroxycinnamic Acid Amides, or HCAAs)[1] and a valuable precursor for pharmaceutical development[2], its reproducible synthesis is critical.

The primary difficulty lies in the dual reactivity of its precursor, p-coumaric acid. The resonance of the phenolic hydroxyl group into the


-unsaturated carbonyl system significantly increases the electron density at the carbonyl carbon. This resonance drastically lowers the electrophilicity of the carboxyl group, making direct nucleophilic attack by ammonia or amines highly inefficient without specialized activation[3]. Furthermore, aggressive activation agents (like thionyl chloride) will indiscriminately react with the unprotected phenolic -OH, leading to dimerization or polymerization[3].

This guide objectively compares the three most prominent synthetic protocols used across laboratories, analyzing their mechanistic causality, reproducibility, and scalability.

Biological Context vs. Chemical Synthesis

In nature, plants bypass these thermodynamic barriers using highly specific enzymes within the phenylpropanoid pathway[1].

Biosynthesis Phe L-Phenylalanine Cinn Cinnamic Acid Phe->Cinn PAL pCoum p-Coumaric Acid Cinn->pCoum C4H pCoumCoA p-Coumaroyl-CoA pCoum->pCoumCoA 4CL HCAA HCAAs (Amides) pCoumCoA->HCAA Transferases

Biological phenylpropanoid pathway generating HCAAs in plants.

In the laboratory, we must emulate this activation either through chemical protecting groups, modern coupling reagents, or isolated biocatalysts.

ChemicalSynthesis cluster_A Route A: Acid Chloride (One-Pot) cluster_B Route B: Biocatalytic cluster_C Route C: Direct Coupling PCA 4-Hydroxycinnamic Acid (Starting Material) Prot 1. Protection (Ac2O) PCA->Prot Enzyme CALB Lipase + NH3 (Solvent-Free, 60-90°C) PCA->Enzyme Coupling EDC/HOBt + NH4Cl (DCM/DMF, RT) PCA->Coupling AcCl 2. Activation (SOCl2) Prot->AcCl Amide 3. Amidation (NH3) AcCl->Amide Deprot 4. Deprotection (Base) Amide->Deprot Target 3-(4-Hydroxyphenyl)acrylamide (Target Product) Deprot->Target Enzyme->Target Coupling->Target

Chemical synthesis workflows for 3-(4-Hydroxyphenyl)acrylamide.

Quantitative Comparison of Synthesis Protocols

To determine the optimal approach for your laboratory, consider the empirical performance data summarized below. The data reflects average outcomes across multiple independent synthesis studies[2][4][5].

Protocol StrategyReagents / CatalystsProtection Required?Reaction TimeAverage YieldReproducibility ScoreScalability
A. Acid Chloride (One-Pot) Ac₂O, SOCl₂, aq. NH₃Yes (In situ)4–6 h75–85%HighExcellent
B. Biocatalytic (Solvent-Free) Candida antarctica Lipase BNo16–20 h75–83%HighModerate
C. Direct Coupling EDC·HCl, HOBt, NH₄ClNo12–24 h60–70%ModeratePoor (Costly)

Detailed Methodologies & Mechanistic Causality

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a step fails, the researcher can identify the exact mechanistic breakdown before proceeding.

Protocol A: One-Pot Protection/Deprotection via Acid Chloride

This method is the gold standard for high-yield, scalable synthesis[4]. By temporarily masking the phenol as an acetate, we prevent thionyl chloride from forming reactive sulfites or triggering intermolecular esterification.

Step 1: Phenol Protection

  • Action: Suspend p-coumaric acid (1.0 eq) in a mixture of pyridine and acetic anhydride (1:1 v/v). Stir at room temperature for 2 hours.

  • Causality: Pyridine acts as both a solvent and a base, deprotonating the phenol to accelerate nucleophilic attack on acetic anhydride.

  • Validation Checkpoint: TLC (Hexane:EtOAc 2:1). The starting material spot (streaking, UV active) should disappear, replaced by a higher

    
     spot. FTIR of an aliquot will show the disappearance of the broad phenolic -OH stretch (~3200 cm⁻¹) and the appearance of an ester carbonyl stretch (~1750 cm⁻¹).
    

Step 2: Carboxyl Activation

  • Action: Evaporate the pyridine/Ac₂O under reduced pressure. Dissolve the crude 4-acetoxycinnamic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq), followed by dropwise addition of thionyl chloride (SOCl₂, 1.5 eq) at 0 °C. Reflux for 2 hours.

  • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that rapidly converts the carboxylic acid to an acid chloride without degrading the alkene bond.

Step 3: Amidation & In Situ Deprotection

  • Action: Cool the mixture to 0 °C. Slowly add an excess of concentrated aqueous ammonia (NH₄OH, 28%). Stir vigorously for 2 hours at room temperature.

  • Causality: The ammonia serves a dual purpose. First, it acts as a nucleophile to attack the acid chloride, forming the amide. Second, the basic aqueous environment hydrolyzes the acetate protecting group back to the free phenol[4].

  • Validation Checkpoint: Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. ¹H-NMR (DMSO-d₆) must show the reappearance of the phenolic -OH singlet (~9.8 ppm) and primary amide N-H broad singlets (~7.0 and 7.4 ppm). The trans-alkene geometry is confirmed by a doublet with a coupling constant of

    
     Hz[6].
    
Protocol B: Biocatalytic Solvent-Free Amidation

For laboratories prioritizing green chemistry and high chemoselectivity, lipase-catalyzed amidation is highly reproducible[5].

Step 1: Substrate Preparation

  • Action: Grind equimolar amounts of p-coumaric acid and an ammonium salt (e.g., ammonium carbamate or ammonium carbonate) in a mortar to form a fine, homogenous powder.

  • Causality: Solid-state or solvent-free conditions are critical. In aqueous or standard organic solvents, the thermodynamic equilibrium favors hydrolysis over amidation. Removing the solvent drives the equilibrium toward the product[5].

Step 2: Enzymatic Catalysis

  • Action: Transfer the mixture to a reaction vessel and add Candida antarctica lipase B (CALB, Novozym 435) (10% w/w relative to the acid). Heat the mixture to 60–90 °C under a slight vacuum or in the presence of molecular sieves for 16–20 hours.

  • Causality: CALB's active site specifically accommodates the aliphatic/unsaturated carboxylic acid while rejecting the sterically hindered, electronically deactivated phenolic -OH. The vacuum/molecular sieves remove the water byproduct, preventing the reverse reaction[5].

Step 3: Recovery & Validation

  • Action: Cool the mixture, suspend in hot ethanol, and filter to recover the immobilized enzyme (which can be washed and reused). Concentrate the filtrate to yield the crude amide.

  • Validation Checkpoint: FTIR will show a sharp amide I band (C=O stretching) at ~1650 cm⁻¹ and an amide II band (N-H bending) at ~1572 cm⁻¹, confirming the successful condensation without altering the phenol[5].

Conclusion & Laboratory Recommendations

For standard drug development workflows requiring gram-to-kilogram scale synthesis, Protocol A (One-Pot Acid Chloride) is the most robust and cost-effective method[4]. The transient protection of the phenol guarantees that the highly reactive acid chloride does not undergo side reactions, ensuring a reproducible yield of >75%.

Conversely, for laboratories focused on sustainable synthesis or those working with highly sensitive derivatives where harsh acidic/basic workups are detrimental, Protocol B (Biocatalytic) offers an elegant, chemoselective alternative[5], albeit at the cost of longer reaction times and expensive enzyme catalysts. Direct coupling agents (EDC/HOBt) are generally not recommended for this specific molecule due to poor atom economy and lower yields caused by the competing nucleophilicity of the unprotected phenol.

References

  • Han, Y. T. (2016). Practical Synthesis of a Natural Hydroxycinnamide Derived from Hippophae rhamnoides L. Yakhak Hoeji, 60(5), 261-264. 4[4]

  • Kaushik, P., Shakil, N. A., Kumar, J., & Singh, B. B. (2015). Lipase-Catalyzed Solvent-Free Amidation of Phenolic Acids. Synthetic Communications, 45(0), 1-9. 5[5]

  • Macoy, D. M., et al. (2015). The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity. Frontiers in Plant Science, 13. 1[1]

  • Ablajan, K., et al. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry, 21, 85. 2[2]

  • Zhao, Y., et al. (2018). Discovery of Plant Phenolic Compounds That Act as Type III Secretion System Inhibitors. Antimicrobial Agents and Chemotherapy. 6[6]

  • Firdausiah, S., et al. (2022). Phenethyl p-coumarate and N-phenethyl-p-coumaramide: Synthesis, Characterization, Docking Studies. Sains Malaysiana, 51(4). 3[3]

Sources

Spectroscopic characterization comparison of synthetic vs bio-derived p-coumaramide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

p-Coumaramide (4-hydroxycinnamamide) is a highly valued phenolic amide recognized for its potent α-glucosidase inhibitory activity and1[1]. As researchers scale up evaluations of this compound for metabolic and oncological applications, a critical decision arises: should one source bio-derived p-coumaramide isolated from natural matrices like Allium fistulosum (Welsh onion)[1] and2[2], or utilize3[3]?

While the core molecular structure remains quantum mechanically identical, the macroscopic reality of the compound—specifically its impurity profile, polymorphic behavior, and spectroscopic nuances—is heavily dictated by its origin. This guide provides an objective, data-driven comparison of the spectroscopic characterization (FTIR, ¹H-NMR, ¹³C-NMR) of synthetic versus bio-derived p-coumaramide, backed by self-validating experimental protocols.

Workflow & Mechanistic Pathways

Before analyzing the spectra, we must understand the causality of the sample's origin. The thermodynamic footprint of the isolation pathway invariably leaves trace signatures on the final product.

G cluster_0 Bio-Derived Extraction cluster_1 Chemical Synthesis N1 Natural Source (e.g., Allium fistulosum) N2 Solvent Extraction (MeOH/H2O) N1->N2 N3 Chromatographic Isolation N2->N3 C1 p-Coumaramide N3->C1 S1 p-Coumaric Acid Precursor S2 Acyl Chloride Formation S1->S2 S3 Amidation & Deprotection S2->S3 S3->C1 C2 Spectroscopic Analysis (FTIR, 1H/13C-NMR) C1->C2

Figure 1: Parallel workflows for the acquisition and spectroscopic validation of p-coumaramide.

Section 1: Causality in Sourcing & Preparation

The Bio-Derived Challenge: Extracting p-coumaramide from natural sources involves navigating a complex matrix of structurally homologous co-metabolites. Plants producing p-coumaramide simultaneously synthesize ferulamide and caffeamide[2]. Because these molecules share the identical cinnamamide backbone and differ only by a single methoxy or hydroxyl group, their chromatographic behavior is nearly identical, making >99% purity difficult to achieve without preparative HPLC.

The Synthetic Strategy: Chemical synthesis from p-coumaric acid requires a strict protection-deprotection causality. The phenolic hydroxyl group is highly nucleophilic. If we attempt direct amidation via an acyl chloride intermediate without protection, the thionyl chloride will react with the phenolic -OH, yielding complex oligomeric byproducts. Thus, acetylation prior to chlorination is an absolute mechanistic requirement[3].

Section 2: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Chemical Synthesis of p-Coumaramide
  • Protection (Acetylation) : Dissolve p-coumaric acid in pyridine and add acetic anhydride (Ac₂O) dropwise at 0°C. Stir for 4 hours.

    • Validation: TLC should show the complete disappearance of the highly polar starting material.

  • Chlorination : Treat the isolated 4-acetoxycinnamic acid with thionyl chloride (SOCl₂) under reflux for 2 hours to form the acyl chloride.

    • Validation: Evolution of HCl and SO₂ gases will cease upon reaction completion.

  • Amidation : Dissolve the acyl chloride in anhydrous dichloromethane (DCM) and bubble anhydrous ammonia gas (or add ammonium hydroxide) at 0°C.

  • Deprotection : Hydrolyze the acetyl group using K₂CO₃ in methanol. Neutralize with dilute HCl, extract with ethyl acetate, and recrystallize from EtOAc/hexane[3].

    • Validation: FTIR must show the complete disappearance of the ester carbonyl stretch at ~1745 cm⁻¹[4].

Protocol B: Bio-Extraction and Isolation
  • Maceration : Extract dried Allium fistulosum in 70% aqueous methanol for 48 hours.

    • Causality: The mixed-polarity solvent efficiently disrupts cellular matrices while selectively solubilizing moderately polar phenolic amides[1].

  • Partitioning : Concentrate the extract in vacuo and partition sequentially with hexane, ethyl acetate (EtOAc), and n-butanol. Retain the EtOAc fraction.

  • Chromatography : Subject the EtOAc fraction to silica gel column chromatography using a CHCl₃:MeOH step-gradient.

  • Resolution : Purify the p-coumaramide-rich fractions via preparative HPLC (C18 column, H₂O/MeCN gradient).

    • Validation: LC-MS must confirm a single peak with an [M+H]⁺ of 164.07 to rule out ferulamide contamination.

Section 3: Spectroscopic Data Comparison

When subjected to rigorous spectroscopic analysis, the core signals of synthetic and bio-derived p-coumaramide are identical. However, the trace spectral signatures provide a fingerprint of the compound's origin.

Comparative Spectroscopic Table
Spectroscopic MethodSignal / WavenumberStructural AssignmentSynthetic Profile SignaturesBio-Derived Profile Signatures
FTIR (KBr) ~3396 cm⁻¹N-H stretch (Amide)4[4].May exhibit band broadening due to trace moisture or co-eluting phenolic acids.
FTIR (KBr) ~3234 - 3278 cm⁻¹O-H stretch (Phenolic)5[5].Often overlaps with the N-H band in complex matrices[4].
FTIR (KBr) ~1656 - 1667 cm⁻¹C=O stretch (Amide I)Clear, singular peak[4].Clear, singular peak.
FTIR (KBr) ~1593 - 1600 cm⁻¹C=C stretch (Olefin/Ar)Present[5].Present[4].
¹H-NMR (500 MHz) ~7.53 ppm (d, J=15.6 Hz)Trans-olefinic =C-H (β)High purity, sharp doublet[5].High purity, sharp doublet.
¹H-NMR (500 MHz) ~6.58 ppm (d, J=15.7 Hz)Trans-olefinic =C-H (α)High purity, sharp doublet[5].High purity, sharp doublet.
¹H-NMR (500 MHz) ~7.44 ppm (d, J=8.6 Hz)Aromatic H-2, H-6Symmetrical AA'BB' system[5].Symmetrical AA'BB' system.
¹H-NMR (500 MHz) ~6.86 ppm (d, J=8.6 Hz)Aromatic H-3, H-5Symmetrical AA'BB' system[5].Symmetrical AA'BB' system.
¹³C-NMR (125 MHz) ~166.5 - 168.2 ppmAmide C=ODistinct singlet[5].Distinct singlet.
¹³C-NMR (125 MHz) ~158.4 - 159.8 ppmAromatic C-OH (C-4)Distinct singlet[5].Distinct singlet.
Analytical Insights & Causality
  • Stereochemical Integrity : Both sources yield the (E)-isomer (trans-geometry), unambiguously confirmed by the large vinylic coupling constant (

    
     Hz) in the ¹H-NMR spectrum[5].
    
  • Impurity Fingerprinting (The Differentiator) :

    • Synthetic Residues: Synthetic spectra are prone to trace singlet peaks at ~2.1 ppm in ¹H-NMR, indicating residual, unhydrolyzed acetyl groups from the protection phase[3]. Additionally, trace halogenated solvent peaks (e.g., DCM at 5.30 ppm) may appear if drying in vacuo is incomplete.

    • Bio-Derived Co-metabolites: Bio-derived spectra frequently exhibit a trace methoxy singlet at ~3.8 ppm. This is the spectroscopic ghost of ferulamide, a co-metabolite in Portulaca oleracea and Allium fistulosum that is notoriously difficult to separate completely[2].

Conclusion

For drug development professionals, the choice between synthetic and bio-derived p-coumaramide should be dictated by the application. Synthetic pathways offer scalable, high-purity yields but require rigorous quality control to ensure complete deprotection and solvent removal. Bio-derived sourcing provides a "natural" label and avoids harsh chlorinated reagents, but necessitates advanced preparative chromatography to eliminate structurally homologous phenolic amides. Spectroscopically, while the core FTIR and NMR data validate the identical (E)-4-hydroxycinnamamide structure, careful analysis of the baseline and trace signals will always reveal the molecule's history.

References

  • Source: researchgate.
  • Source: unhas.ac.
  • Title: (E)
  • Title: A new alkaloid from Portulaca oleracea L.
  • Title: Synthesis and activity of N-(o-tolyl)caffeamide and N-(o-tolyl)

Sources

Comparative Evaluation of Cytotoxicity: 3-(4-Hydroxyphenyl)acrylamide in Cell Culture Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical evaluation of 3-(4-Hydroxyphenyl)acrylamide (commonly referred to as p-Coumaramide ), distinguishing its pharmacological potential from the general toxicity of industrial acrylamides.

Executive Summary

3-(4-Hydroxyphenyl)acrylamide (CAS: 194940-15-3 / 34443-04-4) is a synthetic amide derivative of p-coumaric acid . Unlike its parent compound (a dietary polyphenol) or the industrial monomer acrylamide (a known neurotoxin), this compound exhibits a unique "dual-function" profile. In oncology research, it acts as a selectively cytotoxic agent against specific cancer cell lines (e.g., Leukemia P388, Breast MCF-7) while demonstrating antioxidant/cytoprotective properties in normal fibroblasts at physiological concentrations.

This guide evaluates its performance as a bioactive small molecule, comparing it against p-Coumaric Acid (lower potency precursor) and Doxorubicin (high potency standard), utilizing validated cell culture protocols.

Chemical Profile & Stability[1]

  • IUPAC Name: (E)-3-(4-hydroxyphenyl)prop-2-enamide

  • Common Name: p-Coumaramide

  • Molecular Weight: 163.17 g/mol

  • Solubility: Soluble in DMSO (>10 mg/mL) and Ethanol; sparingly soluble in water.

  • Stability: Stable in culture media (DMEM/RPMI) for 48–72 hours at 37°C. Light sensitive (protect from direct UV exposure to prevent cis-trans isomerization).

Comparative Cytotoxicity Analysis

The following data synthesizes performance benchmarks across multiple cell lines. The primary advantage of 3-(4-Hydroxyphenyl)acrylamide over its parent acid is its enhanced lipophilicity and cellular uptake, resulting in lower IC₅₀ values (higher potency).

Table 1: Comparative IC₅₀ Values (24-48h Exposure)
CompoundCell Line (Type)IC₅₀ (µM)Selectivity Index (SI)*Mechanism of Action
3-(4-Hydroxyphenyl)acrylamide P388 (Leukemia) 16.1 - 44.0 High Mitochondrial Apoptosis / ROS
MCF-7 (Breast Cancer)25.0 - 50.0ModerateTyrosinase/Kinase Inhibition
NIH/3T3 (Normal Fibroblast)> 200.0N/ANrf2 Activation (Cytoprotective)
p-Coumaric Acid (Alternative)P388 (Leukemia)> 500.0LowWeak ROS Scavenging
MCF-7 (Breast Cancer)1400 - 1600LowCell Cycle Arrest (G1)
Acrylamide (Monomer Control)NIH/3T3 (Normal Fibroblast)~6,700 (6.7 mM)NegativeNon-specific Alkylation (GSH Depletion)
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)0.5 - 1.2Very HighDNA Intercalation / Topo II Inhibition

*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 2 indicates selective toxicity.

Key Performance Insights:
  • Enhanced Potency: The amide modification renders the compound 10–30x more potent than p-coumaric acid against leukemia and breast cancer cells.

  • Safety Profile: Unlike the industrial toxin acrylamide (IC₅₀ in millimolar range), p-coumaramide shows no significant cytotoxicity to normal fibroblasts (NIH/3T3) or keratinocytes (HaCaT) at therapeutic doses (<50 µM), suggesting a wide therapeutic window.

  • Mechanism: The acrylamide moiety acts as a "warhead," likely forming covalent adducts with specific cysteine residues on target proteins (e.g., tyrosine kinase or mitochondrial proteins), triggering ROS-dependent apoptosis in cancer cells specifically.

Mechanistic Pathway Visualization

The following diagram illustrates the differential processing of the compound in Cancer vs. Normal cells.

Mechanism cluster_Cancer Cancer Cell (e.g., MCF-7) cluster_Normal Normal Cell (e.g., NIH/3T3) Compound 3-(4-Hydroxyphenyl)acrylamide ROS_High High Basal ROS Compound->ROS_High Exacerbates Nrf2 Nrf2 Pathway Activation Compound->Nrf2 Low Dose (<50µM) GSH_Depletion GSH Depletion (Thiol Alkylation) ROS_High->GSH_Depletion Mito_Dysfunction Mitochondrial Depolarization (ΔΨm ↓) GSH_Depletion->Mito_Dysfunction Caspase Caspase 3/7 Activation Mito_Dysfunction->Caspase Apoptosis Apoptosis Caspase->Apoptosis Antioxidant Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant Survival Cell Survival (Cytoprotection) Antioxidant->Survival

Caption: Differential mechanism of action: ROS exacerbation in cancer cells vs. Nrf2-mediated protection in normal cells.

Experimental Protocol: Cytotoxicity Evaluation

Objective: Determine the IC₅₀ and mode of cell death.[1][2]

Phase 1: Cell Viability Assay (MTT)

Standardized for adherent lines (e.g., MCF-7, HepG2).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Preparation: Dissolve 3-(4-Hydroxyphenyl)acrylamide in DMSO (Stock: 100 mM). Prepare serial dilutions in culture media (0, 1, 5, 10, 25, 50, 100 µM). Final DMSO concentration must be < 0.1%.

  • Treatment: Aspirate old media; add 100 µL of treatment media. Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin 1 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h. Solubilize formazan crystals with 100 µL DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate % Viability relative to Vehicle Control.

Phase 2: Apoptosis Verification (Annexin V/PI)

Required to distinguish cytotoxicity from cytostasis.

  • Treatment: Treat cells in 6-well plates with IC₅₀ concentration (determined from Phase 1) for 24h.

  • Harvest: Trypsinize cells, wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Analysis: Analyze via Flow Cytometry (Ex: 488 nm).

    • Q3 (Annexin+/PI-): Early Apoptosis (Primary mechanism for p-Coumaramide).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assays Start Start: Cell Seeding (96-well / 6-well) Treat Treatment (24-48h) Gradient: 0 - 100 µM Start->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT Flow Flow Cytometry (Annexin V / PI) Treat->Flow ROS DCFH-DA Assay (Oxidative Stress) Treat->ROS Analysis Data Analysis (IC50 Calculation) MTT->Analysis Abs @ 570nm Flow->Analysis Gating Q1-Q4 ROS->Analysis Fluorescence Intensity

Caption: Integrated workflow for validating cytotoxicity, apoptosis, and oxidative stress induction.

References

  • Firdaus, et al. (2021).[3][4] "Modelling the Anticancer Activity of 4-Alkoxy Cinnamic Analogues using 3D-Descriptors." Journal of King Saud University - Science. Link

  • Kacar, S., et al. (2020). "Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2." Toxics.[5][6] Link

  • Esteves, M., et al. (2008).[7] "Antioxidant versus cytotoxic properties of hydroxycinnamic acid derivatives - a new paradigm in phenolic research." Archiv der Pharmazie. Link

  • Popiół, J., et al. (2024).[8] "Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives." Bioorganic Chemistry. Link[8]

  • Pan, X., et al. (2018). "Acrylamide-induced oxidative stress and inflammatory response are alleviated by N-acetylcysteine in PC12 cells."[9] Toxicology Letters. Link

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: 3-(4-Hydroxyphenyl)acrylamide

[1][2]

Executive Summary & Hazard Architecture

3-(4-Hydroxyphenyl)acrylamide (often associated with Tyrphostin derivatives or hydroxycinnamic acid amides) is a structural hybrid containing a phenol group and an

12

While less volatile than the neurotoxin acrylamide monomer, this compound retains the Michael acceptor motif. This "warhead" is chemically electrophilic, capable of alkylating nucleophilic residues (cysteine thiols) on proteins.[2] This mechanism underpins both its pharmacological potential (as a kinase inhibitor) and its toxicity profile (sensitization and cytotoxicity).[2]

Operational Directive: Treat this compound as a high-potency sensitizer and potential reproductive toxin . Disposal must prioritize complete thermal destruction (incineration) over chemical deactivation to prevent environmental leaching of active pharmacophores.

Hazard Snapshot
ParameterClassificationCritical Note
Reactivity Michael AcceptorIrreversibly binds to protein thiols/DNA.[1][2]
Health Irritant / SensitizerPotential STOT (Specific Target Organ Toxicity).[1][2][3][4][5]
Physical Solid (Powder)Dust inhalation is the primary exposure vector.[2]
Disposal NO DRAIN DISPOSAL Must be routed to high-temperature incineration.[2]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against acrylamide derivatives in solution due to permeation.

  • Respiratory: N95 (minimum) or P100 particulate respirator if handling open powder outside a fume hood.

  • Dermal: Double-gloving recommended.[2]

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer: Nitrile (Extended cuff) or Neoprene.[2]

    • Rationale: Acrylamides can permeate nitrile; the double layer provides a "sacrificial" barrier and visual breach indicator.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powder handling.

Operational Handling & Storage

To maintain scientific integrity and safety, the compound must be sequestered from free radical initiators and strong nucleophiles.

  • Containment: Weigh and dispense only within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).

  • Solvent Selection: When preparing stock solutions (e.g., in DMSO or Ethanol), label immediately. The electrophilic double bond is stable in neutral organic solvents but can degrade in high pH aqueous buffers.

  • Incompatibility: Store away from:

    • Strong oxidizers (Peroxides).[2]

    • Strong bases (induces polymerization or hydrolysis).[2]

    • Radical initiators (AIBN, benzoyl peroxide).[2]

Disposal Procedures

This protocol mandates High-Temperature Incineration for all waste streams.[1] Chemical deactivation (bleach/acid) is not recommended as a primary disposal method due to the formation of complex, potentially toxic byproducts.[2]

Workflow Visualization: Waste Stream Decision Tree

WasteDisposalStartWaste Generation3-(4-Hydroxyphenyl)acrylamideStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, contaminated gloves, paper)StateCheck->SolidSolidLiquidLiquid Waste(Mother liquor, stock solutions)StateCheck->LiquidLiquidTraceTrace Residue(Empty Vials)StateCheck->TraceResidueBagDouble Bag(Polyethylene)Solid->BagBinSolid Hazardous Waste Bin(Tag: Toxic/Irritant)Bag->BinSolventCheckSolvent Type?Liquid->SolventCheckHalogenHalogenated(DCM, Chloroform)SolventCheck->HalogenChlorinatedNonHalNon-Halogenated(DMSO, Ethanol, Acetone)SolventCheck->NonHalNon-ChlorinatedCarboyLiquid Waste Carboy(Tag: Toxic Organic)Halogen->CarboyNonHal->CarboyRinseTriple Rinse(Solvent -> Liquid Waste)Trace->RinseRinse->CarboyRinsateGlassBinDefaced Glass WasteRinse->GlassBin

Figure 1: Decision logic for segregating waste streams to ensure compliance with RCRA and local EHS regulations.

A. Solid Waste (Primary Stream)
  • Items: Pure substance, contaminated weighing boats, gloves, paper towels.

  • Protocol:

    • Collect in a dedicated, sealable polyethylene bag (4 mil thickness).

    • Seal the bag and place it inside a secondary hazardous waste container (fiber drum or pail).

    • Labeling: Must read "Hazardous Waste: 3-(4-Hydroxyphenyl)acrylamide - Toxic/Irritant."[1][2]

B. Liquid Waste (Solutions)
  • Items: Reaction mixtures, HPLC effluent, expired stock solutions.

  • Protocol:

    • Do not mix with oxidizers (Nitric acid, Peroxides) to prevent exothermic polymerization.

    • Segregate based on solvent (Halogenated vs. Non-Halogenated).

    • Labeling: List all solvents + "Trace 3-(4-Hydroxyphenyl)acrylamide."

C. Emergency Spills
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (solvent-dampened), wipe up, and dispose of as solid hazardous waste.[2]

  • Liquid Spill: Absorb with vermiculite or polypropylene pads.

Advanced Decontamination (The "Quenching" Protocol)

For use only when cleaning highly contaminated glassware or non-disposable equipment. Do not use this for bulk waste disposal.

The acrylamide double bond is susceptible to Nucleophilic Michael Addition . We can exploit this to chemically deactivate the molecule using a thiol.

Mechanism:

2

Protocol:

  • Prepare a Quenching Solution : 5% Sodium Thiosulfate or 5% L-Cysteine in water, adjusted to pH 8-9 with Sodium Bicarbonate.[1]

  • Soak glassware for 1 hour. The thiol will covalently bind to the acrylamide alkene, breaking the conjugation and reducing reactivity.[2]

  • Rinse glassware with water. Collect the first rinse as hazardous waste.

Mechanism Visualization

QuenchingMechanismCompoundActive Compound(Electrophilic Alkene)ComplexIntermediateTransition StateCompound->ComplexMichael AdditionQuencherQuencher(Thiol/Thiosulfate)Quencher->ComplexNucleophilic AttackInertInert Adduct(Saturated Amide)Complex->InertCovalent Bond Formation

Figure 2: Chemical deactivation pathway via nucleophilic attack on the

12

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5353639, 3-(4-Hydroxyphenyl)acrylamide.[2] Retrieved from [Link][2]

  • Prudent Practices in the Laboratory (2011). Handling and Disposal of Chemicals: Management of Waste. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Acrylamide Standards and Toxicological Review. Retrieved from [Link][2]

Personal Protective Equipment (PPE) for Handling 3-(4-Hydroxyphenyl)acrylamide

[1]

Executive Safety Summary: The "Why" Behind the Protocol

3-(4-Hydroxyphenyl)acrylamide is not merely a standard reagent; it is a bifunctional hazard. It combines the neurotoxic, cumulative alkylating properties of the acrylamide moiety with the corrosive, protein-denaturing potential of the phenolic group .

As researchers, we often underestimate acrylamide derivatives because they are solids rather than volatile liquids. This is a critical error. The primary vector for exposure to this compound is inhalation of micro-particulates and dermal absorption via contaminated surfaces.

The Mechanism of Danger: The acrylamide group acts as a Michael acceptor. Once it enters the body (via lungs or skin), it forms covalent bonds with nucleophilic centers in proteins (specifically cysteine residues). This process is cumulative and irreversible , leading to peripheral neuropathy (tingling, numbness, ataxia).

Core Directive: Treat every grain of powder as a static-prone neurotoxin source.

Hierarchy of Defense

Effective safety is not just about what you wear; it is about where you work. PPE is the last line of defense, not the first.

HierarchyOfDefenseEngineering1. ENGINEERING CONTROLS(Primary Barrier)Chemical Fume HoodHEPA FiltrationAdmin2. ADMINISTRATIVE CONTROLS(Process)SOPs, Training,Designated AreasEngineering->AdminFail-safePPE3. PERSONAL PROTECTIVE EQUIPMENT(Last Resort)Gloves, Respirators,SuitsAdmin->PPESupportBehavior4. BEHAVIORAL DISCIPLINE(The Variable)No rushing, Static control,DecontaminationPPE->BehaviorDependent on

Figure 1: The Hierarchy of Defense. PPE effectiveness is entirely dependent on behavioral discipline.

PPE Specification Matrix

Do not use generic "exam gloves." The following specifications are non-negotiable for handling 3-(4-Hydroxyphenyl)acrylamide.

A. Hand Protection (Dermal Barrier)

Risk: Acrylamides permeate rubber. Thin latex provides zero protection. Requirement: Double-gloving with specific Nitrile thickness.

ParameterSpecificationScientific Rationale
Material Nitrile Rubber (100% Synthetic)Latex proteins can cause allergies, but more importantly, nitrile offers superior chemical resistance to organic amides.
Configuration Double Gloving Outer Glove: Disposable Nitrile (Standard). Inner Glove: Extended cuff Nitrile (High Risk).
Thickness Minimum 5 mil (0.12 mm) Thinner gloves (<4 mil) allow permeation of acrylamide solutions in <15 minutes.
Breakthrough Change every 60 mins Even without visible tears, molecular permeation occurs. Change immediately upon splash.[1]
B. Respiratory Protection (Inhalation Barrier)

Risk: Fine dust generation during weighing/transfer. Requirement: Engineering controls preferred; PPE backup required if outside hood.

ScenarioSpecificationStandard
Inside Fume Hood Surgical Mask (for product protection)N/A (Hood provides safety)
Outside Hood (Spill/Cleaning)N95 or P100 Respirator NIOSH 42 CFR Part 84
Solution Prep Half-face Respirator w/ OV/P100 Organic Vapor cartridge prevents solvent inhalation; P100 stops particulates.
C. Ocular & Body Protection[3]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses with side shields are insufficient for powders that can drift behind lenses.

  • Body: Tyvek® Lab Coat (or similar non-woven material). Cotton coats trap dust in the fibers, creating a secondary exposure source in the laundry.

Operational Protocol: The "Self-Validating" Workflow

This protocol ensures that if a breach occurs, it is contained between layers, never reaching the skin.

DonningDoffingStartSTARTStep11. Inner Glove(Extended Cuff)Tucked UNDER coatStart->Step1Step22. Lab Coat(Tyvek/Buttoned)Step1->Step2Step33. Outer Glove(Standard Cuff)OVER coat sleeveStep2->Step3WorkEXPERIMENTALWORKStep3->WorkDoff14. Remove OuterGloves (Beak Method)Work->Doff1Doff25. Remove Coat(Roll inside out)Doff1->Doff2Doff36. Remove InnerGloves & WashDoff2->Doff3

Figure 2: The "Shingle Effect" Protocol. Layering ensures liquids/dust shed away from the skin.

Step-by-Step Handling Procedure
  • Static Neutralization: Before opening the vial, wipe the exterior with a damp paper towel. Dry powders of acrylamides are prone to static charge and can "jump" out of containers.

  • Weighing:

    • NEVER weigh on an open bench.

    • Place the analytical balance inside the chemical fume hood.

    • If the balance cannot be moved, use a glove bag or tare the container, add solid in the hood, seal, and then weigh.

  • Solubilization: Add solvent slowly. The moment the powder is in solution, the risk of skin absorption increases 10x due to the solvent acting as a carrier vehicle.

  • Decontamination: Upon completion, wipe all surfaces (balance, spatulas) with 10% ethanol followed by water. Dispose of wipes as hazardous waste.

Emergency Response & Disposal

Exposure Response[1][4][5][6][7]
  • Skin Contact: Do not scrub. Wash gently with soap and copious water for 15 minutes. Scrubbing abrades the skin and accelerates absorption.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.

  • Inhalation: Move to fresh air immediately.

Disposal (Environmental Stewardship)

Acrylamides are neurotoxins to aquatic life.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Acrylamide Derivative."

  • Liquid Waste: Do not pour down the drain. Collect in "Toxic Organic" waste streams.

  • PPE Disposal: Contaminated outer gloves and Tyvek coats must be disposed of as hazardous chemical waste, not regular trash.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.).[2] Acrylamide: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Acrylamide - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Ansell Chemical Resistance Guide. (8th Edition). Permeation & Degradation Data for Nitrile Gloves. Ansell Healthcare.[3] (Note: General reference for nitrile permeation logic).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.